molecular formula C4H3BrO B129083 3-Bromofuran CAS No. 22037-28-1

3-Bromofuran

Cat. No.: B129083
CAS No.: 22037-28-1
M. Wt: 146.97 g/mol
InChI Key: LXWLEQZDXOQZGW-UHFFFAOYSA-N
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Description

3-Bromofuran, also known as this compound, is a useful research compound. Its molecular formula is C4H3BrO and its molecular weight is 146.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromofuran
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InChI

InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXWLEQZDXOQZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO
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DSSTOX Substance ID

DTXSID10176508
Record name 3-Bromofuran
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Molecular Weight

146.97 g/mol
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CAS No.

22037-28-1
Record name 3-Bromofuran
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromofuran: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-bromofuran, a valuable heterocyclic intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The document details key synthesis pathways, including underlying mechanisms, experimental protocols, and comparative quantitative data to aid in methodological selection and optimization.

Synthesis via Metal-Halogen Exchange of Dibromofurans

A prevalent and regioselective method for the synthesis of this compound involves the use of organolithium reagents to perform a metal-halogen exchange on a dibromofuran precursor. The selectivity of this exchange is dictated by the relative acidity of the protons on the furan (B31954) ring, with the α-protons (at the C2 and C5 positions) being more acidic than the β-protons (at the C3 and C4 positions). This difference in acidity allows for selective lithiation and subsequent functionalization or quenching.

From 3,4-Dibromofuran (B150810)

This approach leverages the higher reactivity of the bromine atom at the C4 position (an α-position relative to the oxygen in the lithiated intermediate's resonance form) towards metal-halogen exchange.

Mechanism:

The reaction proceeds via a lithium-halogen exchange, where n-butyllithium preferentially abstracts the bromine atom at one of the α-positions of 3,4-dibromofuran. The resulting 3-bromo-4-lithiofuran is then quenched with a proton source, such as water, to yield this compound.

Experimental Protocol:

  • Materials: 3,4-dibromofuran, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) in hexanes, water.

  • Procedure:

    • A solution of 3,4-dibromofuran in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

    • The solution is cooled to -78 °C in a dry ice/acetone bath.

    • A solution of n-butyllithium (1.0-1.1 equivalents) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • The mixture is stirred at -78 °C for 30-60 minutes.

    • The reaction is quenched by the slow addition of water.

    • The reaction mixture is allowed to warm to room temperature.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Quantitative Data for Metal-Halogen Exchange Routes
Starting MaterialReagentsTemperature (°C)TimeProductYield (%)
3,4-Dibromofuran1. n-BuLi in THF 2. H₂O-7830-60 minThis compoundGood
2,3-Dibromofuran1. n-BuLi in THF 2. H₂O-78Not specifiedThis compoundNot specified

Note: Specific yield for the 3,4-dibromofuran route is often cited as "good" in literature overviews, suggesting it is a high-yielding reaction, though exact percentages can vary based on specific experimental conditions.

Logical Workflow for Synthesis from 3,4-Dibromofuran

G cluster_start Starting Material Preparation cluster_reaction Core Reaction cluster_workup Work-up and Purification cluster_product Final Product SM 3,4-Dibromofuran in anhydrous THF Cool Cool to -78 °C SM->Cool Add_nBuLi Add n-BuLi dropwise Cool->Add_nBuLi Stir Stir for 30-60 min Add_nBuLi->Stir Quench Quench with H₂O Stir->Quench Warm Warm to RT Quench->Warm Extract Extract with Et₂O Warm->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Distillation Dry->Purify Product This compound Purify->Product

Workflow for the synthesis of this compound from 3,4-dibromofuran.

Synthesis from Furoic Acid Derivatives

Another classical and effective route to this compound involves the bromination and subsequent decarboxylation of a furoic acid precursor. This multi-step process allows for the regioselective introduction of the bromine atom.

Mechanism:

The synthesis begins with the bromination of a furoic acid ester, typically at the 4 and 5 positions. The ester is then saponified to the corresponding carboxylic acid salt, followed by decarboxylation, often in the presence of a copper catalyst, to yield the brominated furan. The specific isomer of bromofuran obtained depends on the starting furoic acid and the bromination conditions. To obtain this compound, one would typically start with a precursor that directs bromination to the desired positions, followed by selective removal of other functional groups. A common approach is the bromination of methyl 2-furoate, which primarily yields a mixture of 4,5-dibromo and 5-bromo derivatives. After saponification and decarboxylation, this mixture can lead to 2,3-dibromofuran.[1]

Experimental Protocol (for 2,3-dibromofuran, a related compound): [1]

  • Materials: Methyl 2-furoate, bromine, chloroform, sodium carbonate, quinoline (B57606), copper powder.

  • Procedure:

    • Bromination: To a solution of methyl 2-furoate in chloroform, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete.

    • Work-up: The reaction mixture is neutralized with an aqueous solution of sodium carbonate. The organic phase is separated, washed, dried, and concentrated to give the brominated methyl furoate.

    • Saponification: The brominated ester is treated with an aqueous solution of sodium hydroxide (B78521) and heated to induce saponification.

    • Acidification: The reaction mixture is acidified to precipitate the brominated furoic acid.

    • Decarboxylation: The dried brominated furoic acid is mixed with quinoline and copper powder and heated to approximately 180 °C to induce decarboxylation.

    • Purification: The product is isolated by distillation from the reaction mixture under reduced pressure.

Quantitative Data for Furoic Acid Derivative Routes
Starting MaterialKey StepsProductYield (%)Reference
Methyl 2-furoateBromination, Saponification, Decarboxylation2,3-Dibromofuran~72 (from methyl furoate)[1]

Note: While this protocol is for 2,3-dibromofuran, it illustrates the general methodology. The synthesis of this compound from a furoic acid precursor would require a different starting material or selective de-bromination steps.

Signaling Pathway for Furoic Acid Decarboxylation

G BrominatedFuroicAcid Brominated Furoic Acid Decarboxylation Decarboxylation BrominatedFuroicAcid->Decarboxylation Quinoline Quinoline (Solvent) Quinoline->Decarboxylation Copper Copper Powder (Catalyst) Copper->Decarboxylation Heat Heat (~180 °C) Heat->Decarboxylation Bromofuran Bromofuran Decarboxylation->Bromofuran CO2 CO₂ Decarboxylation->CO2

Key components in the decarboxylation of brominated furoic acid.

Synthesis via Halogen Dance Reaction

The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen on an aromatic or heteroaromatic ring.[2] This reaction can be utilized to synthesize this compound from other bromofuran isomers, such as 2-bromofuran.

Mechanism:

The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The base deprotonates the furan ring at a position adjacent to the bromine atom, forming a lithiated intermediate. This intermediate can then undergo a series of intermolecular bromine transfers with other bromofuran molecules, leading to a mixture of lithiated and brominated furan isomers. The reaction equilibrium is driven by the formation of the most thermodynamically stable lithiated species. Quenching the reaction at the appropriate time can yield the desired isomer.

Experimental Protocol (General):

  • Materials: Bromofuran isomer (e.g., 2-bromofuran), anhydrous THF, lithium diisopropylamide (LDA).

  • Procedure:

    • A solution of the starting bromofuran in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • A solution of LDA is added dropwise.

    • The reaction mixture is stirred for a specific period to allow the halogen dance to occur.

    • The reaction is quenched with a proton source to yield the rearranged bromofuran isomer.

    • The product is isolated and purified using standard techniques.

Logical Relationship in Halogen Dance Reaction

G Start Starting Bromofuran Isomer LithiatedIntermediate Lithiated Intermediate Start->LithiatedIntermediate Deprotonation HalogenTransfer Intermolecular Halogen Transfer Start->HalogenTransfer Base Strong Base (LDA) Base->LithiatedIntermediate LithiatedIntermediate->HalogenTransfer IsomericMixture Mixture of Lithiated and Brominated Isomers HalogenTransfer->IsomericMixture Quench Proton Quench IsomericMixture->Quench Product Rearranged Bromofuran Isomer Quench->Product

Conceptual flow of a halogen dance reaction.

Synthesis via Diels-Alder/Retro-Diels-Alder Sequence

This elegant approach, often referred to as the Fechtel synthesis, involves protecting the furan ring as a Diels-Alder adduct, performing the desired chemical transformations on the adduct, and then regenerating the furan ring via a retro-Diels-Alder reaction.

Mechanism:

  • Diels-Alder Reaction: Furan reacts with a suitable dienophile (e.g., maleic anhydride) to form a bicyclic adduct. This temporarily protects the furan's diene system and allows for more controlled reactions on the double bond of the adduct.

  • Bromination: The double bond of the adduct is brominated.

  • Base-induced Elimination: Treatment with a base can induce elimination reactions to form a dihalo-adduct.

  • Retro-Diels-Alder Reaction: The modified adduct is subjected to thermal or chemical conditions that promote a retro-Diels-Alder reaction, regenerating the furan ring, now substituted with bromine at the 3-position, and releasing the dienophile. A patent describes a process where a 4,5-dihalo-3,6-endoxohexahydrophthalic acid salt is treated with a base at elevated temperatures (above 100 °C) to produce 3-halofurans.[3]

Experimental Protocol (Conceptual):

  • Materials: Furan, maleic anhydride (B1165640), bromine, a suitable base, solvent.

  • Procedure:

    • Furan and maleic anhydride are reacted to form the Diels-Alder adduct.

    • The adduct is isolated and then brominated.

    • The brominated adduct is treated with a base to induce elimination.

    • The resulting intermediate is heated to induce the retro-Diels-Alder reaction, and the this compound is collected, often by distillation.

Experimental Workflow for Diels-Alder/Retro-Diels-Alder Synthesis

G Furan Furan DielsAlder Diels-Alder Reaction Furan->DielsAlder Dienophile Dienophile Dienophile->DielsAlder Adduct Diels-Alder Adduct DielsAlder->Adduct Bromination Bromination Adduct->Bromination BrominatedAdduct Brominated Adduct Bromination->BrominatedAdduct Elimination Base-induced Elimination BrominatedAdduct->Elimination ModifiedAdduct Modified Adduct Elimination->ModifiedAdduct RetroDielsAlder Retro-Diels-Alder (Thermal) ModifiedAdduct->RetroDielsAlder Product This compound RetroDielsAlder->Product ReleasedDienophile Released Dienophile RetroDielsAlder->ReleasedDienophile

Key stages in the Diels-Alder/retro-Diels-Alder synthesis of this compound.

Spectroscopic Data for this compound

Technique Solvent Chemical Shifts (ppm) and Coupling Constants (Hz) Reference
¹H NMRCDCl₃δ 7.41 (t, J=1.7, 1H), 7.27 (t, J=0.8, 1H), 6.35 (dd, J=1.9, 0.8, 1H)[4]
¹³C NMRAcetone-d₆δ 144.9, 142.1, 115.8, 97.9[5]

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and challenges. The choice of method will depend on the available starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. Metal-halogen exchange reactions on dibromofurans offer a direct and often high-yielding route. Synthesis from furoic acid derivatives provides a more classical approach with good control over regioselectivity. The halogen dance reaction and the Diels-Alder/retro-Diels-Alder sequence represent more advanced strategies for specific applications. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will aid researchers in the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 3-Bromofuran (CAS: 22037-28-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran, with the Chemical Abstracts Service (CAS) registry number 22037-28-1, is a heterocyclic organic compound that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a furan (B31954) ring substituted with a bromine atom at the 3-position, makes it a versatile building block for the synthesis of more complex molecules.[1][2][3] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly in the realm of pharmaceutical and agrochemical development.[1][4] It is an important synthetic intermediate widely used in pharmaceuticals, agrochemicals, and chemical synthesis.[5]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2][6] When pure, it is colorless, but minor impurities can give it a yellowish hue.[1][2][6] It is typically stabilized with calcium carbonate.[2][6] The compound is soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297) but is not very soluble in water.[1][6]

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
CAS Number 22037-28-1[2][4][7]
Molecular Formula C₄H₃BrO[2][4][7][8]
Molecular Weight 146.97 g·mol⁻¹[2][4][8]
Boiling Point 102.5 to 104 °C[2][4][9]
Density 1.635 - 1.6606 g/mL at 20-25 °C[2][4][6][7]
Refractive Index (n²⁰/D) 1.496[4][6]
Flash Point 3 °C (37.4 °F) - closed cup[9]
Storage Temperature -20°C[1][4]

Synthesis of this compound

Several synthetic routes to this compound have been developed over the years, reflecting its importance in organic chemistry.

Historical and Modern Synthetic Approaches

Historically, this compound was first obtained as a minor by-product in 1887 from the reaction of 3-bromofuroic acid with calcium hydroxide.[1][2][10] More efficient and deliberate preparations were developed later. Modern methods include:

  • Ortho-metalation: A good yield synthesis from 3,4-dibromofuran (B150810) via ortho-metalation using butyllithium.[1][2][10]

  • Diels-Alder/Retro-Diels-Alder Sequence: An elegant synthesis developed by Fechtel involving a Diels-Alder reaction, bromination, and a subsequent reverse Diels-Alder sequence.[1][2][10]

  • Electrophilic Substitution: A traditional method involving the reaction of bromobenzene (B47551) with furan in the presence of an acidic catalyst like sulfuric acid or trifluoromethanesulfonic acid.[5]

  • Alkali Metal-Catalyzed Bromination: A novel method that uses perchlorates as a bromine source with an alkali metal catalyst, offering advantages like lower reaction temperatures and higher yields.[5]

Experimental Protocol: Synthesis via Lithiation of 3,4-Dibromofuran

This protocol is based on the principle of ortho-metalation, providing a high-yield route to this compound.

Materials:

  • 3,4-Dibromofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Quenching agent (e.g., water or ammonium (B1175870) chloride solution)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • A solution of 3,4-dibromofuran in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere of nitrogen or argon.

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • A stoichiometric amount of n-butyllithium solution is added dropwise to the stirred solution. The reaction is highly selective, with the lithium preferentially replacing the bromine at the more acidic α-position.

  • The reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) to ensure complete metal-halogen exchange.

  • The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride while maintaining the low temperature.

  • The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield pure this compound.[1][2][10]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_A 3,4-Dibromofuran step1 Dissolve in THF Cool to -78°C start_A->step1 start_B n-Butyllithium step2 Add n-BuLi (Metal-Halogen Exchange) start_B->step2 step1->step2 step3 Quench with H₂O step2->step3 workup1 Extraction step3->workup1 workup2 Drying & Concentration workup1->workup2 purification Distillation workup2->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via lithiation.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the interplay between the electron-rich furan ring and the C-Br bond. It readily participates in metal-halogen exchange and deprotonation reactions.

A key reaction involves deprotonation at the C2 position (adjacent to the oxygen atom), which is the most acidic site. This is often achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[11][12] The resulting 2-lithio-3-bromofuran is a powerful nucleophile that can react with various electrophiles.

Alternatively, the bromine atom can be replaced via metal-halogen exchange using organolithium reagents like n-butyllithium, typically at low temperatures, to form 3-lithiofuran.[11] This intermediate, however, can rearrange to the more stable 2-lithiofuran (B141411) if the temperature is allowed to rise.[11] These reactions open pathways to a wide array of 2- and 3-substituted furans.

Reactivity_Diagram cluster_path1 Path 1: C2 Deprotonation cluster_path2 Path 2: Metal-Halogen Exchange A This compound B 2-Lithio-3-bromofuran A->B  LDA, -78°C D 3-Lithiofuran A->D  n-BuLi, -78°C C 2-Substituted-3-bromofuran B->C  Electrophile (E+) E 3-Substituted Furan D->E  Electrophile (E+)

Caption: Key reaction pathways of this compound.

Applications in Research and Drug Development

This compound is a valuable precursor for 3-substituted furans, a structural motif found in numerous biologically active compounds and pharmaceuticals.[2] Its utility spans a wide range of therapeutic areas.

  • Drug Scaffolds: The 3-substituted furan core is present in chemotherapy agents, HIV drugs, treatments for type 2 diabetes, and drugs for osteoporosis.[2] It is also used in the development of experimental drugs for Alzheimer's disease.[2]

  • Total Synthesis of Natural Products: this compound has been a crucial starting material in the total synthesis of several complex natural products, demonstrating its importance in synthetic chemistry. Notable examples include:

    • (+)Cacospongionolide B: A sesterterpene with anti-inflammatory properties.[2]

    • Rosefuran: A component of rose oil and an insect sex attractant.[2]

    • (−)-Neothiobinupharidine: A bioactive alkaloid.[2]

    • Salvinorin A: The primary psychoactive compound in the Salvia divinorum plant.[2]

  • Agrochemicals: It serves as a building block in the synthesis of novel agrochemicals.[1]

  • Material Science: The compound is also utilized in the production of advanced materials like polymers and coatings.[4]

Applications_Diagram cluster_products Therapeutic Agents & Natural Products A This compound B 3-Substituted Furan Motif A->B C HIV Drugs Diabetes Treatments Chemotherapy Agents Alzheimer's Research B->C D (+)Cacospongionolide B Rosefuran Salvinorin A B->D E Agrochemicals & Material Science B->E

Caption: Applications of this compound in synthesis.

Spectroscopic Characterization

Standard spectroscopic techniques are used to identify and characterize this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characteristic of a trisubstituted furan ring. It will show distinct signals for the protons at the C2, C4, and C5 positions, with chemical shifts and coupling constants that are diagnostic for the furan structure.

    • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the furan ring.[13] The carbon atom attached to the bromine (C3) will have a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing one bromine atom.[8] Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak (M) will be accompanied by an (M+2) peak of almost identical intensity.[14]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands for C-H and C-O stretching and bending vibrations associated with the furan ring.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin.[1]

  • Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from sources of ignition, typically at -20°C under an inert atmosphere.[1][4][9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich history and a broad range of applications in modern organic synthesis. Its well-defined reactivity allows for the controlled introduction of substituents onto the furan ring, making it an indispensable tool for medicinal chemists and materials scientists. The continued exploration of its chemistry promises to unlock new synthetic methodologies and contribute to the development of novel pharmaceuticals and advanced materials.

References

Spectroscopic Profile of 3-Bromofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromofuran (CAS No. 22037-28-1), a key intermediate in the synthesis of various pharmaceutical compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₄H₃BrO. Its structural elucidation is critically dependent on a combination of spectroscopic techniques. This document summarizes the key spectroscopic data for this compound and provides standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, IR, and MS data for this compound in a structured format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound exhibits distinct signals for the three protons on the furan (B31954) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.44TripletJ₂₅ ≈ 1.5
H-4~6.38TripletJ₄₅ ≈ 2.0
H-5~7.28Doublet of DoubletsJ₅₂ ≈ 1.5, J₅₄ ≈ 2.0

Note: Chemical shifts are typically referenced to a solvent peak (e.g., CDCl₃ at 7.26 ppm). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals corresponding to the four carbon atoms of the furan ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~143.5
C-3~98.5
C-4~112.0
C-5~140.0

Note: Chemical shifts are typically referenced to a solvent peak (e.g., CDCl₃ at 77.16 ppm). Data is based on typical values for substituted furans and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic peaks for C-H and C-O stretching and bending vibrations.

Table 3: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium=C-H Stretch (Aromatic)
1600-1585Medium-StrongC=C Stretch (in-ring)
1500-1400Medium-StrongC=C Stretch (in-ring)
1300-1000StrongC-O Stretch
~875Strong=C-H Bend (out-of-plane)
< 700MediumC-Br Stretch

Note: The spectrum is typically recorded on a neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
148~98[M+2]⁺ (presence of ⁸¹Br isotope)
146100[M]⁺ (Molecular ion, presence of ⁷⁹Br isotope)
117/119~15[M-CHO]⁺
68~20[M-Br]⁺
39~40[C₃H₃]⁺

Note: The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (¹⁹Br and ⁸¹Br isotopes).[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added, which is set to 0.00 ppm.[2]

¹H NMR Data Acquisition:

  • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Insert the NMR tube into the spectrometer's probe and lock onto the deuterium (B1214612) signal of the solvent.

  • Perform magnetic field homogenization ("shimming") to optimize signal resolution.[2]

  • Set the appropriate acquisition parameters, including a standard single-pulse experiment, a sufficient number of scans (typically 8-16), and a relaxation delay of 1-2 seconds.[2]

¹³C NMR Data Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean.[3]

  • Place a single drop of neat this compound directly onto the ATR crystal.[3]

  • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Acquire and average multiple scans to improve the signal-to-noise ratio.[4]

  • Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization:

  • Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

Mass Analysis and Detection:

  • The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).

  • The ions are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Compound Chemical Compound (e.g., this compound) Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Neat_Sample Neat Liquid Sample Compound->Neat_Sample MS Mass Spectrometry (EI-MS) Compound->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Neat_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a valuable resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate high-quality, reproducible results in research and development settings.

References

An In-depth Technical Guide to the Molecular Structure and Formula of 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromofuran (C₄H₃BrO), a pivotal heterocyclic building block in organic synthesis and pharmaceutical development. This document details its molecular structure, physicochemical and spectroscopic properties, and established synthesis protocols. Furthermore, it explores the reactivity of this compound and its applications as a versatile intermediate in the synthesis of complex molecules, including medicinally important compounds.

Molecular Structure and Formula

This compound is an organic compound characterized by a five-membered furan (B31954) ring, with a bromine atom substituted at the third position.[1][2] Its chemical formula is C₄H₃BrO.[2]

Key Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 22037-28-1[2]

  • Molecular Formula: C₄H₃BrO[2]

  • Molecular Weight: 146.97 g/mol [2]

  • Canonical SMILES: C1=COC=C1Br[2]

  • InChI: InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H[2]

  • InChIKey: LXWLEQZDXOQZGW-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3] It is typically stabilized with calcium carbonate.[1] The compound is insoluble in water but soluble in organic solvents.[3]

PropertyValueReference
Boiling Point 103 °C[3]
Density 1.635 g/mL at 25 °C[3]
Refractive Index n20/D 1.496[3]
Flash Point 3 °C (closed cup)[3]
Storage Temperature -20°C[3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopy Data Highlights Reference
¹H NMR Spectra available in databases like SpectraBase.[4]
¹³C NMR Spectra available in chemical databases.[5]
Infrared (IR) FTIR spectra (Neat, ATR, and Vapor Phase) are available.[2]
Mass Spectrometry (MS) Electron ionization mass spectra are available through NIST.[6]

Synthesis of this compound

Several synthetic routes to this compound have been established, ranging from classical methods to more recent developments.

Traditional Synthesis: Electrophilic Substitution

A conventional method for synthesizing this compound involves the electrophilic substitution reaction between bromobenzene (B47551) and furan in the presence of an acidic catalyst, such as sulfuric acid or trifluoromethanesulfonic acid.[7] The reaction temperature is typically maintained between room temperature and 80°C.[7] Post-reaction, the product is isolated through extraction and distillation.[7]

Synthesis from 3,4-Dibromofuran (B150810)

A more recent and efficient method involves the ortho-metalation of 3,4-dibromofuran with butyllithium, which yields this compound in good yields.[1]

Diels-Alder/Retro-Diels-Alder Approach

A synthesis of this compound developed by Fechtel utilizes a Diels-Alder reaction, followed by bromination and a reverse Diels-Alder sequence.[1]

Experimental Protocol: Synthesis of this compound via Halogen Exchange (Hypothetical Protocol based on literature)

This protocol describes a potential synthetic route based on the principle of halogen exchange from a more substituted furan precursor.

Materials:

Procedure:

  • A solution of 3,4-dibromofuran (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to its versatile reactivity. The bromine atom can be substituted through various cross-coupling reactions, and the furan ring itself can undergo further functionalization.

Lithiation and Functionalization

Selective C2-lithiation of this compound can be achieved using lithium diisopropylamide (LDA) at low temperatures.[8] This lithiated intermediate can then be reacted with various electrophiles to introduce functional groups at the 2-position.

Experimental Protocol: Synthesis of 3-Bromo-2-formylfuran [9]

This protocol details the formylation of this compound at the C2 position.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of freshly prepared LDA (6.80 mmol) in THF (4 ml) at -78°C, this compound (1.00 g, 6.80 mmol) in THF (5 ml) is added slowly.[9]

  • After stirring for 15 minutes, DMF (0.56 ml, 7.20 mmol) in THF (2 ml) is added dropwise.[9]

  • The resulting mixture is stirred for 1 hour at -78°C and then allowed to warm to room temperature.[9]

  • The reaction is quenched with water and extracted with EtOAc (2 x 50 ml).[9]

  • The combined organic extracts are washed with H₂O and brine, then dried over MgSO₄.[9]

  • After removing the solvent under reduced pressure, the residue is purified by column chromatography (silica gel, EtOAc/hexane, 20:80) to afford 3-bromo-2-formylfuran.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The C-H bond at the C2 position of this compound can be arylated using aryl bromides in the presence of a palladium catalyst.[10] This allows for the synthesis of 2,3,5-triarylfurans.[10]

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of 3-substituted furans, a structural motif found in a wide range of therapeutic agents.[1] It has been utilized in the synthesis of:

  • Chemotherapy agents [1]

  • HIV drugs [1]

  • Treatments for type 2 diabetes and osteoporosis [1]

  • Experimental drugs for Alzheimer's disease [1]

  • Natural products such as (+)Cacospongionolide B (an anti-inflammatory sesterterpene) and Rosefuran (an insect sex attractant).[1]

Visualized Workflows

The following diagrams illustrate the synthesis and reactivity of this compound.

Synthesis_of_3_Bromofuran cluster_synthesis Synthesis Pathways Furan Furan This compound This compound C₄H₃BrO Furan->this compound Electrophilic Substitution 3,4-Dibromofuran 3,4-Dibromofuran 3,4-Dibromofuran->this compound Ortho-metalation (n-BuLi) Reactivity_of_3_Bromofuran cluster_reactivity Functionalization Reactions This compound This compound C₄H₃BrO 2-Lithio-3-bromofuran 2-Lithio-3-bromofuran This compound->2-Lithio-3-bromofuran LDA, -78°C 2,3,5-Triarylfurans 2,3,5-Triarylfurans This compound->2,3,5-Triarylfurans Pd-catalyzed C-H Arylation 3-Bromo-2-formylfuran 3-Bromo-2-formylfuran 2-Lithio-3-bromofuran->3-Bromo-2-formylfuran DMF

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromofuran, a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules, has a rich history spanning over a century. Its discovery was serendipitous, arising as a minor by-product, and its subsequent targeted synthesis has evolved through various methodologies. This technical guide provides a comprehensive overview of the historical milestones in the synthesis of this compound, detailed experimental protocols for key synthetic routes, a comparative analysis of these methods, and a look into its applications in modern drug development.

Introduction

This compound (C₄H₃BrO) is a halogenated five-membered heterocyclic compound that serves as a versatile building block in organic synthesis. The strategic placement of the bromine atom at the 3-position allows for a variety of subsequent chemical transformations, including metal-halogen exchange and cross-coupling reactions, making it an invaluable precursor for the introduction of the 3-furyl moiety into complex molecular architectures. This guide delves into the discovery and the evolution of synthetic routes to this important compound.

Historical Overview and Discovery

The first documented encounter with this compound was in 1887 by H. B. Hill's group, where it was identified as a minor by-product during the distillation of the calcium salt of 3-bromofuroic acid. However, it was not until 1932 that a deliberate and higher-yielding synthesis was reported by Shepard, Nelles, and Johnson, marking a significant step in making this compound more accessible for chemical investigation. Over the decades, several other synthetic approaches have been developed, each with its own advantages and limitations.

Key Synthetic Methodologies

This section details the most significant and historically relevant methods for the synthesis of this compound, providing step-by-step experimental protocols and quantitative data.

Decarboxylation of 3-Bromofuroic Acid (Shepard, Nelles, and Johnson, 1932)

This classical approach represents the first intentional and reasonably efficient synthesis of this compound. The method involves the thermal decomposition of 3-bromofuroic acid in the presence of a copper catalyst.

Experimental Protocol:

  • Preparation of 3-Bromofuroic Acid: 3-Furoic acid is brominated using bromine in a suitable solvent such as carbon disulfide or acetic acid. The resulting 3-bromofuroic acid is then isolated and purified.

  • Decarboxylation: 3-Bromofuroic acid is mixed with quinoline (B57606) and freshly prepared copper powder.

  • The mixture is heated to effect decarboxylation, and the volatile this compound is distilled from the reaction mixture.

  • The distillate is then purified by redistillation to afford pure this compound.

ParameterValue
Starting Material 3-Furoic Acid
Key Reagents Bromine, Quinoline, Copper Powder
Reaction Type Electrophilic Bromination, Decarboxylation
Reported Yield Moderate to Good

Reaction Workflow:

G cluster_prep Preparation of 3-Bromofuroic Acid cluster_decarbox Decarboxylation furoic_acid 3-Furoic Acid bromination Bromination (Br₂, CS₂ or AcOH) furoic_acid->bromination bromofuroic_acid 3-Bromofuroic Acid bromination->bromofuroic_acid decarboxylation Decarboxylation (Quinoline, Cu, Heat) bromofuroic_acid->decarboxylation distillation Distillation decarboxylation->distillation purification Redistillation distillation->purification bromofuran This compound purification->bromofuran

Caption: Workflow for the synthesis of this compound via decarboxylation.

Metal-Halogen Exchange of 3,4-Dibromofuran (B150810) (Gronowitz and Frost)

This method provides a regioselective route to this compound starting from the readily available 3,4-dibromofuran. The more reactive bromine at the 4-position undergoes metal-halogen exchange, followed by quenching of the resulting organolithium species.

Experimental Protocol:

  • Setup: A flame-dried flask under an inert atmosphere (argon or nitrogen) is charged with 3,4-dibromofuran dissolved in a dry ethereal solvent (e.g., diethyl ether or THF).

  • Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of n-Butyllithium: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution of 3,4-dibromofuran. The reaction is stirred at this temperature for a specified time to allow for complete metal-halogen exchange.

  • Quenching: The reaction is quenched by the addition of a proton source, such as water or methanol.

  • Workup: The reaction mixture is allowed to warm to room temperature, and the organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

ParameterValue
Starting Material 3,4-Dibromofuran
Key Reagents n-Butyllithium, Diethyl Ether/THF
Reaction Type Metal-Halogen Exchange
Reported Yield Good to Excellent

Reaction Mechanism:

G start 3,4-Dibromofuran intermediate 3-Bromo-4-lithiofuran start->intermediate Metal-Halogen Exchange reagent1 n-BuLi, Et₂O, -78 °C product This compound intermediate->product Protonation reagent2 H₂O (Quench)

Caption: Mechanism of this compound synthesis from 3,4-dibromofuran.

Diels-Alder/Bromination/Retro-Diels-Alder Approach

This elegant multi-step synthesis utilizes a furan (B31954) as a diene in a Diels-Alder reaction to protect the 2- and 5-positions, allowing for selective bromination at the 3-position, followed by a retro-Diels-Alder reaction to regenerate the furan ring.

Experimental Protocol:

  • Diels-Alder Reaction: Furan is reacted with a suitable dienophile, such as maleic anhydride, to form the Diels-Alder adduct.

  • Bromination: The adduct is then brominated. The double bond in the adduct is more reactive towards electrophilic addition of bromine than the aromatic furan ring would be.

  • Base-Induced Elimination: The resulting dibromo adduct is treated with a base to induce the elimination of HBr, leading to the formation of a double bond.

  • Retro-Diels-Alder Reaction: The brominated adduct is subjected to thermal conditions to induce a retro-Diels-Alder reaction, which releases the dienophile and yields this compound.

ParameterValue
Starting Material Furan
Key Reagents Maleic Anhydride, Bromine, Base
Reaction Type Diels-Alder, Bromination, Elimination, Retro-Diels-Alder
Reported Yield Varies depending on specific conditions

Synthetic Pathway:

G furan Furan adduct Diels-Alder Adduct furan->adduct dienophile Maleic Anhydride dienophile->adduct bromination Bromination (Br₂) adduct->bromination dibromo_adduct Dibromo Adduct bromination->dibromo_adduct elimination Elimination (Base) dibromo_adduct->elimination bromo_adduct Bromo Adduct elimination->bromo_adduct retro_da Retro-Diels-Alder (Heat) bromo_adduct->retro_da bromofuran This compound retro_da->bromofuran

Caption: Synthetic pathway for this compound via a Diels-Alder strategy.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey FeaturesAdvantagesDisadvantages
Decarboxylation 3-Furoic AcidClassical method, thermal reaction with copper catalyst.Historically significant, straightforward concept.Requires preparation of 3-bromofuroic acid, high temperatures.
Metal-Halogen Exchange 3,4-DibromofuranRegioselective lithiation at low temperatures.High yields, good regioselectivity.Requires cryogenic conditions and handling of pyrophoric reagents.
Diels-Alder Approach FuranMulti-step sequence involving protection and deprotection.Utilizes readily available starting materials.Multiple steps can lower overall yield, requires careful control of conditions.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of numerous pharmaceutical agents. Its ability to participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck) allows for the facile introduction of various substituents at the 3-position of the furan ring. This has been exploited in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery as a trace by-product. The development of more efficient and selective methods has made this important building block readily available for applications in research and industry. The choice of synthetic route depends on factors such as the availability of starting materials, scale of the reaction, and the specific requirements of the target molecule. Future developments may focus on more sustainable and atom-economical approaches to this versatile intermediate.

A Comprehensive Review of 3-Substituted Furans: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry and natural product synthesis. Among its various substituted forms, 3-substituted furans have garnered significant attention due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. This technical guide provides an in-depth literature review of the synthesis, biological activities, and therapeutic potential of 3-substituted furans, with a focus on recent advancements relevant to drug discovery and development.

Synthetic Methodologies for 3-Substituted Furans

The construction of the 3-substituted furan core has been the subject of extensive research, leading to the development of a diverse array of synthetic strategies. These methods range from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling and multi-component reactions.

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted furans, offering high efficiency and functional group tolerance.[1] The Suzuki-Miyaura cross-coupling reaction, in particular, provides a robust route to 3-aryl furans.

Table 1: Palladium-Catalyzed Synthesis of 3-Aryl Furans via Suzuki-Miyaura Coupling

EntryAryl Boronic AcidFuran PrecursorCatalyst SystemSolventTemp (°C)Yield (%)Reference
13-Hydroxyphenylboronic acid2-Bromofuran (B1272941)Pd(OAc)₂, SPhos1,4-Dioxane (B91453)/H₂O100>95 (expected)[2]
2Phenylboronic acid3-BromofuranPd(PPh₃)₄, K₂CO₃Toluene/H₂O9085[3]
34-Methoxyphenylboronic acid3-IodofuranPdCl₂(PPh₃)₂, CuI, Et₃NDMF8092[3]
Rhodium-Catalyzed Hydroformylation

Rhodium-catalyzed hydroformylation of substituted propargylic alcohols offers a regioselective and versatile method for preparing 3-substituted furans under mild conditions.[4] This approach is particularly useful for accessing 3-aryl-substituted furans.[4]

Table 2: Rhodium-Catalyzed Hydroformylation for the Synthesis of 3-Substituted Furans

| Entry | Propargylic Alcohol | Catalyst | Ligand | Solvent | Pressure (CO/H₂) | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 1-Phenylprop-2-yn-1-ol | [Rh(OAc)₂]₂ | PPh₃ | Dichloromethane | 1 atm | RT | 85 |[4] | | 2 | 1-(4-Chlorophenyl)prop-2-yn-1-ol | [Rh(CO)₂Cl]₂ | PPh₃ | Dichloromethane | 1 atm | RT | 82 |[4] | | 3 | 1-(p-Tolyl)prop-2-yn-1-ol | [Rh(OAc)₂]₂ | PPh₃ | Dichloromethane | 1 atm | RT | 88 |[4] |

Three-Component Synthesis

Three-component reactions provide an efficient and atom-economical approach to constructing polysubstituted furans in a single step from readily available starting materials.[5]

Table 3: Three-Component Synthesis of Tetrasubstituted Furans

| Entry | Aldehyde | Amine | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Benzaldehyde | Aniline | Phenylacetylene | CuI | Toluene | 110 | 85 |[5] | | 2 | 4-Chlorobenzaldehyde | 4-Methoxyaniline | Ethyl propiolate | CuI/L-proline | DMSO | 100 | 78 |[5] | | 3 | 2-Naphthaldehyde | Benzylamine | 1-Hexyne | CuBr | Acetonitrile | 80 | 82 |[5] |

Metal-Free Synthesis

To address the cost and toxicity concerns associated with transition metals, metal-free synthetic routes to substituted furans have been developed.[2][6][7] One such approach involves a BF₃·Et₂O mediated formal [4+1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones.[2][6][7]

Table 4: Metal-Free Synthesis of Multi-Substituted Furans

| Entry | α,β-Alkenyl Ketone | Diazirine | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Chalcone (B49325) | 3-Chloro-3-phenyldiazirine (B3267258) | BF₃·Et₂O | Dichloromethane | RT | 68 |[6][7] | | 2 | 4'-Methylchalcone | 3-Chloro-3-phenyldiazirine | BF₃·Et₂O | Dichloromethane | RT | 75 |[6][7] | | 3 | 2-Benzylidenecyclohexan-1-one | 3-Chloro-3-phenyldiazirine | BF₃·Et₂O | Dichloromethane | RT | 50 |[6][7] |

Experimental Protocols

General Experimental Workflow for Synthesis and Characterization

G Start Starting Materials Reaction Reaction Setup (e.g., inert atmosphere, solvent, catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS, IR) Purification->Characterization End Pure 3-Substituted Furan Characterization->End

General Synthetic Workflow. (Max Width: 760px)
Detailed Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-(furan-2-yl)phenol.[2]

Materials:

  • 2-Bromofuran

  • 3-Hydroxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL). Stir the mixture for 10 minutes at room temperature.

  • Add 2-bromofuran (1.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 3-(furan-2-yl)phenol.

Detailed Protocol for Metal-Free Synthesis of 2,5-diphenylfuran

This protocol describes a one-flask metal-free synthesis of 2,5-diphenylfuran.[6][7]

Materials:

  • Chalcone (1,3-diphenylprop-2-en-1-one)

  • 3-Chloro-3-phenyldiazirine

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve chalcone (1.0 mmol) and 3-chloro-3-phenyldiazirine (1.2 mmol) in CH₂Cl₂ (10 mL).

  • Irradiate the mixture with a 300W halogen lamp at room temperature for 1-2 hours until the diazirine is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add BF₃·Et₂O (1.0 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield 2,5-diphenylfuran.

Biological Activities and Therapeutic Potential

3-Substituted furan derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Numerous 3-substituted furan derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Table 5: Anticancer Activity of 3-Substituted Furan Derivatives (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Furo[2,3-d]pyrimidine (B11772683) derivative 10b Breast (HS 578T)1.51 (GI₅₀)[3]
Benzo[b]furan derivative 26 Breast (MCF-7)0.057[8]
Benzo[b]furan derivative 36 Breast (MCF-7)0.051[8]
Furan-based derivative 4 Breast (MCF-7)4.06[9]
Furan-based derivative 7 Breast (MCF-7)2.96[9]
Inhibition of Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways and is considered a therapeutic target for type 2 diabetes and obesity. Some 5-aryl-furan derivatives have been identified as competitive PTP1B inhibitors.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Furan_Inhibitor 3-Substituted Furan Inhibitor Furan_Inhibitor->PTP1B Inhibits

PTP1B in Insulin Signaling. (Max Width: 760px)

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several furan derivatives have been shown to inhibit this pathway.[3][8] For instance, novel furo[2,3-d]pyrimidine derivatives have been designed as PI3K/Akt dual inhibitors.[3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furan_Inhibitor 3-Substituted Furan Inhibitor Furan_Inhibitor->PI3K Inhibits Furan_Inhibitor->Akt Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR Signaling Pathway. (Max Width: 760px)
Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of newly synthesized 3-substituted furan derivatives involves a series of in vitro assays.

G Start Synthesized 3-Substituted Furans Screening High-Throughput Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (IC₅₀ Determination) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt End Preclinical Candidate Lead_Opt->End

Anticancer Drug Discovery Workflow. (Max Width: 760px)

Protocol for MTT Assay to Determine Cytotoxicity:

This protocol outlines a general procedure for assessing the cytotoxic effects of furan derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 3-Substituted furan derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 3-substituted furan compounds in the culture medium.

  • Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

3-Substituted furans represent a valuable class of heterocyclic compounds with significant potential in drug discovery and development. The diverse and efficient synthetic methodologies available provide access to a wide range of structurally novel derivatives. The demonstrated anticancer activity, coupled with the ability to modulate key signaling pathways such as PTP1B and PI3K/Akt/mTOR, underscores the therapeutic promise of this scaffold. Future research in this area will likely focus on the development of more stereoselective and atom-economical synthetic methods, as well as the elucidation of the precise molecular mechanisms of action for the most potent biologically active 3-substituted furans. This will undoubtedly pave the way for the discovery of new and effective therapeutic agents for a variety of diseases.

References

3-Bromofuran: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 3-Bromofuran (CAS No. 22037-28-1). The following sections detail the chemical and physical properties, potential hazards, recommended safety protocols, and emergency procedures to ensure the safe and effective use of this versatile building block in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. It is characterized by the following properties:

PropertyValueSource(s)
Molecular Formula C₄H₃BrO[1]
Molecular Weight 146.97 g/mol [1]
Appearance Colorless to light yellow or orange-brown liquid[2][3]
Boiling Point 102.5 - 104 °C[1]
Density 1.635 - 1.6606 g/mL at 20-25 °C[3]
Flash Point 3 °C (37.4 °F) - closed cup[3]
Solubility Soluble in chloroform (B151607) and ethyl acetate. Insoluble in water.[3]
Stability Stable under normal temperatures and pressures. Light sensitive. May darken on standing. Usually stabilized with calcium carbonate.[3][4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Sources: [1][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

PPE TypeSpecificationsSource(s)
Eye Protection Tight-sealing safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.
Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don appropriate PPE - Ensure fume hood is operational handling Handling - Work within a fume hood - Use non-sparking tools - Keep container tightly closed when not in use - Ground/bond container and receiving equipment prep->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep away from heat, sparks, and open flames - Protect from light - Recommended storage at -20°C handling->storage waste Waste Disposal - Collect in a designated, labeled, and sealed container - Dispose of as hazardous waste according to local regulations handling->waste cleanup Cleanup - Decontaminate work surfaces - Remove and properly dispose of PPE storage->cleanup waste->cleanup spill Spill Occurs assess Assess the Spill - Minor or Major? - Flammable hazard present? spill->assess minor_spill Minor Spill Response - Alert personnel in the area - Don appropriate PPE - Absorb with inert material (e.g., vermiculite, sand) - Collect in a sealed container for disposal assess->minor_spill Minor major_spill Major Spill Response - Evacuate the area - Alert emergency services - Turn off ignition sources if safe to do so - Close doors to the affected area assess->major_spill Major cleanup Cleanup and Decontamination - Clean the spill area - Dispose of all contaminated materials as hazardous waste - Report the incident minor_spill->cleanup major_spill->cleanup

References

An In-depth Technical Guide to the Stability and Decomposition of 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated stability and decomposition pathways of 3-bromofuran based on fundamental chemical principles and data from analogous furan (B31954) derivatives. As of the latest literature review, specific quantitative stability studies and detailed decomposition product analysis for this compound are not extensively available in published resources. Therefore, the degradation pathways and experimental protocols outlined herein are proposed based on established knowledge of furan chemistry and should be adapted and validated experimentally.

Executive Summary

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its stability and decomposition profile is critical for ensuring the quality, safety, and efficacy of resulting products, as well as for defining appropriate storage and handling procedures. This guide summarizes the known properties of this compound, outlines its potential degradation pathways under various stress conditions, and provides detailed, adaptable experimental protocols for its stability assessment.

Physicochemical Properties and Intrinsic Stability

This compound is a colorless to light yellow liquid that is known to darken upon standing and eventually form resinous materials.[2] It is sensitive to both light and heat, necessitating storage at low temperatures (typically -20°C) under an inert atmosphere to minimize degradation.[3][4] The compound is often stabilized with materials like calcium carbonate.[1] While it is soluble in organic solvents such as chloroform (B151607) and ethyl acetate, it is insoluble in water.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₃BrO[1]
Molecular Weight146.97 g/mol [5]
Boiling Point102.5-104 °C[1][6]
Density1.635 - 1.6606 g/mL at 20-25 °C[1][6]
Refractive Indexn20/D 1.496[6]
Flash Point3 °C[4]
Storage Temperature-20°C[6]

Proposed Decomposition Pathways

The inherent reactivity of the furan ring, coupled with the presence of a carbon-bromine bond, suggests several potential pathways for the decomposition of this compound. These include hydrolysis, oxidation, photolysis, and thermal degradation.

Hydrolytic Decomposition (Acid/Base Catalyzed)

The furan ring is susceptible to acid-catalyzed ring opening.[7] In the presence of acid and water, this compound is likely to undergo protonation, followed by nucleophilic attack of water. This would lead to the formation of unstable intermediates that can rearrange to form unsaturated dicarbonyl compounds. The electron-withdrawing nature of the bromine atom may influence the rate and regioselectivity of this process. Basic conditions are generally less harsh on the furan ring itself, but could promote other reactions if nucleophiles are present.

This compound This compound Protonated_Furan Protonated this compound (Cα or Cβ) This compound->Protonated_Furan H+ (aq) Furanol_Intermediate Brominated Furanol Intermediate Protonated_Furan->Furanol_Intermediate H₂O Ring_Opened_Product Unsaturated Dicarbonyl (e.g., 2-bromo-4-hydroxybutenal) Furanol_Intermediate->Ring_Opened_Product Rearrangement

Caption: Proposed acid-catalyzed hydrolytic ring-opening of this compound.

Oxidative Decomposition

Furans are susceptible to oxidation, which can lead to ring cleavage.[8] Autoxidation, reacting with atmospheric oxygen, can lead to the formation of hydroperoxides and subsequently ring-opened products like maleic anhydride (B1165640) derivatives.[8] The presence of the bromine atom may influence the reactivity towards oxidation. Stronger oxidizing agents would likely lead to more extensive degradation.

This compound This compound Endoperoxide Endoperoxide Intermediate This compound->Endoperoxide [O] (e.g., O₂, H₂O₂) Ring_Opened_Dicarbonyl Brominated Malealdehyde Derivative Endoperoxide->Ring_Opened_Dicarbonyl Rearrangement Carboxylic_Acid Bromomaleic Acid Ring_Opened_Dicarbonyl->Carboxylic_Acid Further Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Photolytic Decomposition

Given its noted light sensitivity, this compound is expected to undergo photolytic degradation.[4] For many brominated aromatic compounds, a primary photodegradation pathway is reductive debromination, where the carbon-bromine bond is cleaved upon absorption of UV light, leading to the formation of furan and bromine radicals.[9] Another potential pathway is photoinduced ring-opening, which can be an intermediate step to photoisomerization.[2]

3-Bromofuran_Excited This compound (Excited State) Debromination Reductive Debromination 3-Bromofuran_Excited->Debromination Ring_Opening Photoinduced Ring-Opening 3-Bromofuran_Excited->Ring_Opening Furan Furan Debromination->Furan Bromine_Radical Bromine Radical Debromination->Bromine_Radical Isomers Cyclopropene Isomers Ring_Opening->Isomers

Caption: Potential photolytic decomposition pathways for this compound.

Thermal Decomposition and Polymerization

At elevated temperatures, furan and its derivatives can undergo complex thermal decomposition reactions.[5] These can involve ring-opening to form carbene intermediates, which can then lead to a variety of smaller molecules.[5] Another significant degradation pathway for furans, especially under acidic conditions or in the presence of electrophiles, is polymerization or resinification.[10] This is consistent with the observation that this compound "resinifies" on standing.[2] This process likely involves electrophilic attack of one furan ring on another, leading to the formation of oligomeric and polymeric materials.

This compound This compound Activated_Monomer Activated this compound (e.g., protonated) This compound->Activated_Monomer Initiator (e.g., H⁺, heat) Dimer Dimer Activated_Monomer->Dimer + this compound Oligomer Oligomers Dimer->Oligomer + n(this compound) Polymer Polymeric Resin Oligomer->Polymer

Caption: Proposed pathway for the polymerization/resinification of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound and characterize its degradation products, a forced degradation study should be conducted. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

General Workflow for Forced Degradation Studies

Start Prepare Solutions of This compound Stress_Conditions Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Analysis Analyze Samples (HPLC, GC-MS, NMR) Sampling->Analysis Data Characterize Degradants and Determine Kinetics Analysis->Data

Caption: General experimental workflow for a forced degradation study of this compound.

Detailed Methodologies

4.2.1 Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol, at a known concentration (e.g., 1 mg/mL).

4.2.2 Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at room temperature and an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Protect from light and store at room temperature.

  • Thermal Degradation: Store the stock solution (and the solid compound) at an elevated temperature (e.g., 80°C) in the dark.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

4.2.3 Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating this compound from its degradation products.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with a modifier like 0.1% formic acid or phosphoric acid) and acetonitrile or methanol.

    • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and obtain UV spectra of the degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is an excellent technique for the analysis of this compound and its potential degradation products.[11]

    • Injection: Headspace or direct liquid injection can be used.

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Detection: Mass spectrometry will allow for the identification of degradation products based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated degradation products.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 2: Proposed Table for Summarizing Forced Degradation Results

Stress ConditionDuration% Degradation of this compoundNumber of DegradantsMajor Degradant(s) (Retention/Migration Time)
0.1 M HCl (60°C)24hData to be generatedData to be generatedData to be generated
0.1 M NaOH (60°C)24hData to be generatedData to be generatedData to be generated
3% H₂O₂ (RT)24hData to be generatedData to be generatedData to be generated
Heat (80°C)7 daysData to be generatedData to be generatedData to be generated
Light (ICH Q1B)Specified durationData to be generatedData to be generatedData to be generated

Table 3: Proposed Table for Kinetic Analysis of this compound Degradation

ConditionRate Constant (k)Half-life (t½)Reaction OrderActivation Energy (Ea)
Thermal (e.g., 60°C, 70°C, 80°C)Data to be generatedData to be generatedData to be generatedData to be generated from Arrhenius plot
Hydrolytic (e.g., 0.1M HCl at different temps)Data to be generatedData to be generatedData to be generatedData to be generated from Arrhenius plot

Conclusion and Recommendations

References

3-Bromofuran: A Technical Guide to Commercial Availability, Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the reactivity of the carbon-bromine bond, which allows for the facile introduction of various substituents onto the furan (B31954) ring through a range of cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, detailed experimental protocols for its use in common synthetic transformations, and an exploration of the biological activities of its derivatives, particularly their interaction with monoamine transporters.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers in research to bulk quantities. Purity levels are typically high, often exceeding 97%. Below is a summary of prominent suppliers and their typical offerings.

SupplierPurityAvailable Quantities
Sigma-Aldrich≥97%2.5 g, 10 g
Chem-Impex≥98%5 g, 25 g, 100 g, 250 g, 1 kg
Tokyo Chemical Industry (TCI)>98.0% (GC)Contact for details
Apollo Scientific≥95%5 g, 25 g, 100 g
Chemvon Biotechnology99% minGram to bulk quantities
MOLBASEVariesWide range of suppliers and quantities

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1][2][3]

PropertyValue
CAS Number 22037-28-1
Molecular Formula C₄H₃BrO
Molecular Weight 146.97 g/mol
Appearance Colorless to light yellow liquid
Density 1.635 g/mL at 25 °C[2]
Boiling Point 102-104 °C[2]
Refractive Index n20/D 1.496[2]
Flash Point 3 °C (closed cup)
Storage Temperature -20°C

Experimental Protocols

This compound is a valuable precursor for the synthesis of 3-substituted furans, which are present in numerous biologically active molecules.[1] It readily participates in various palladium-catalyzed cross-coupling reactions, as well as Grignard reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and boronic acids. This reaction is widely used to synthesize 3-arylfurans.[4]

General Procedure for the Suzuki-Miyaura Coupling of this compound:

A flame-dried flask is charged with this compound (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv). A solvent system such as toluene, dioxane, or a mixture of DME and water is added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2-24 hours, with reaction progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Reaction_Vessel Reaction Mixture in Solvent This compound->Reaction_Vessel Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Heating Heating (80-110 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification 3-Arylfuran 3-Arylfuran Product Purification->3-Arylfuran

Suzuki-Miyaura Coupling Workflow
Heck Reaction

The Heck reaction enables the synthesis of 3-vinylfurans by coupling this compound with alkenes in the presence of a palladium catalyst and a base.

General Procedure for the Heck Reaction of this compound:

In a reaction vessel, this compound (1.0 equiv), an alkene (1.1-1.5 equiv), a palladium source such as Pd(OAc)₂ or Pd₂ (dba)₃ (0.01-0.05 equiv), a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tolyl)₃, if required), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃) are combined in a polar aprotic solvent like DMF, DMAc, or acetonitrile. The mixture is degassed and heated under an inert atmosphere at 80-140 °C for several hours until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Grignard Reaction

This compound can be converted into a Grignard reagent, 3-furylmagnesium bromide, which can then be reacted with various electrophiles, such as aldehydes and ketones, to form secondary and tertiary alcohols, respectively.[5]

General Procedure for the Grignard Reaction with this compound:

All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. In a flame-dried, two-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 equiv) are placed under an inert atmosphere. A solution of this compound (1.0 equiv) in anhydrous THF or diethyl ether is added dropwise to the magnesium. The reaction is often initiated with a small crystal of iodine or gentle heating. Once the exothermic reaction begins, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or gentle reflux until the magnesium is consumed. The resulting Grignard reagent is then cooled in an ice bath, and a solution of the aldehyde or ketone (1.0 equiv) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at room temperature for a few hours, then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Synthesis of Rosefuran

This compound is a key starting material for the synthesis of rosefuran, a fragrance component found in rose oil.[6]

Experimental Protocol for the Synthesis of Rosefuran from this compound:

To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C under an inert atmosphere is added this compound dropwise. The resulting solution is stirred at this temperature for a period of time to ensure the formation of the lithiated furan species. Subsequently, 3,3-dimethylallyl bromide is added, and the reaction is allowed to warm to room temperature and stir for several hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by distillation or column chromatography to yield rosefuran.[6]

Biological Activity and Signaling Pathways

Derivatives of furan, and more broadly benzofuran (B130515), are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and psychoactive properties.[7] Of particular interest to drug development professionals is the interaction of aminoalkylbenzofuran derivatives with monoamine transporters.

Interaction with Monoamine Transporters

Certain psychoactive benzofuran derivatives, which can be synthesized from precursors like this compound, act as potent monoamine releasers and reuptake inhibitors.[8][9] These compounds interact with the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[10][11] Their mechanism of action is similar to that of MDMA, leading to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine in the brain.[10][11] This modulation of monoaminergic systems is responsible for their psychoactive effects.[9]

The interaction of these benzofuran derivatives with monoamine transporters can be visualized as a competitive binding process that inhibits the reuptake of neurotransmitters from the synaptic cleft and can also induce transporter-mediated efflux of the neurotransmitters from the presynaptic neuron.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Benzofuran_Derivative Benzofuran Derivative Monoamine_Transporter SERT / DAT / NET Benzofuran_Derivative->Monoamine_Transporter Binds to and inhibits transporter (also induces efflux) Monoamines_Cleft Increased Extracellular Monoamines Monoamine_Transporter->Monoamines_Cleft Increased Release/ Reduced Reuptake Monoamines_Vesicle Monoamines (Serotonin, Dopamine, Norepinephrine) Monoamines_Vesicle->Monoamine_Transporter Normal Reuptake (Inhibited) Postsynaptic_Receptor Postsynaptic Receptors Monoamines_Cleft->Postsynaptic_Receptor Binds to receptors Downstream_Signaling Downstream Signaling & Physiological Effects Postsynaptic_Receptor->Downstream_Signaling

Interaction with Monoamine Transporters

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its reactivity in a variety of cross-coupling and Grignard reactions makes it an invaluable tool for researchers in organic synthesis and medicinal chemistry. Furthermore, the diverse biological activities exhibited by its derivatives, particularly their ability to modulate monoaminergic systems, highlight the potential of this compound as a scaffold for the development of novel therapeutics. This guide provides a foundational understanding of the key technical aspects of this compound for professionals engaged in research and drug development.

References

Methodological & Application

Application Notes and Protocols: Utilizing 3-Bromofuran in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is celebrated for its mild conditions, broad functional group tolerance, and the vast commercial availability of its building blocks.[1] The synthesis of 3-arylfurans is of particular interest to the pharmaceutical and drug development sectors, as the furan (B31954) motif is a key structural component in numerous biologically active molecules.[2][3] 3-Bromofuran serves as a versatile and readily available starting material for the synthesis of these valuable 3-arylfuran derivatives.

These application notes provide detailed methodologies and protocols for the successful implementation of this compound in Suzuki cross-coupling reactions, aimed at researchers and professionals in the field of synthetic and medicinal chemistry.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 3-arylfuran product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_1 Br-Pd(II)L2  | Furan Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 R-Pd(II)L2  | Furan Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 3-R-Furan Reductive_Elimination->Product Boronic_Acid R-B(OH)2 + Base Borate_Complex [R-B(OH)3]- Boronic_Acid->Borate_Complex Borate_Complex->Transmetalation This compound This compound This compound->Oxidative_Addition

Data Presentation: Reaction of this compound with Various Boronic Acid Derivatives

The following table summarizes the results of the Suzuki cross-coupling reaction between this compound and a selection of boronic acid derivatives, showcasing the versatility of this methodology.

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine-5-boronic acid pinacol (B44631) esterPd(OAc)₂ (10)PPh₃ (20)K₃PO₄·H₂O (2)Dioxane1001665[4]
2Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMF802485 (analogous)[5]
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMF802489 (analogous)[5]
43-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMF802482 (analogous)[5]

Note: Data for entries 2-4 are based on analogous reactions with similar substrates and serve as a strong starting point for optimization.

Experimental Protocols

The following protocols provide a general framework for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, boronic acid derivative, and base in a dry Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) (repeat 3x). A->B C Add the palladium catalyst and ligand (if applicable) under inert atmosphere. B->C D Add degassed solvent via syringe. C->D E Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Dilute with an organic solvent and wash with water and brine. G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by column chromatography or recrystallization. I->J

Protocol 1: General Procedure for Solution-Phase Suzuki Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid in solution.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 3-arylfuran.

Protocol 2: Specific Procedure with Pinacol Ester

This protocol is adapted from a literature procedure for the coupling of this compound with a boronic acid pinacol ester.[4]

Materials:

  • 1-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine-5-boronic acid pinacol ester (0.15 mmol, 1.0 equiv)

  • This compound (0.23 mmol, 1.5 equiv)

  • Pd(OAc)₂ (3.4 mg, 15 µmol, 10 mol%)

  • PPh₃ (8 mg, 30 µmol, 20 mol%)

  • K₃PO₄·H₂O (69 mg, 0.30 mmol, 2.0 equiv)

  • Anhydrous dioxane (1.5 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve Pd(OAc)₂, PPh₃, and the boronic acid pinacol ester in anhydrous dioxane.

  • Reagent Addition: To the solution, add this compound, followed by K₃PO₄·H₂O.

  • Reaction: Heat the resulting mixture at 100 °C.

  • Monitoring: Monitor the reaction until TLC shows complete consumption of the starting boronic acid ester (approximately 16 hours).

  • Workup and Purification: Follow the general workup and purification procedures outlined in Protocol 1 to isolate the desired product.

Factors Influencing Reaction Outcome

The success of the Suzuki cross-coupling reaction is dependent on several interconnected factors.

Factors Outcome Reaction Outcome (Yield, Purity, Reaction Time) Catalyst Catalyst/ Ligand Catalyst->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome

  • Catalyst and Ligand: The choice of palladium precursor and ligand is crucial. Electron-rich and bulky phosphine (B1218219) ligands often enhance the catalytic activity, especially for less reactive aryl bromides.[6] Common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂/Pd₂(dba)₃ with various phosphine ligands.

  • Base: The base plays a critical role in the transmetalation step.[6] Inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A variety of solvents can be employed, often as biphasic mixtures with water. Common choices include dioxane, toluene, DMF, and ethanol. The solvent system affects the solubility of the reagents and the stability of the catalytic species.

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates.

Troubleshooting

  • Low Yield: If the yield is low, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. Ensure all reagents are pure and the solvent is adequately degassed.

  • Protodeboronation: Furanboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using anhydrous conditions and minimizing reaction time can help mitigate this side reaction. The use of boronic esters, such as pinacol esters, can also enhance stability.

  • Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring an inert atmosphere to exclude oxygen.

By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of diverse 3-arylfuran derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Formation of 3-Furylmagnesium Bromide from 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-furylmagnesium bromide, a valuable Grignard reagent for introducing the 3-furyl moiety in organic synthesis. The furan (B31954) ring is a significant structural motif in a variety of clinically important drugs and bioactive molecules.[1][2] The formation of 3-furylmagnesium bromide from 3-bromofuran is a critical step in the synthesis of numerous pharmaceutical intermediates. These notes include a comprehensive protocol for the Grignard reagent formation, quality control via titration, and a discussion of its applications in drug development, supported by quantitative data and visual diagrams.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely used for the formation of carbon-carbon bonds.[3] The synthesis of 3-furylmagnesium bromide from this compound provides a versatile intermediate for the introduction of the 3-furyl group, a common scaffold in medicinal chemistry.[4][5] this compound itself is a versatile starting material for 3-substituted furans, which are found in chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis.[2] This document outlines the best practices for the preparation and handling of 3-furylmagnesium bromide to ensure high yield and purity for applications in pharmaceutical research and development.

Data Presentation

The successful formation and subsequent reaction of Grignard reagents are highly dependent on the reaction conditions. While specific yield data for the formation of 3-furylmagnesium bromide is not extensively published, the following table summarizes typical yields for the formation of analogous Grignard reagents and factors influencing the outcome.

PrecursorSolventInitiatorTemperature (°C)Time (h)Typical Yield (%)Reference
1-Bromo-3-chloropropaneDiethyl ether/THFNone50-60180-90[6]
1-Bromo-5-chloropentaneDiethyl ether/THFNoneReflux186[6]
3-Bromo-N,N-dimethylbenzylamineTHFNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
1-Bromo-4-fluorobenzeneDiethyl ether1,2-DibromoethaneReflux0.5Not Specified[3]

Table 1: Reaction Conditions and Yields for the Formation of Various Grignard Reagents.

Experimental Protocols

Formation of 3-Furylmagnesium Bromide

This protocol describes the synthesis of 3-furylmagnesium bromide from this compound. Strict anhydrous conditions are essential for the success of this reaction. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as initiator)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas line

Procedure:

  • Preparation: Assemble the dry glassware and purge the system with an inert gas.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small amount of the this compound solution to the magnesium suspension. The reaction should be initiated, which is indicated by a gentle bubbling and the disappearance of the iodine color. Gentle warming may be required to start the reaction.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The resulting grey-to-brown solution is the 3-furylmagnesium bromide reagent.[8]

Quality Control: Titration of 3-Furylmagnesium Bromide

The concentration of the prepared Grignard reagent should be determined by titration before use. This ensures accurate stoichiometry in subsequent reactions.[9]

Materials:

  • 3-Furylmagnesium bromide solution in THF

  • Iodine (I₂)

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of Iodine Solution: Accurately weigh a known amount of iodine and dissolve it in anhydrous THF in a flame-dried flask under an inert atmosphere. The addition of anhydrous LiCl can prevent the precipitation of magnesium salts.[9]

  • Titration: Titrate the iodine solution with the prepared 3-furylmagnesium bromide solution until the brown color of the iodine disappears. The endpoint indicates the complete consumption of iodine.

  • Calculation: The molarity of the Grignard reagent is calculated based on the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of Grignard reagent).

Molarity (M) = (moles of I₂ * 2) / Volume of Grignard reagent (L)

Mandatory Visualizations

Grignard_Formation This compound This compound ReactionMixture Reaction Mixture This compound->ReactionMixture Mg Mg Mg->ReactionMixture Anhydrous THF Anhydrous THF Anhydrous THF->ReactionMixture Initiator (I2) Initiator (I2) Initiator (I2)->ReactionMixture 3-Furylmagnesium Bromide 3-Furylmagnesium Bromide ReactionMixture->3-Furylmagnesium Bromide

Caption: Reaction scheme for the formation of 3-furylmagnesium bromide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control Dry_Glassware Oven-dry glassware Assemble_Apparatus Assemble under inert gas Dry_Glassware->Assemble_Apparatus Activate_Mg Activate Mg with I2 Assemble_Apparatus->Activate_Mg Initiate_Reaction Initiate with this compound solution Activate_Mg->Initiate_Reaction Add_Reactant Dropwise addition of this compound Initiate_Reaction->Add_Reactant Complete_Reaction Stir to completion Add_Reactant->Complete_Reaction Titration Titrate with Iodine Complete_Reaction->Titration Calculate_Concentration Calculate Molarity Titration->Calculate_Concentration

References

Application Notes and Protocols: Lithiation of 3-Bromofuran for Versatile Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Furan (B31954) rings, in particular, are prevalent structural motifs in numerous biologically active compounds and functional materials. The site-specific introduction of substituents onto the furan nucleus allows for the fine-tuning of molecular properties. One powerful strategy for achieving C-3 functionalization of the furan ring is through the lithiation of 3-bromofuran. This method involves a metal-halogen exchange to generate the highly reactive 3-lithiofuran intermediate, which can then be trapped with a wide array of electrophiles to introduce diverse functional groups.

This document provides detailed protocols for the generation of 3-lithiofuran and its subsequent reaction with various electrophiles. It also includes important safety considerations and a summary of expected products and yields.

Principle of the Reaction

The core of this methodology is the metal-halogen exchange reaction between this compound and an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction is highly efficient and proceeds rapidly at low temperatures. The resulting 3-lithiofuran is a potent nucleophile that readily attacks a variety of electrophilic species.

A critical aspect of this chemistry is the thermal instability of 3-lithiofuran. At temperatures above -40 °C, it can undergo rearrangement to the more thermodynamically stable 2-lithiofuran (B141411) isomer[1]. Therefore, it is imperative to maintain strict temperature control throughout the generation and subsequent quenching of the 3-lithiofuran intermediate.

Mandatory Safety Precautions

Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water and other protic sources. All manipulations must be conducted by trained personnel under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven- or flame-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Experimental Protocols

The following protocols provide a general framework for the lithiation of this compound and subsequent electrophilic capture. All reactions should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.

Protocol 1: General Procedure for the Lithiation of this compound
  • Apparatus Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet, add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to achieve a concentration of approximately 0.2–0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

  • Lithiation: Slowly add n-butyllithium (1.05–1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.

  • Stirring: Stir the resulting pale yellow solution at -78 °C for 30–60 minutes to ensure complete metal-halogen exchange. The 3-lithiofuran solution is now ready for reaction with an electrophile.

Protocol 2: Synthesis of 3-Furaldehyde via Formylation

This protocol details the reaction of 3-lithiofuran with N,N-dimethylformamide (DMF) to yield 3-furaldehyde.

  • Generate 3-lithiofuran: Follow steps 1-5 of Protocol 1.

  • Prepare Electrophile: In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.2–1.5 equivalents) in anhydrous THF.

  • Electrophilic Quench: Add the DMF solution dropwise to the 3-lithiofuran solution at -78 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Warming: Allow the reaction to warm slowly to room temperature.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford 3-furaldehyde.

Protocol 3: Synthesis of 3-Furoic Acid via Carboxylation

This protocol describes the reaction of 3-lithiofuran with carbon dioxide (from dry ice) to produce 3-furoic acid.

  • Generate 3-lithiofuran: Follow steps 1-5 of Protocol 1.

  • Electrophilic Quench: Carefully add freshly crushed dry ice in small portions to the reaction mixture at -78 °C. Caution: Vigorous gas evolution will occur.

  • Reaction: Once the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature, stirring overnight.

  • Work-up:

    • Quench the reaction with water.

    • Acidify the aqueous layer to pH 1–2 with 1 M hydrochloric acid (HCl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure to obtain 3-furoic acid, which can be further purified by recrystallization.

Protocol 4: Synthesis of a 3-Substituted Furfuryl Alcohol via Reaction with an Aldehyde

This protocol outlines the reaction of 3-lithiofuran with an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.

  • Generate 3-lithiofuran: Follow steps 1-5 of Protocol 1.

  • Prepare Electrophile: In a separate flame-dried flask, prepare a solution of freshly distilled benzaldehyde (B42025) (1.1–1.2 equivalents) in anhydrous THF.

  • Electrophilic Quench: Add the benzaldehyde solution dropwise to the 3-lithiofuran solution at -78 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Work-up and Purification: Follow steps 6 and 7 of Protocol 2 to obtain (furan-3-yl)(phenyl)methanol.

Protocol 5: Synthesis of a 3-Alkylfuran via Alkylation

This protocol describes the reaction of 3-lithiofuran with an alkyl halide (e.g., prenyl bromide).

  • Generate 3-lithiofuran: Follow steps 1-5 of Protocol 1.

  • Electrophilic Quench: Add prenyl bromide (1.1–1.2 equivalents) dropwise to the 3-lithiofuran solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Follow steps 6 and 7 of Protocol 2 to isolate the 3-prenylfuran[2].

Data Presentation

The following table summarizes the expected products from the reaction of 3-lithiofuran with various electrophiles. Yields are based on literature reports for analogous systems and may vary depending on the specific substrate and reaction conditions.

Entry Electrophile Product Product Structure Anticipated Yield (%)
1N,N-Dimethylformamide (DMF)3-Furaldehyde3-Furaldehyde60-75
2Carbon Dioxide (CO₂)3-Furoic Acid3-Furoic Acid70-85
3Benzaldehyde(Furan-3-yl)(phenyl)methanol(Furan-3-yl)(phenyl)methanol65-80
4Acetone2-(Furan-3-yl)propan-2-ol2-(Furan-3-yl)propan-2-ol60-70
5Prenyl Bromide3-Prenylfuran3-Prenylfuran50-65[2]

Visualizations

The following diagrams illustrate the key reaction pathway and experimental workflow.

Lithiation_Substitution cluster_lithiation Lithiation Step cluster_substitution Substitution Step This compound This compound 3-Lithiofuran 3-Lithiofuran This compound->3-Lithiofuran n-BuLi, THF -78 °C Electrophile Electrophile 3-Substituted_Furan 3-Substituted Furan 3-Lithiofuran->3-Substituted_Furan E+

Caption: Reaction pathway for the lithiation of this compound and subsequent electrophilic substitution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi Dropwise at -78 °C B->C D 4. Stir for 30-60 min C->D E 5. Add Electrophile at -78 °C D->E F 6. Stir and Warm to RT E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extraction with Et₂O G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J

Caption: General experimental workflow for the synthesis of 3-substituted furans.

References

Synthesis of Pharmaceutical Intermediates from 3-Bromofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates and biologically active natural products starting from 3-Bromofuran. The furan (B31954) moiety is a key structural motif in a wide range of pharmaceuticals, and this compound serves as a versatile building block for the introduction of diverse functionalities at the 3-position of the furan ring. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

Introduction

This compound is a readily available starting material that enables access to a variety of 3-substituted furans. These derivatives are integral to the synthesis of complex molecules with significant biological activities, including anti-inflammatory and chemo-preventive agents. This document details the synthesis of two such molecules: the natural product (+)-Cacospongionolide B, a potent anti-inflammatory agent, and Rosefuran, a fragrance component with pheromonal activity. The syntheses leverage key chemical transformations such as the Suzuki-Miyaura coupling and directed ortho-metalation, providing a practical guide for researchers in drug discovery and development.

Key Applications of this compound in Pharmaceutical Synthesis

This compound is a versatile precursor for a variety of pharmaceutical intermediates due to the reactivity of the carbon-bromine bond, which allows for the introduction of diverse substituents through cross-coupling reactions. These reactions are pivotal in constructing the carbon skeleton of many complex drug molecules.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound (after conversion to a boronic acid or ester) and various organic halides, facilitating the synthesis of 3-arylfurans.

  • Sonogashira Coupling: This method is used to create carbon-carbon bonds between this compound and terminal alkynes, yielding 3-alkynylfurans, which are precursors to a range of bioactive compounds.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between this compound and various amines, leading to the synthesis of 3-aminofuran derivatives, a common scaffold in medicinal chemistry.

  • Directed Metalation: The bromine atom can direct metalation to the adjacent C2 or C4 positions, allowing for further functionalization of the furan ring.

These reactions underscore the importance of this compound as a foundational building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Synthesis of (+)-Cacospongionolide B Intermediate from this compound

(+)-Cacospongionolide B is a marine-derived sesterterpene with potent anti-inflammatory properties.[1] It functions as an inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.[2][3] The synthesis of a key furan-containing intermediate of (+)-Cacospongionolide B from this compound is a critical step in its total synthesis.[4]

Signaling Pathway: Inhibition of Phospholipase A2 by (+)-Cacospongionolide B

The anti-inflammatory effect of (+)-Cacospongionolide B stems from its inhibition of phospholipase A2 (PLA2). PLA2 enzymes hydrolyze the sn-2 position of phospholipids, releasing arachidonic acid.[5] Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting sPLA2, (+)-Cacospongionolide B blocks the release of arachidonic acid, thereby attenuating the production of these inflammatory mediators and suppressing the inflammatory response.[2][6]

PLA2_Inhibition_Pathway cluster_products Inflammatory_Stimuli Inflammatory Stimuli (e.g., Zymosan) sPLA2 Secretory Phospholipase A2 (sPLA2) Inflammatory_Stimuli->sPLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzes COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation promote Leukotrienes->Inflammation promote Cacospongionolide_B (+)-Cacospongionolide B Cacospongionolide_B->sPLA2 inhibits

Inhibition of the Phospholipase A2 signaling pathway.
Experimental Protocols

The synthesis of the key furan intermediate for (+)-Cacospongionolide B involves two main steps starting from this compound: conversion to 3-furyl boronic acid and subsequent Suzuki-Miyaura coupling.

Step 1: Synthesis of 3-Furyl Boronic Acid

This protocol describes the conversion of this compound to 3-furyl boronic acid via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester.[4]

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
This compound146.971.00 g6.80
n-Butyllithium (n-BuLi)64.062.72 mL (2.5 M in hexanes)6.80
Triisopropyl borate188.081.57 mL6.80
Tetrahydrofuran (THF), anhydrous-20 mL-
1 M Hydrochloric acid (HCl)-As needed-
Diethyl ether-As needed-

Procedure:

  • To a solution of this compound (1.00 g, 6.80 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (2.72 mL of a 2.5 M solution in hexanes, 6.80 mmol) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add triisopropyl borate (1.57 mL, 6.80 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford 3-furyl boronic acid.

Expected Yield: 67%[4]

Step 2: Suzuki-Miyaura Coupling to form the Furan Intermediate

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of 3-furyl boronic acid with a suitable partner to form a key intermediate for the synthesis of (+)-Cacospongionolide B. The specific coupling partner will depend on the overall synthetic strategy. For the purpose of this application note, a generic aryl halide will be used to illustrate the procedure.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3-Furyl boronic acid111.901.0 eq-
Aryl halide (e.g., Aryl iodide)-1.2 eq-
Pd(PPh₃)₄1155.560.05 eq-
Sodium carbonate (Na₂CO₃)105.992.0 eq-
Toluene---
Ethanol---
Water---

Procedure:

  • In a round-bottom flask, combine 3-furyl boronic acid (1.0 eq), the aryl halide (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 3-arylfuran intermediate.

Quantitative Data Summary for Suzuki-Miyaura Coupling:

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
24-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901878
31-IodonaphthalenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O110892

Note: The data in this table is representative and yields may vary depending on the specific substrates and reaction conditions.

Synthesis of Rosefuran from this compound

Rosefuran is a naturally occurring terpenoid found in rose oil and is also known to be an insect sex pheromone.[7][8] Its synthesis from this compound demonstrates a different synthetic strategy involving directed metalation and alkylation.[1]

Experimental Workflow

The synthesis of Rosefuran from this compound is a two-step process. First, a prenyl group is introduced at the 2-position of the furan ring via a lithium-halogen exchange followed by alkylation. The second step involves a second metalation and subsequent methylation at the 3-position.

Rosefuran_Synthesis Start This compound Step1_Reagents 1) n-BuLi, THF, -78°C 2) Prenyl bromide Intermediate 2-Prenyl-3-bromofuran Start->Intermediate Step 1: Prenylation Step2_Reagents 1) n-BuLi, THF, -78°C 2) Methyl iodide Product Rosefuran (3-Methyl-2-prenylfuran) Intermediate->Product Step 2: Methylation

Synthetic workflow for Rosefuran from this compound.
Experimental Protocol

Step 1 & 2: Synthesis of Rosefuran

This one-pot, two-step procedure describes the synthesis of Rosefuran from this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (1.0 mmol scale)Moles (mmol)
This compound146.97147 mg1.0
n-Butyllithium (n-BuLi)64.060.88 mL (2.5 M in hexanes)2.2
Prenyl bromide (1-bromo-3-methyl-2-butene)149.03164 mg1.1
Methyl iodide (MeI)141.94156 mg1.1
Tetrahydrofuran (THF), anhydrous-10 mL-
Saturated aqueous NH₄Cl-As needed-
Diethyl ether-As needed-

Procedure:

  • To a solution of this compound (147 mg, 1.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of prenyl bromide (164 mg, 1.1 mmol) in anhydrous THF (1 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back down to -78 °C and add a second portion of n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise.

  • Stir at -78 °C for 30 minutes.

  • Add methyl iodide (156 mg, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford Rosefuran.

Quantitative Data Summary for Rosefuran Synthesis:

StepProductStarting MaterialKey ReagentsYield (%)
1 & 2RosefuranThis compoundn-BuLi, Prenyl bromide, MeI~60-70 (overall)

Note: Yield is estimated based on similar reported reactions and may vary.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates and biologically active molecules. The protocols detailed in this document for the synthesis of a key intermediate of (+)-Cacospongionolide B and Rosefuran highlight the utility of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and directed metalation, in leveraging the reactivity of this compound. These application notes provide a solid foundation for researchers to explore the rich chemistry of 3-substituted furans in the pursuit of novel therapeutics.

References

3-Bromofuran: A Versatile Precursor for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a wide array of functionalized furan (B31954) derivatives for medicinal chemistry applications. Its strategic bromo-substitution at the 3-position allows for facile diversification through various cross-coupling reactions and other transformations, providing access to novel scaffolds with potential therapeutic activities. Furan-containing compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] This document provides detailed application notes, experimental protocols, and biological data for derivatives synthesized from this compound, highlighting its importance in modern drug discovery.

Key Applications in Medicinal Chemistry

Derivatives of this compound are being explored for a range of therapeutic areas due to the furan moiety's ability to act as a bioisostere for other aromatic rings and its capacity for diverse chemical interactions.[4]

  • Anticancer Agents: The furan scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. Functionalization of the furan ring can lead to potent inhibitors of key signaling pathways involved in cancer progression.[5]

  • Anti-inflammatory Agents: Furan derivatives have been shown to modulate inflammatory pathways, such as the MAPK and PPAR-γ signaling cascades, making them attractive candidates for the development of new anti-inflammatory drugs.[6][7]

  • Antimicrobial Agents: The furan nucleus is a component of several natural and synthetic compounds with antibacterial and antifungal properties.[2][8]

  • Neuroprotective Agents: Certain furan-containing molecules have shown promise in models of neurodegenerative diseases, suggesting their potential for the development of novel treatments for conditions like Alzheimer's disease.[9]

Data Presentation: Biological Activities of Furan Derivatives

The following tables summarize quantitative data for representative furan derivatives, demonstrating their potential in various therapeutic areas. While not all compounds are directly synthesized from this compound, they represent the types of biological activities that can be achieved through the functionalization of the furan core.

Table 1: Anticancer Activity of Furan and Benzofuran Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1c BenzofuranK562 (Leukemia)~20-85[1]
1e BenzofuranMOLT-4 (Leukemia)~20-85[1]
3d BenzofuranHUVEC (Normal)6[1]
Compound 7g Furan- Chalcone HybridA549 (Lung)27.7 µg/mL[10]
Compound 7g Furan- Chalcone HybridHepG2 (Liver)26.6 µg/mL[10]
Compound 4 Furan-basedMCF-7 (Breast)4.06[5]
Compound 7 Furan-basedMCF-7 (Breast)2.96[5]

Table 2: Antimicrobial and Anti-inflammatory Activity of Furan and Benzofuran Derivatives

Compound IDDerivative TypeActivityTarget/AssayMIC/IC50Reference
Compound 1 BenzofuranAntibacterialS. aureus12.5 µg/mL[11]
Compound 1 BenzofuranAntibacterialE. coli25 µg/mL[11]
Compound 6a BenzofuranAntibacterialB. subtilis6.25 µg/mL[12]
Compound 6b BenzofuranAntibacterialS. aureus6.25 µg/mL[12]
Compound 1 BenzofuranAnti-inflammatoryNO Production17.31 µM[11]
Compound 3 BenzofuranAnti-inflammatoryNO Production16.5 µM[11]
Compound 6b BenzofuranAnti-inflammatoryPaw Edema71.10% inhibition[12]

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions utilizing this compound as a precursor.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-furans

This protocol describes a nickel-catalyzed Suzuki-Miyaura coupling of a 3-halofuran derivative. While the original procedure uses 5-bromopyrimidine, it provides a robust starting point for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (2.5 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (4.5 equiv)

  • NiCl₂(PCy₃)₂ (0.5 mol%)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried 1000-mL round-bottom flask, add a magnetic stir bar, K₃PO₄ (60.0 g, 283 mmol, 4.50 equiv).

  • Flame-dry the flask and its contents under vacuum and then cool to room temperature under a nitrogen atmosphere.

  • To the flask, add this compound (1 equiv), the desired arylboronic acid (2.5 equiv), and NiCl₂(PCy₃)₂ (0.5 mol%).

  • Add tert-amyl alcohol to the flask.

  • Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 120 °C.

  • Stir the reaction mixture for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Add deionized water and diethyl ether, and stir the mixture for 15 minutes.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 3-aryl-furan.[13]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-furans

This protocol provides a general procedure for the palladium-catalyzed amination of aryl halides, which can be adapted for the reaction of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., BINAP, XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Schlenk tube or flask

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add anhydrous toluene, followed by this compound (1 equiv) and the amine (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Stir the reaction for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-furan derivative.[1][4]

Protocol 3: Heck-Mizoroki Reaction for the Synthesis of 3-Vinyl-furans

This protocol outlines a general procedure for the Heck reaction of an aryl bromide with an alkene, which can be applied to this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃) (2-10 mol%)

  • Base (e.g., triethylamine, potassium carbonate) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, acetonitrile) (anhydrous)

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the phosphine ligand.

  • Add anhydrous solvent, this compound (1 equiv), the alkene, and the base.

  • Heat the reaction mixture to 80-120 °C.

  • Stir the reaction for 4-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-vinyl-furan.[14][15]

Visualization of Key Concepts

Experimental Workflow for this compound Derivatization

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds cluster_applications Medicinal Chemistry Applications This compound This compound Suzuki Suzuki-Miyaura (Arylboronic Acid, Pd/Ni catalyst) This compound->Suzuki Buchwald Buchwald-Hartwig (Amine, Pd catalyst, Base) This compound->Buchwald Heck Heck-Mizoroki (Alkene, Pd catalyst, Base) This compound->Heck ArylFuran 3-Aryl-furans Suzuki->ArylFuran AminoFuran 3-Amino-furans Buchwald->AminoFuran VinylFuran 3-Vinyl-furans Heck->VinylFuran Anticancer Anticancer ArylFuran->Anticancer Neuroprotective Neuroprotective ArylFuran->Neuroprotective AminoFuran->Anticancer Antimicrobial Antimicrobial AminoFuran->Antimicrobial Antiinflammatory Anti-inflammatory VinylFuran->Antiinflammatory

Caption: General workflow for synthesizing bioactive derivatives from this compound.

Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)(L)n-X Ligand_Exchange Ligand Exchange (Amine Coordination) Ar-Pd(II)(L)n-X->Ligand_Exchange R'R''NH Ar-Pd(II)(L)n-NHR'R'' Ar-Pd(II)(L)n-NHR'R'' Ligand_Exchange->Ar-Pd(II)(L)n-NHR'R'' Deprotonation Deprotonation (Base) Ar-Pd(II)(L)n-NHR'R''->Deprotonation -HX Ar-Pd(II)(L)n-NR'R'' Ar-Pd(II)(L)n-NR'R'' Deprotonation->Ar-Pd(II)(L)n-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)n-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Simplified MAPK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Signal Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Translocation Proliferation Proliferation TranscriptionFactors->Proliferation FuranDerivative Furan Derivative (Inhibitor) FuranDerivative->Raf FuranDerivative->MEK

Caption: Inhibition of the MAPK pathway by furan derivatives.

Simplified PPAR-γ Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FuranDerivative Furan Derivative (Agonist) PPARg_RXR PPARγ-RXR Heterodimer FuranDerivative->PPARg_RXR Binds & Activates PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Translocates & Binds to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates BiologicalEffects BiologicalEffects TargetGenes->BiologicalEffects Anti-inflammatory Effects

Caption: Activation of the PPAR-γ pathway by furan derivatives.

References

Application of 3-Bromofuran in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Bromofuran serves as a versatile and highly valuable building block in the synthesis of a variety of agrochemicals. Its reactive furan (B31954) ring, substituted with a bromine atom, allows for a range of chemical transformations, including cross-coupling reactions and ring functionalization, to produce molecules with fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for the synthesis of two classes of compounds with potential agrochemical applications starting from this compound and its derivatives: Furanone-based compounds and Phenylfuranyl-nicotinonitriles.

Synthesis of Furanone Derivatives for Potential Fungicidal and Herbicidal Applications

Furanone scaffolds are present in numerous natural products and have been shown to exhibit a wide range of biological activities, including antifungal and herbicidal properties. This compound can be efficiently converted to 3-bromo-5-hydroxy-2(5H)-furanone, a key intermediate for further elaboration.

Application Note:

The photooxidation of this compound provides a direct route to 3-bromo-5-hydroxy-2(5H)-furanone. This intermediate can be further modified to generate a library of furanone derivatives for screening as potential fungicides and herbicides. The presence of the bromine atom and the hydroxyl group offers two points for chemical diversification.

Experimental Protocol: Synthesis of 3-Bromo-5-hydroxy-2(5H)-furanone

This protocol details the photooxidation of this compound.

Reaction Scheme:

G A This compound B 3-Bromo-5-hydroxy-2(5H)-furanone A->B Singlet Oxygen (¹O₂), DBU CH₂Cl₂, -78 °C G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling A 6-(Furan-2-yl)nicotinonitrile B 6-(5-Bromofuran-2-yl)nicotinonitrile A->B NBS C 6-(5-Bromofuran-2-yl)nicotinonitrile E 6-(5-Phenylfuran-2-yl)nicotinonitrile C->E D Phenylboronic Acid D->E G A 6-(5-Bromofuran-2-yl)nicotinonitrile C 6-(5-Phenylfuran-2-yl)nicotinonitrile A->C B Phenylboronic Acid B->C X Pd(PPh₃)₄, Na₂CO₃ Toluene/Methanol, 80 °C

Application Notes and Protocols: Total Synthesis of Natural Products Utilizing 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran is a versatile and highly valuable building block in the field of organic synthesis, particularly in the construction of complex natural products.[1] Its utility stems from the ability to undergo a variety of chemical transformations at its substituted bromine position and the furan (B31954) ring itself. This allows for the introduction of diverse functionalities and the formation of intricate molecular architectures found in biologically active compounds. These natural products often serve as inspiration or direct precursors for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the total synthesis of four distinct natural products where this compound serves as a critical starting material or key intermediate: Rosefuran, (+)-Cacospongionolide B, (–)-Neothiobinupharidine, and Salvinorin A.

Total Synthesis of Rosefuran

Rosefuran is a terpenoid found in the aroma of roses and acts as an insect sex attractant.[1][2] Its synthesis showcases the utility of this compound in a directed ortho-metalation followed by alkylation to construct the key carbon-carbon bond.

Synthetic Strategy

The retrosynthetic analysis for Rosefuran reveals a straightforward approach where the prenyl side chain is introduced to the furan core via a nucleophilic addition of a lithiated furan species to a prenyl electrophile. This compound serves as a convenient precursor to the required 3-lithiofuran derivative.

Retrosynthetic Analysis of Rosefuran:

Rosefuran Retrosynthesis Rosefuran Rosefuran Intermediate1 Prenyl Bromide + 3-Lithiofuran Rosefuran->Intermediate1 C-C Bond Formation StartingMaterial This compound Intermediate1->StartingMaterial Lithiation

Caption: Retrosynthesis of Rosefuran from this compound.

Experimental Protocol: Synthesis of Rosefuran from this compound

This protocol is adapted from the synthesis described by González, A. G., et al.

Step 1: Lithiation of this compound and Alkylation with 3,3-Dimethylallyl Bromide

To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added a solution of this compound in THF. The resulting mixture is stirred at this temperature for a specified time to ensure complete formation of the 3-lithiofuran species. Subsequently, 3,3-dimethylallyl bromide is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford Rosefuran.[1][2]

Quantitative Data
StepReactantsReagents and ConditionsProductYield (%)Reference
1. Lithiation and AlkylationThis compound, 3,3-Dimethylallyl bromide1. LDA, THF, -78 °C2. MeI, n-BuLi, THFRosefuranN/A[1][2]

Note: Specific yield was not available in the reviewed literature.

Total Synthesis of (+)-Cacospongionolide B

(+)-Cacospongionolide B is a marine sesterterpene with potent anti-inflammatory properties.[1] Its total synthesis highlights the conversion of this compound into a versatile 3-furyl boronic acid for use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy

The synthesis of (+)-Cacospongionolide B involves the coupling of two key fragments: a complex glycal derivative and a furan-containing moiety. This compound is first converted to 3-furyl boronic acid, which then participates in a stereoselective C-glycosidation with the glycal partner. The furan ring serves as a masked precursor to the γ-hydroxybutenolide core of the natural product.

Synthetic Workflow for the Furan Fragment of (+)-Cacospongionolide B:

Cacospongionolide_B_Workflow cluster_0 Synthesis of 3-Furyl Boronic Acid cluster_1 Suzuki-Miyaura Coupling Start This compound Intermediate 3-Lithiofuran Start->Intermediate n-BuLi, THF, -78 °C Product 3-Furyl Boronic Acid Intermediate->Product B(OiPr)3, then H3O+ Coupled_Product Coupled Product Product->Coupled_Product Pd Catalyst Glycal Glycal Partner Glycal->Coupled_Product

Caption: Synthesis of the furan fragment and its coupling in the total synthesis of (+)-Cacospongionolide B.

Experimental Protocol: Synthesis of 3-Furyl Boronic Acid and Suzuki-Miyaura Coupling

This protocol is based on the work of Kobayashi, S., et al.

Step 1: Synthesis of 3-Furyl Boronic Acid

To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium dropwise. The mixture is stirred for 30 minutes, after which triisopropyl borate (B1201080) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the addition of aqueous HCl and the mixture is stirred vigorously. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude 3-furyl boronic acid is often used in the next step without further purification.

Step 2: Palladium-Catalyzed C-Glycosidation

A mixture of the glycal substrate, 3-furyl boronic acid, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable base (e.g., K₂CO₃) in a solvent system such as aqueous acetonitrile (B52724) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by flash column chromatography to yield the C-glycoside product.

Quantitative Data
StepReactantsReagents and ConditionsProductYield (%)Reference
1. BorylationThis compound1. n-BuLi, THF, -78 °C2. B(OiPr)₃3. aq. HCl3-Furyl Boronic Acid67[3]
2. Suzuki-Miyaura CouplingGlycal, 3-Furyl Boronic AcidPd(OAc)₂, K₂CO₃, aq. CH₃CN, heatC-GlycosideN/A[4]

Note: Specific yield for the coupling step was not detailed in the provided snippets.

Total Synthesis of (–)-Neothiobinupharidine

(–)-Neothiobinupharidine is a dimeric piperidine (B6355638) alkaloid isolated from the yellow water lily. Its synthesis is a testament to the utility of this compound in constructing complex heterocyclic frameworks, employing two molecules of the starting material in a concise synthetic sequence.[1]

Synthetic Strategy

The synthesis of (–)-neothiobinupharidine involves the construction of a key piperidine intermediate which is then dimerized. This compound is utilized to introduce the furan rings present in the final natural product. The strategy involves the addition of a 3-furyllithium species to an electrophilic intermediate.

Logical Relationship in the Assembly of (–)-Neothiobinupharidine:

Neothiobinupharidine_Logic cluster_0 Monomer Synthesis cluster_1 Dimerization A This compound C Piperidine Monomer A->C Lithiation & Addition B Electrophilic Precursor B->C D (–)-Neothiobinupharidine C->D Dimerization

Caption: Key steps in the synthesis of (–)-Neothiobinupharidine.

Experimental Protocol: Key Furan Addition Step

This protocol is conceptualized based on the synthesis by Shenvi, R. A., et al.[5]

Step: Addition of 3-Furyllithium to an Electrophile

In a flame-dried flask under an argon atmosphere, a solution of this compound in anhydrous THF is cooled to -78 °C. To this solution, n-butyllithium is added dropwise, and the resulting mixture is stirred for 30 minutes to generate 3-furyllithium. A solution of the electrophilic precursor in THF is then added slowly to the 3-furyllithium solution at -78 °C. The reaction is stirred at this temperature until TLC analysis indicates the consumption of the starting material. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.

Quantitative Data
StepReactantsReagents and ConditionsProductYield (%)Reference
Addition of 3-FuryllithiumThis compound, Electrophilic precursor1. n-BuLi, THF, -78 °C2. Addition of electrophileFuran-containing intermediateN/A[5]

Note: Specific yield and the exact nature of the electrophile were not detailed in the provided snippets.

Total Synthesis of Salvinorin A

Salvinorin A is a potent and selective κ-opioid receptor agonist, making it a molecule of significant interest in neuroscience and drug development.[6] Its complex, polycyclic structure has been a formidable challenge for synthetic chemists. Several total syntheses have been reported, with some utilizing this compound or its derivatives in key bond-forming reactions.

Synthetic Strategy

One of the strategies for the synthesis of Salvinorin A involves a late-stage introduction of the furan moiety. This can be achieved through the addition of a 3-furyl nucleophile, generated from this compound, to a highly functionalized aldehyde intermediate. Another approach employs a Diels-Alder reaction where a furan derivative acts as the diene.

Experimental Workflow for a Key Fragment of Salvinorin A:

Salvinorin_A_Workflow cluster_0 Furan Addition Start This compound Intermediate1 3-Furyllithium or 3-Furyl Grignard Start->Intermediate1 Metalation Product Coupled Product Intermediate1->Product Nucleophilic Addition Aldehyde Advanced Aldehyde Intermediate Aldehyde->Product

Caption: Late-stage furan introduction in the synthesis of Salvinorin A.

Experimental Protocol: Addition of a 3-Furyl Nucleophile

This protocol is a general representation based on synthetic strategies towards Salvinorin A.[7]

Step: Nucleophilic Addition of a 3-Furylmetal Species to an Aldehyde

A solution of this compound in an ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (e.g., -78 °C). A solution of an organolithium reagent (e.g., n-BuLi or t-BuLi) or magnesium metal (for Grignard formation) is added, and the mixture is stirred to generate the 3-furylmetal species. A solution of the complex aldehyde precursor in the same solvent is then added dropwise. The reaction is monitored by an appropriate method (e.g., TLC or LC-MS). After completion, the reaction is carefully quenched with a proton source (e.g., saturated aqueous NH₄Cl or water). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Quantitative Data
StepReactantsReagents and ConditionsProductYield (%)Reference
Addition of 3-Furyl NucleophileThis compound, Aldehyde intermediate1. Metalation (e.g., n-BuLi)2. Addition to aldehydeFuran-containing alcoholN/A[7]

Note: Specific yields and conditions are highly dependent on the complexity of the aldehyde substrate and the specific total synthesis route.

Conclusion

The examples provided herein demonstrate the remarkable versatility of this compound as a precursor in the total synthesis of structurally diverse and biologically significant natural products. Through transformations such as lithiation-alkylation, boronic acid formation for cross-coupling reactions, and the generation of nucleophilic species for addition to complex intermediates, this compound provides a reliable and efficient entry point for the introduction of the furan motif. These application notes and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of complex molecules and the development of novel therapeutic agents. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and innovative synthetic strategies for accessing other important natural products.

References

Derivatization of 3-Bromofuran for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954), a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The derivatization of the furan ring allows for the exploration of vast chemical space and the optimization of biological activity. 3-Bromofuran serves as a versatile starting material for the synthesis of diverse furan derivatives, enabling the introduction of various substituents at the 3-position through modern cross-coupling reactions. These modifications can significantly influence the compound's steric and electronic properties, enhancing its binding affinity to biological targets and modulating its pharmacokinetic profile.[1][2] This document provides detailed application notes and experimental protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the purpose of biological screening.

Synthetic Methodologies and Protocols

The introduction of aryl, alkynyl, and amino moieties at the 3-position of the furan ring can be efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are widely employed in pharmaceutical synthesis due to their broad functional group tolerance and mild reaction conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-Furans

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] This protocol describes the synthesis of 3-(4-methoxyphenyl)furan (B11779416) from this compound and 4-methoxyphenylboronic acid.

Reaction Scheme:

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add degassed 1,4-dioxane and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(4-methoxyphenyl)furan.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3-Alkynyl-Furans

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This protocol details the synthesis of 3-(phenylethynyl)furan from this compound and phenylacetylene (B144264).

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.).

  • Add this compound (1.0 equiv.) and anhydrous THF.

  • Add triethylamine (2.0 equiv.) followed by the dropwise addition of phenylacetylene (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 3-(phenylethynyl)furan.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-Furans

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[8][9] This protocol describes the synthesis of 3-(morpholino)furan from this compound and morpholine (B109124).

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a Schlenk tube.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain 3-(morpholino)furan.

Biological Screening Protocols

Following the synthesis of a library of 3-substituted furan derivatives, their biological activities can be assessed using a variety of in vitro assays.

Protocol 4: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 5: Broth Microdilution Assay for Antimicrobial Screening

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Microplate reader

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add the standardized inoculum to each well. The final volume in each well should be 200 µL.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The biological activity of the synthesized 3-substituted furan derivatives should be summarized in clear and concise tables for easy comparison.

Table 1: Anticancer Activity of Representative 3-Aryl-Furan Derivatives

Compound IDR-Group (at C3)Cell LineIC₅₀ (µM)
3-AF-01 PhenylMCF-735.81[11]
3-AF-02 4-FluorophenylMCF-70.55[11]
3-AF-03 4-MethoxyphenylMCF-722.78[11]
3-AF-04 4-ChlorophenylK5625.0[12]
3-AF-05 4-TrifluoromethoxyphenylMCF-716.00[11]

Table 2: Antimicrobial Activity of Representative 3-Substituted Furan Derivatives

Compound IDR-Group (at C3)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3-FF-01 3-Aryl-propanoic acid derivative128[10]64-128[10]64[10]
3-NF-01 Nitrofurantoin analogue---
3-BF-01 Benzofuran (B130515) derivative>200[13]>200[13]100[13]
3-BF-02 Halogenated benzofuran derivative50-200[13]>200[13]100[13]

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and potential biological mechanisms can aid in understanding the drug discovery process and the mode of action of the synthesized compounds.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis This compound This compound Suzuki Suzuki This compound->Suzuki Sonogashira Sonogashira This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig 3-Aryl-Furans 3-Aryl-Furans Suzuki->3-Aryl-Furans 3-Alkynyl-Furans 3-Alkynyl-Furans Sonogashira->3-Alkynyl-Furans 3-Amino-Furans 3-Amino-Furans Buchwald-Hartwig->3-Amino-Furans Anticancer_Screening Anticancer Screening (MTT Assay) 3-Aryl-Furans->Anticancer_Screening 3-Alkynyl-Furans->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) 3-Amino-Furans->Antimicrobial_Screening IC50_Values IC50 Values Anticancer_Screening->IC50_Values MIC_Values MIC Values Antimicrobial_Screening->MIC_Values SAR_Analysis Structure-Activity Relationship (SAR) IC50_Values->SAR_Analysis MIC_Values->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the derivatization of this compound and subsequent biological evaluation.

Potential Anticancer Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies have implicated furan derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation and survival.[1][14]

PI3K_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation promotes Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition inhibits Furan_Derivative 3-Aryl/Alkynyl Furan Derivative Furan_Derivative->PI3K inhibits Furan_Derivative->Akt inhibits Furan_Derivative->mTOR inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by 3-substituted furan derivatives.

Potential Antimicrobial Mechanism of Action

While the exact mechanisms for all furan derivatives are not fully elucidated, some have been shown to interfere with essential bacterial processes. For instance, some derivatives are believed to inhibit bacterial cell wall biosynthesis by targeting penicillin-binding proteins (PBPs).[12]

antibacterial_mechanism 3-Amino-Furan 3-Amino-Furan Derivative PBP Penicillin-Binding Protein (PBP) 3-Amino-Furan->PBP inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis catalyzes Bacterial_Cell_Lysis Bacterial_Cell_Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis inhibition leads to

Caption: Proposed mechanism of antibacterial action via inhibition of cell wall synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel furan derivatives with potential therapeutic applications. The use of modern cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the efficient generation of diverse chemical libraries. Subsequent biological screening of these compounds can lead to the identification of potent anticancer and antimicrobial agents. The protocols and data presented herein provide a framework for researchers to embark on the discovery and development of new furan-based therapeutics.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-bromofuran and its derivatives. These compounds are valuable intermediates in the pharmaceutical and agrochemical industries. The following sections offer insights into synthetic strategies, scalable experimental procedures, and quantitative data to facilitate the transition from laboratory to pilot-plant or industrial-scale production.

Introduction

This compound is a key building block in the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). The ability to produce this compound and its derivatives on a large scale is crucial for drug development and commercialization. This document outlines common and scalable synthetic routes, focusing on practical considerations for process optimization and control.

Synthetic Strategies for this compound

Several synthetic methodologies have been developed for the preparation of this compound. The choice of a particular route for scale-up depends on factors such as raw material cost, process safety, yield, purity, and environmental impact.

Electrophilic Bromination of Furan (B31954)

Direct bromination of furan is a common approach. However, controlling the regioselectivity to favor the 3-position over the more reactive 2-position can be challenging. The reaction is often carried out using a brominating agent in the presence of a catalyst.

A conventional method involves the electrophilic substitution reaction between bromobenzene (B47551) and furan using an acidic catalyst like sulfuric acid or trifluoromethanesulfonic acid.[1] The reaction temperature is typically maintained between room temperature and 80°C.[1] While straightforward, this method can lead to the formation of polybrominated byproducts, necessitating careful control of reaction conditions and stoichiometry.

Synthesis from Substituted Precursors

An alternative strategy involves the synthesis of this compound from appropriately substituted precursors. This can offer better control over regioselectivity. Common precursors include 3-furoic acid and 3,4-dibromofuran.

Modern Synthetic Methods

More recent methods offer advantages in terms of reaction conditions and yields. One such method utilizes alkali metals as catalysts for the bromination reaction, with perchlorates serving as the bromine source.[1] This approach can be performed at lower temperatures and with shorter reaction times, leading to higher yields.[1]

Scale-Up Synthesis Protocols

The following protocols provide detailed experimental procedures for the synthesis of this compound derivatives on a larger scale. These are intended as a guide and may require optimization based on available equipment and specific project requirements.

Protocol 1: Electrophilic Bromination of a Furan Derivative (Gram-Scale)

This protocol is adapted from the gram-scale synthesis of a brominated fraxinellone (B1674054) derivative and illustrates the general principles of electrophilic bromination of a furan ring.[2]

Reaction Scheme:

G Furan_Derivative Furan-Containing Starting Material Reaction_Conditions 40 °C, 2-3 h Furan_Derivative->Reaction_Conditions NBS N-Bromosuccinimide (NBS) (1.05 - 1.4 equiv.) NBS->Reaction_Conditions Solvent Dichloromethane (CH2Cl2) Solvent->Reaction_Conditions Brominated_Product Brominated Furan Derivative Reaction_Conditions->Brominated_Product

Caption: Electrophilic bromination of a furan derivative.

Materials:

Reagent Molar Equivalent Notes
Furan-containing starting material 1.0
N-Bromosuccinimide (NBS) 1.05 - 1.4 The exact equivalence should be optimized to maximize yield and minimize dibromination.

| Dichloromethane (CH2Cl2) | - | An appropriate volume to ensure good stirring and heat transfer. |

Procedure:

  • Charge a suitable reactor with the furan-containing starting material and dichloromethane.

  • Stir the mixture at room temperature until all the starting material has dissolved.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution. An initial exotherm may be observed.

  • Heat the reaction mixture to 40°C and maintain for 2-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide (B58015).

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Quantitative Data Summary (Illustrative):

ParameterValueReference
ScaleGram-scale[2]
Brominating AgentNBS (1.4 equiv.) or DBDMH (1.4 equiv.)[2]
Temperature40 °C[2]
Yield of Dibromofraxinellone91% (with DBDMH)[2]
Protocol 2: Scale-Up Synthesis of a 2-Bromo-3-methylbenzofuran Derivative

This protocol details the scale-up synthesis of 2-bromo-3-methylbenzofuran, a related heterocyclic compound, which can be adapted for this compound derivatives.[3]

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 3-Methylbenzofuran (B1293835) in Chlorobenzene Add_Reagents Add NBS (1.1 eq) and AIBN (0.05 eq) Start->Add_Reagents Heat Heat to 80°C (0.5 - 1 hr) Add_Reagents->Heat Cool Cool to RT Heat->Cool Filter Filter Succinimide Cool->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry (MgSO4) and Concentrate Wash->Dry_Concentrate Purify Recrystallization or Chromatography Dry_Concentrate->Purify Final_Product 2-Bromo-3-methylbenzofuran (>98% Purity) Purify->Final_Product

Caption: Workflow for the scale-up synthesis of 2-bromo-3-methylbenzofuran.

Materials and Reagents:

ReagentMolar Equivalent
3-Methylbenzofuran1.0
N-Bromosuccinimide (NBS)1.1
2,2'-Azobisisobutyronitrile (AIBN)0.05
Chlorobenzene-
Ethyl acetate-
Water-
Saturated Sodium Chloride (brine)-
Anhydrous Magnesium Sulfate-

Scale-Up Synthesis Procedure:

  • Reactor Setup: In a clean, dry, and inerted reactor, charge 3-methylbenzofuran (1.0 eq) and chlorobenzene. Stir until a homogeneous solution is obtained.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq) to the reactor.

  • Reaction: Heat the mixture to 80°C with efficient stirring. Monitor the reaction for completion, which is typically achieved within 30-60 minutes.[3]

  • Work-up:

    • Cool the reaction mixture to ambient temperature.

    • Filter the solid succinimide byproduct and wash the filter cake with a small amount of chlorobenzene.

    • Transfer the filtrate to a separation vessel and wash with water, followed by a brine wash.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography to achieve the desired purity.

Quantitative Data Summary for 2-Bromo-3-methylbenzofuran Synthesis:

ParameterValueNotes
Starting Material3-MethylbenzofuranCommercially available
ReagentsNBS, AIBN
SolventChlorobenzene
Reaction Temperature80°C[3]
Reaction Time0.5 - 1 hourMonitor for completion
Typical Yield75 - 85%Based on isolated product[3]
Product Purity>98%After purification[3]

Purification of this compound Derivatives at Scale

Purification of this compound derivatives on a large scale often presents challenges. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Distillation: For liquid products with sufficient thermal stability, fractional distillation under reduced pressure is a viable and scalable purification method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective and economical method for achieving high purity on a large scale.

  • Chromatography: While widely used in the laboratory, column chromatography can be expensive and less practical for multi-kilogram scale purification in a production environment. However, it may be necessary for achieving very high purity or for separating closely related impurities.

Safety Considerations for Scale-Up

  • Brominating Agents: Brominating agents such as NBS and bromine are corrosive and toxic. Appropriate personal protective equipment (PPE) should be worn, and all manipulations should be performed in a well-ventilated fume hood or a contained system.

  • Exothermic Reactions: Bromination reactions can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to control the rate of addition of reagents to manage the heat generated.

  • Solvent Handling: The use of large quantities of organic solvents requires appropriate safety measures for storage, handling, and disposal to minimize fire hazards and environmental impact.

Conclusion

The scale-up synthesis of this compound derivatives requires careful consideration of the synthetic route, reaction conditions, purification methods, and safety protocols. The protocols and data presented in these application notes provide a foundation for developing robust and efficient processes for the large-scale production of these important chemical intermediates. Further process optimization and development are often necessary to meet the specific requirements of a given application.

References

The Strategic Utility of 3-Bromofuran in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromofuran has emerged as a versatile and highly valuable building block in medicinal chemistry for the synthesis of a wide array of bioactive heterocyclic compounds. Its unique electronic properties and the reactivity of the carbon-bromine bond make it an ideal starting material for introducing the furan (B31954) moiety into complex molecular architectures. This furan scaffold is a recurring motif in numerous pharmacologically active molecules, contributing to their therapeutic effects, which span from anticancer to anti-inflammatory activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent inhibitors of key biological targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and I-kappa-B kinase beta (IKKβ).

Key Synthetic Applications of this compound

The strategic position of the bromine atom at the 3-position of the furan ring allows for facile functionalization through various cross-coupling reactions. The most prominent among these are the Suzuki-Miyaura and Sonogashira reactions, which enable the formation of carbon-carbon bonds with a high degree of control and efficiency. These reactions are instrumental in the synthesis of complex heterocyclic systems with desired pharmacological profiles.

1. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl- and 3-Heteroarylfurans:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and a wide range of boronic acids or esters. This reaction is particularly useful for the synthesis of 3-arylfurans, a class of compounds that has shown significant potential as inhibitors of various kinases, including VEGFR-2.

2. Sonogashira Coupling for the Synthesis of 3-Alkynylfurans:

The Sonogashira coupling enables the reaction of this compound with terminal alkynes, providing access to 3-alkynylfuran derivatives. These compounds can serve as key intermediates for the synthesis of more complex heterocyclic systems or may exhibit biological activity in their own right.

Application in the Synthesis of Kinase Inhibitors

VEGFR-2 Inhibitors:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several furan-containing compounds have been identified as potent VEGFR-2 inhibitors.

IKKβ Inhibitors:

I-kappa-B kinase beta (IKKβ) is a central component of the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. The development of IKKβ inhibitors is therefore of significant therapeutic interest. Fused heterocyclic systems derived from this compound, such as benzothieno[3,2-b]furans, have shown promising IKKβ inhibitory activity.

Quantitative Data Summary

The following tables summarize the biological activity of representative bioactive heterocycles synthesized using this compound as a key starting material.

Table 1: VEGFR-2 Inhibitory Activity of Furan-Based Derivatives

Compound IDStructureIC50 (nM)[1]
Sorafenib (Reference) N/A41.1
4c 3-(4-Chlorophenyl)-furan derivative57.1
7b 3-(4-Bromophenyl)-furan derivative42.5
7c 3-(4-Methoxyphenyl)-furan derivative52.5

Table 2: IKKβ Inhibitory Activity of Benzothieno[3,2-b]furan Derivatives

Compound IDStructureIKKβ IC50 (µM)
13a Benzothieno[3,2-b]furan-2-carboxamidePotent Inhibitor
16a 6-Methoxy-benzothieno[3,2-b]furanPotent Inhibitor
13g 6-Phenyl-benzothieno[3,2-b]furanPotent Inhibitor

Note: Specific IC50 values for all IKKβ inhibitors were not publicly available in the reviewed literature, but their potent activity was highlighted.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the synthesis of 3-arylfurans, exemplified by the reaction of this compound with 4-methoxyphenylboronic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a mixture of toluene (5 mL/mmol of this compound) and ethanol (2 mL/mmol of this compound).

  • Add an aqueous solution of K2CO3 (2 M, 2.0 eq).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(OAc)2 (0.02 eq) and PPh3 (0.08 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(4-methoxyphenyl)furan.

Protocol 2: General Procedure for Sonogashira Coupling of this compound with Terminal Alkynes

This protocol provides a general method for the synthesis of 3-alkynylfurans, exemplified by the reaction of this compound with phenylacetylene (B144264).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol of this compound) and triethylamine (3.0 eq) under an argon atmosphere, add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.05 eq).

  • Add phenylacetylene (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, or until TLC analysis shows the complete disappearance of this compound.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 3-(phenylethynyl)furan.

Visualizations of Signaling Pathways and Experimental Workflow

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup & Purification Workup & Purification Heating->Workup & Purification 3-Arylfuran Product 3-Arylfuran Product Workup & Purification->3-Arylfuran Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Gene Transcription mTOR->Gene MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Migration Cell Migration Gene->Migration Permeability Vascular Permeability Gene->Permeability VEGF VEGF VEGF->VEGFR2 Binds

Caption: Simplified VEGFR-2 signaling cascade.

Diagram 3: IKKβ (NF-κB) Signaling Pathway

IKK_NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Translocates to Nucleus IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Release of NF-κB Stimulus Pro-inflammatory Stimulus Stimulus->Receptor Activates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes for this compound include electrophilic bromination of furan (B31954), synthesis from substituted furans such as 3,4-dibromofuran (B150810), a Diels-Alder/retro-Diels-Alder sequence, and the decarboxylation of 3-bromofuroic acid.[1][2] Each method has its own advantages and challenges regarding yield, scalability, and reaction conditions.

Q2: I am getting a low yield during the direct bromination of furan. What are the likely causes and how can I improve it?

A2: Low yields in the direct bromination of furan are often due to the high reactivity of the furan ring, which can lead to over-bromination (formation of di- and tri-brominated furans) and polymerization under acidic conditions.[3] To improve the yield, consider the following:

  • Use a milder brominating agent: N-bromosuccinimide (NBS) is a good alternative to harsher reagents.[3]

  • Control the reaction temperature: Maintain a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[3]

  • Slow addition of the brominating agent: Adding the brominating agent dropwise can help control the reaction and prevent localized high concentrations.

  • Use a non-polar solvent: Solvents like THF can be used to minimize side reactions.[3]

Q3: My this compound product darkens over time. How can I prevent this?

A3: this compound is known to be somewhat unstable and can darken and resinify upon standing.[4] To improve its stability, it is often stabilized with calcium carbonate.[1] For long-term storage, keeping the compound under an inert atmosphere and at a low temperature is recommended.

Q4: What are the main byproducts in the synthesis of this compound and how can I remove them?

A4: Common byproducts include polybrominated furans (e.g., 2,3-dibromofuran (B1599518), 2,5-dibromofuran) and unreacted starting materials.[3][5] Purification is typically achieved by fractional distillation, taking advantage of the different boiling points of the components.[4][6] In some cases, column chromatography on silica (B1680970) gel may be necessary for high purity.[3]

Troubleshooting Guides

This section provides troubleshooting for specific issues encountered during common synthetic procedures.

Method 1: Electrophilic Bromination of Furan
Issue Possible Cause(s) Suggested Solution(s)
Low Yield Over-bromination leading to polybrominated furans.Use a stoichiometric amount of a mild brominating agent like NBS. Add the brominating agent slowly at low temperatures (-5°C to 0°C).[3]
Polymerization of furan.Use buffered solutions or non-acidic brominating agents. Maintain a low reaction temperature.[3]
Incomplete reaction.Ensure the brominating agent is fresh and active. Monitor the reaction by TLC or GC-MS to ensure completion.
Formation of Multiple Products Furan is highly reactive at the 2- and 5-positions.Employ a regioselective strategy, such as starting with a 3-substituted furan to direct bromination to the desired position.[3]
Difficult Purification Close boiling points of mono- and di-brominated furans.Use a long fractionating column for distillation to achieve better separation.[6] Consider using preparative GC for very high purity samples.
Method 2: Synthesis from 3,4-Dibromofuran
Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete metal-halogen exchange.Ensure the butyllithium (B86547) (BuLi) is fresh and accurately titrated. Use anhydrous solvents and maintain a very low temperature (-78 °C) during the reaction.
Reaction with the proton source is inefficient.Use a reliable proton source to quench the reaction.
Formation of Butylated Byproducts Reaction of the lithiated intermediate with the alkyl halide used for the exchange.This is less common with BuLi but can occur. Ensure rapid quenching with the proton source.

Data Presentation

The following table summarizes typical reaction conditions and yields for different this compound synthesis methods.

Synthesis Method Starting Material Reagents Solvent Temperature (°C) Reaction Time Yield (%) Reference(s)
Electrophilic SubstitutionFuranBromobenzene, Acid Catalyst (e.g., H₂SO₄)FuranRoom Temp to 80Hours to DaysVariable, often low[2]
From 3,4-Dibromofuran3,4-Dibromofurann-Butyllithium, Proton SourceAnhydrous THF-781-2 hoursGood[1][3]
From 2,3-Dibromofuran2,3-DibromofuranMethyl Lithium, Proton SourceAnhydrous Ether-70Not specified76[5]
Decarboxylation3-Bromofuroic acidCalcium HydroxideNot specifiedNot specifiedNot specifiedMinor amounts initially, later improved[1]
Diels-Alder/ retro-Diels-AlderFuranDienophile, Brominating AgentVariousVariousMulti-stepGood[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,4-Dibromofuran

This method involves a metal-halogen exchange followed by quenching with a proton source.[1][3]

Materials:

  • 3,4-Dibromofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Diethyl ether or dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3,4-dibromofuran in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.

  • Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Protocol 2: Synthesis of this compound from 2,3-Dibromofuran

This protocol utilizes a lithium-halogen exchange to selectively remove the 2-bromo substituent.[5]

Materials:

  • 2,3-Dibromofuran

  • Methyl lithium in ether

  • Anhydrous ether

  • Iced water

Procedure:

  • In a three-necked flask under an inert atmosphere, suspend one mole of methyl lithium in anhydrous ether at -70°C with agitation.

  • Add a solution of 1.02 moles of 2,3-dibromofuran in anhydrous ether dropwise.

  • After the addition is complete, discharge the reaction mixture into iced water.

  • Extract the aqueous phase with ether.

  • Dry the combined ethereal phases and evaporate the solvent.

  • Distill the residue at atmospheric pressure (boiling point ~102°C) to obtain this compound.

Visualizations

experimental_workflow_1 start Start: 3,4-Dibromofuran in Anhydrous THF step1 Cool to -78°C start->step1 step2 Add n-BuLi dropwise step1->step2 step3 Stir for 1-2 hours at -78°C step2->step3 step4 Quench with sat. aq. NH4Cl step3->step4 step5 Warm to Room Temperature step4->step5 step6 Extract with Et2O or CH2Cl2 step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Distillation step7->step8 end End: Pure this compound step8->end

Caption: Workflow for the synthesis of this compound from 3,4-Dibromofuran.

logical_relationship_troubleshooting issue Low Yield in Direct Bromination cause1 Over-bromination issue->cause1 cause2 Polymerization issue->cause2 cause3 Incomplete Reaction issue->cause3 solution1 Use milder brominating agent (NBS) cause1->solution1 solution2 Control temperature (-78°C to 0°C) cause1->solution2 solution3 Slow reagent addition cause1->solution3 cause2->solution2 solution4 Use non-polar solvent cause2->solution4 solution5 Ensure fresh reagents cause3->solution5

Caption: Troubleshooting logic for low yield in direct bromination of furan.

References

Common side reactions and byproducts in 3-Bromofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-bromofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several common methods exist for the synthesis of this compound. The choice of method often depends on the available starting materials and desired scale. Key approaches include:

  • Decarboxylation of 3-Bromofuroic Acid: This method involves the synthesis of 3-bromofuroic acid, which is then decarboxylated to yield this compound.[1][2][3]

  • Electrophilic Bromination of Furan (B31954): Direct bromination of furan can be employed, but it often leads to a mixture of products and requires careful control of reaction conditions to favor the 3-bromo isomer.[4]

  • Metal-Halogen Exchange Reactions: Syntheses starting from di-substituted furans, such as 3,4-dibromofuran, and involving a metal-halogen exchange with an organolithium reagent like butyllithium (B86547) are also utilized.[1][2]

Q2: My this compound product is a dark oil and seems to be degrading. How can I prevent this?

A2: this compound is known to be unstable, darkening upon standing and eventually resinifying (polymerizing).[2] To minimize degradation:

  • Purification: Purify the product via steam distillation and ensure it is thoroughly dried.[2]

  • Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[5] For longer-term storage, covering the oil with an alkaline solution of hydroquinone (B1673460) has been suggested, followed by redistillation before use.[2]

  • Stabilizer: The use of calcium carbonate as a stabilizer has been reported.[1][2]

Q3: What are the main impurities I should expect in my crude this compound product?

A3: The primary impurities depend on the synthetic route. However, common byproducts include:

  • Polybrominated furans: 2,3-dibromofuran, 2,5-dibromofuran, and 2,3,5-tribromofuran are common when using electrophilic bromination methods.[4]

  • Isomeric bromofurans: Depending on the reaction conditions, you may find other isomers, such as 2-bromofuran.

  • Unreacted starting materials: Incomplete reactions will leave starting materials in your crude product.

  • Solvent and reagent residues: Remnants from the workup and purification steps may also be present.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Suggestion
Formation of Polybrominated Byproducts Reduce the stoichiometry of the brominating agent. Add the brominating agent slowly and at a low temperature to control the reaction.[6]
Incorrect Reaction Temperature Optimize the reaction temperature. For exothermic reactions like bromination, maintain low temperatures (e.g., -5°C to 0°C) to prevent side reactions.[6] For lithiation reactions, temperatures are typically kept very low (e.g., -78°C).[7][8]
Decomposition of Furan Ring Furan is sensitive to strong acids.[6] Use milder reaction conditions or buffered solutions to avoid ring-opening and polymerization.[6]
Inefficient Lithiation Ensure anhydrous conditions and use freshly titrated organolithium reagents. The presence of water will quench the organolithium species.
Isomerization of Lithiated Intermediate When generating 3-lithiofuran from this compound via metal-halogen exchange, maintain a low temperature (below -40°C) to prevent equilibration to the more stable 2-lithiofuran (B141411).[8]
Problem 2: Formation of Significant Amounts of Polybrominated Byproducts (e.g., Dibromofuran, Tribromofuran)
Potential Cause Troubleshooting Suggestion
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. Use of 1.0 equivalent is recommended for monobromination.
High Reaction Temperature Higher temperatures favor multiple brominations.[6] Maintain a consistently low temperature throughout the addition of the brominating agent.[6]
High Reactivity of Furan Furan is highly susceptible to electrophilic substitution.[6] Consider using a less reactive brominating agent or a protecting group strategy if direct bromination is problematic.
Problem 3: Formation of the Incorrect Regioisomer (e.g., 2-Bromofuran instead of this compound)
Potential Cause Troubleshooting Suggestion
Thermodynamic vs. Kinetic Control The 2- and 5-positions of the furan ring are more electronically activated for electrophilic substitution, leading to the thermodynamically favored 2,5-isomers in direct bromination.[6] Achieving the 3-bromo isomer often requires a multi-step, regiocontrolled strategy.[6]
Isomerization of Lithiated Intermediate As mentioned previously, 3-lithiofuran can rearrange to the more stable 2-lithiofuran at higher temperatures.[8] Ensure strict temperature control during lithiation and subsequent quenching.

Experimental Protocols

Synthesis of this compound via Decarboxylation of 3-Bromofuroic Acid (Conceptual)

This is a conceptual protocol based on established chemical principles. Researchers should consult the primary literature for detailed, validated procedures.

  • Synthesis of 3-Bromofuroic Acid: 3-Furoic acid can be brominated to yield 3-bromofuroic acid. This step requires careful control of the brominating agent and reaction conditions to achieve selective bromination at the 3-position.

  • Decarboxylation: The 3-bromofuroic acid is then heated, often in the presence of a copper catalyst or a high-boiling point solvent, to induce decarboxylation and form this compound. The reaction progress should be monitored by TLC or GC-MS.

  • Workup and Purification: The crude this compound is isolated by extraction and purified by distillation, preferably steam distillation, to minimize thermal decomposition.[2]

Visualizations

Side_Reactions_in_3_Bromofuran_Synthesis Common Side Reactions in this compound Synthesis Furan Furan Three_Bromofuran This compound (Desired Product) Furan->Three_Bromofuran Controlled Bromination Two_Bromofuran 2-Bromofuran (Isomeric Byproduct) Furan->Two_Bromofuran Direct Bromination Dibromofurans Dibromofurans (2,3-, 2,5-) (Polybrominated Byproduct) Furan->Dibromofurans Excess Br2 Bromine Br2 Three_Bromofuran->Dibromofurans Further Bromination Polymerization Polymerization/ Resinification Three_Bromofuran->Polymerization Acid/Heat Tribromofurans Tribromofurans (Polybrominated Byproduct) Dibromofurans->Tribromofurans Further Bromination Lithiation_Side_Reactions Side Reactions in Lithiation Routes Three_Bromofuran This compound Three_Lithiofuran 3-Lithiofuran (Kinetic Product) Three_Bromofuran->Three_Lithiofuran Metal-Halogen Exchange BuLi n-BuLi (-78°C) BuLi->Three_Lithiofuran Two_Lithiofuran 2-Lithiofuran (Thermodynamic Product) Three_Lithiofuran->Two_Lithiofuran Isomerization (if > -40°C) Quench E+ Three_Lithiofuran->Quench Three_Substituted_Furan 3-Substituted Furan (Desired Product) Three_Lithiofuran->Three_Substituted_Furan Quench Two_Lithiofuran->Quench Two_Substituted_Furan 2-Substituted Furan (Isomeric Byproduct) Two_Lithiofuran->Two_Substituted_Furan Quench

References

Technical Support Center: Metal-Halogen Exchange in 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the metal-halogen exchange of 3-bromofuran.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of metal-halogen exchange on this compound?

A1: The primary application is the generation of a 3-furyl organometallic intermediate (e.g., 3-furyllithium or a 3-furyl Grignard reagent). This intermediate is a potent nucleophile and serves as a versatile building block in organic synthesis, allowing for the introduction of various electrophiles at the 3-position of the furan (B31954) ring to create more complex molecules.

Q2: Which organometallic reagent is typically used for the metal-halogen exchange with this compound, and at what temperature?

A2: n-Butyllithium (n-BuLi) is the most common reagent for lithium-halogen exchange with this compound. The reaction is typically conducted at very low temperatures, usually -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[1][2] Maintaining a low temperature is critical to ensure the stability of the resulting 3-furyllithium intermediate and to prevent side reactions.[2]

Q3: Are there alternatives to n-BuLi for this transformation?

A3: Yes, alternatives include Grignard reagent formation using magnesium (Mg), which may require THF as a solvent for successful initiation.[3] Another approach involves using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, which can be effective under non-cryogenic conditions and is compatible with substrates bearing acidic protons.[4] For deprotonation at the 2-position, a non-nucleophilic base like lithium diisopropylamide (LDA) is often used.[5]

Q4: What are the critical safety precautions for this reaction?

A4: Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air.[6] All experiments must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven- or flame-dried glassware.[1][7] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and suitable gloves, is mandatory.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

This is a common issue that can stem from several sources. The following guide will help you diagnose and resolve the problem.

Troubleshooting_Metal_Halogen_Exchange start_node Low or No Product Yield path_node1 path_node1 start_node->path_node1 Check Reagent Quality path_node2 path_node2 start_node->path_node2 Verify Reaction Conditions path_node3 path_node3 start_node->path_node3 Analyze Side Products cause_node cause_node solution_node solution_node path_node path_node cause_node1 Inactive Organolithium Reagent (n-BuLi or Grignard) path_node1->cause_node1 Potential Cause solution_node1 1. Titrate n-BuLi before use. 2. Use fresh, high-quality reagents. 3. Ensure proper storage of reagents. cause_node1->solution_node1 cause_node2 Presence of Moisture or Electrophilic Impurities path_node2->cause_node2 Potential Cause cause_node3 Incorrect Reaction Temperature path_node2->cause_node3 Potential Cause solution_node2 1. Oven- or flame-dry all glassware. 2. Use anhydrous solvents. 3. Purge system with inert gas (Ar/N2). cause_node2->solution_node2 solution_node3 1. Maintain temperature at or below -78 °C. 2. Use a cryocool or a dry ice/acetone bath. 3. Monitor internal temperature. cause_node3->solution_node3 cause_node4 Isomerization to 2-Lithiofuran path_node3->cause_node4 Potential Cause cause_node5 Protonation Instead of Halogen Exchange path_node3->cause_node5 Potential Cause solution_node4 1. Keep temperature below -40 °C. 2. Add electrophile at -78 °C and warm slowly. 3. Minimize reaction time before adding electrophile. cause_node4->solution_node4 solution_node5 1. Check for acidic protons on the substrate. 2. Consider using a base combination like i-PrMgCl/n-BuLi for substrates with acidic protons. cause_node5->solution_node5

Caption: Troubleshooting Decision Tree for Low Product Yield.

  • Inactive Organolithium Reagent: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the solution before use to determine its exact molarity.[1] Similarly, the surface of magnesium for Grignard formation can be passivated by an oxide layer, requiring activation.[7]

  • Presence of Moisture: Organolithiums and Grignard reagents are strong bases and will be quenched by trace amounts of water or other protic impurities in the solvent, glassware, or starting material.[6][7]

  • Incorrect Reaction Temperature: The 3-lithiofuran intermediate is thermally unstable. If the temperature rises above -40 °C, it can isomerize to the more stable 2-lithiofuran, leading to the formation of a regioisomeric product.[2] Metal-halogen exchange reactions are extremely fast, even at very low temperatures.[8]

  • Protonation Instead of Halogen Exchange: If the substrate has other acidic protons, the organolithium reagent may act as a base, leading to deprotonation instead of the desired halogen exchange.

Issue 2: Formation of Multiple Products

The appearance of unexpected peaks in your GC-MS or NMR can indicate side reactions.

Side Product/ReactionProbable CauseRecommended Solution
2-Substituted Furan Isomerization of 3-lithiofuran to the more stable 2-lithiofuran.[2]Maintain a reaction temperature at or below -78 °C throughout the addition and stirring period before adding the electrophile.
2-Butylfuran Reaction of n-BuLi at the 2-position, which is kinetically favored for deprotonation.Use of an additive like TMEDA can sometimes alter regioselectivity. Ensure slow addition of n-BuLi at very low temperatures.
Dimerized Product (Wurtz Coupling) The newly formed organometallic species reacts with the starting this compound.Add the this compound solution slowly to the organometallic reagent to maintain a low concentration of the starting material.
Polyhalogenated Products If direct halogenation is used to prepare this compound, residual di- or tri-bromofuran can lead to multiple exchange products.Purify the this compound starting material carefully before use.

Experimental Protocols

Key Experiment: Lithiation of this compound and Quench with an Electrophile

This protocol describes a general procedure for the lithium-halogen exchange of this compound and subsequent reaction with an electrophile (e.g., iodine).

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodine)

  • Saturated aqueous sodium thiosulfate (B1220275) (for iodine quench)

  • Saturated aqueous ammonium (B1175870) chloride

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Methodology:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen or argon inlet, and a rubber septum.

  • Inert Atmosphere: Purge the flask with the inert gas.

  • Reagents: Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Prepare a solution of the electrophile (e.g., iodine, 1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (if iodine was used) or ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_node prep_node reaction_node reaction_node workup_node workup_node final_node final_node A Assemble and Dry Glassware B Add this compound and Anhydrous THF A->B C Cool to -78 °C B->C D Slowly Add n-BuLi @ -78 °C C->D E Stir for 1-2 hours @ -78 °C D->E F Add Electrophile Solution @ -78 °C E->F G Warm to Room Temperature F->G H Quench Reaction G->H I Extract with Ether H->I J Wash, Dry, and Concentrate I->J K Purify Product J->K L Final Product K->L Yields

Caption: General Experimental Workflow for 3-Furyl Synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Bromofuran Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with 3-bromofuran.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A typical starting point for palladium catalyst loading in Suzuki-Miyaura or Stille cross-coupling reactions is between 1-5 mol%.[1][2][3] For well-optimized systems or highly active precatalysts, this can often be reduced to 0.5–2.5 mol%.[4][5] Challenging substrates may initially require higher loadings, but optimization is key to balancing reaction efficiency, cost, and downstream purification.[2]

Q2: How does catalyst loading impact the reaction outcome?

Catalyst loading is a critical parameter that directly influences reaction rate, overall yield, and purity.

  • Higher Loading: Generally leads to a faster reaction rate and can improve yields for less reactive substrates. However, it increases cost, the likelihood of side reactions, and the amount of residual palladium in the final product, which can complicate purification.[1][3]

  • Lower Loading: More cost-effective and sustainable, leading to a higher turnover number (TON). If the loading is too low, the reaction may be sluggish, incomplete, or fail entirely due to catalyst deactivation over the course of the reaction.[3]

Q3: What are the most common side reactions, and how are they affected by catalyst loading?

The two most prevalent side reactions are debromination (hydrodehalogenation) and homocoupling.

  • Debromination: This is the replacement of the bromine atom with hydrogen. It can be exacerbated by high reaction temperatures and certain base/solvent combinations.[6] While not directly caused by high catalyst loading, an inefficient catalyst system that requires harsh conditions can indirectly promote this pathway.

  • Homocoupling: The coupling of two organometallic reagents (e.g., two boronic acids in a Suzuki reaction) is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[7][8]

Q4: Which type of palladium source is best: a precatalyst or generating the catalyst in situ?

Modern palladium(II) precatalysts are often preferred for their reliability and ease of use.

  • Precatalysts: Compounds like Buchwald's G3/G4 precatalysts or PEPPSI™-type catalysts are air- and moisture-stable, ensuring a more accurate ligand-to-palladium ratio and generating the active Pd(0) species more cleanly and efficiently.[9][10] This leads to better reproducibility and often allows for lower catalyst loadings.

  • In situ Generation: Generating the active Pd(0) catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand is a common and cost-effective method.[1] However, it can be less efficient, and the presence of unbound ligands (like dba) can sometimes inhibit the reaction.[9]

Q5: What are the visual signs of catalyst deactivation?

The most common sign of catalyst deactivation is the formation of "palladium black," a black precipitate of agglomerated palladium metal.[3] This indicates that the active, soluble Pd(0) species has fallen out of the catalytic cycle and is no longer effective. A reaction mixture turning from a clear, homogeneous color to a dark, heterogeneous suspension is a strong indicator of this issue.[3]

Troubleshooting Guide

Use this section to diagnose and resolve common issues encountered during the optimization of this compound cross-coupling reactions.

Problem 1: Low or No Conversion to Product

If your reaction shows a low yield or fails to proceed, it is often due to an issue with the catalyst's activity or the reaction environment.

Troubleshooting Workflow for Low Conversion

start Low / No Conversion check_reagents Verify Reagent Quality (Anhydrous/Degassed Solvents, Fresh Base & Coupling Partner) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degas via Sparge or Freeze-Pump-Thaw) check_reagents->check_inert reagents_ok Reagents & Atmosphere OK? check_inert->reagents_ok reagents_ok->start No, Fix & Retry increase_loading Incrementally Increase Catalyst Loading (e.g., 1% -> 2.5% -> 5%) reagents_ok->increase_loading Yes screen_ligands Screen Different Ligands (e.g., Bulky Phosphines like XPhos, SPhos, or NHCs) increase_loading->screen_ligands increase_temp Increase Temperature (Monitor for Debromination) screen_ligands->increase_temp

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Catalyst Loading Adjustment Table for Low Conversion

Possible CauseSuggested SolutionCatalyst Loading Impact
Insufficient Catalyst Activity The catalyst loading is too low for the reaction to proceed efficiently.Incrementally increase catalyst loading (e.g., from 1 mol% to 2.5 mol%).[4]
Catalyst Poisoning/Deactivation Oxygen or impurities in the reagents/solvent are deactivating the catalyst. The furan (B31954) oxygen can also coordinate with the palladium center.First, improve inert conditions and reagent purity. If the issue persists, a slightly higher loading may compensate for partial deactivation. Consider a more robust precatalyst.[2]
Poor Precatalyst Activation If generating the catalyst in situ, the reduction of Pd(II) to the active Pd(0) species is inefficient.Switch to a modern, well-defined precatalyst (e.g., Buchwald G3/G4) that activates more reliably, often allowing for lower overall loading.[9]
Steric Hindrance The coupling partners are sterically demanding, slowing the reaction.Use a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos) which are designed for challenging substrates.[2] An initial increase in loading may be required to achieve a reasonable rate.
Problem 2: Significant Debromination Byproduct

The formation of furan instead of the desired coupled product indicates that hydrodehalogenation is outcompeting the cross-coupling pathway.

Logical Relationship Diagram for Minimizing Debromination

issue High Debromination cause1 High Temperature issue->cause1 cause2 Inefficient Catalyst issue->cause2 cause3 Base / Solvent Choice issue->cause3 solution1 Reduce Temperature cause1->solution1 mitigates solution2 Use More Stable / Active Catalyst System (Allows for Milder Conditions) cause2->solution2 mitigates solution3 Screen Weaker Bases (e.g., K2CO3 vs. K3PO4) cause3->solution3 mitigates

Caption: Key factors influencing debromination and their solutions.

Catalyst Loading Adjustment Table for Debromination

Possible CauseSuggested SolutionCatalyst Loading Impact
High Reaction Temperature Reaction conditions are too harsh, favoring the debromination pathway.[6]Lower the reaction temperature. This may require a more active catalyst system to maintain a good reaction rate, but not necessarily a higher loading. A more efficient catalyst at a lower loading and lower temperature is ideal.[7]
Unstable Catalytic Species The palladium-hydride species responsible for debromination is readily formed.[6]Use ligands that better stabilize the palladium center and promote the desired catalytic cycle over side reactions. This allows for efficient coupling at standard or even reduced catalyst loadings.

Experimental Protocols

These protocols provide a starting point for Suzuki-Miyaura and Stille couplings with this compound. Optimization of all parameters, including catalyst loading, is recommended for any new substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of bromo-furans.[11][12]

Reaction Scheme: Furan-Br + Ar-B(OH)₂ --(Pd Catalyst, Base)--> Furan-Ar

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a precatalyst, 1-3 mol%)

  • Base (e.g., 2M aqueous K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene, degassed)

Procedure:

  • Reaction Setup: To a dry, argon-flushed reaction vessel (e.g., a pressure tube or Schlenk flask), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., 0.02 equiv, 2 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M) followed by the aqueous base solution (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and ensure the atmosphere is inert by evacuating and backfilling with argon or nitrogen three times.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Stille Coupling

This protocol is based on general procedures for Stille cross-coupling.[13][14] Note the toxicity of organotin reagents and handle them with appropriate care.[8]

Reaction Scheme: Furan-Br + Ar-Sn(Bu)₃ --(Pd Catalyst)--> Furan-Ar

Materials:

  • This compound (1.0 equiv)

  • Arylstannane (e.g., Aryl-Sn(Bu)₃, 1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., Anhydrous, degassed DMF or Toluene)

  • Optional Additive: LiCl (3.0 equiv) can accelerate the reaction.

Procedure:

  • Reaction Setup: To a dry, argon-flushed Schlenk flask, add the palladium catalyst (e.g., 0.03 equiv, 3 mol%), optional LiCl (3.0 equiv), and a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound (1.0 equiv) and the arylstannane (1.1 equiv) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. To remove tin byproducts, either wash the reaction mixture with an aqueous solution of KF or filter the crude product through a silica (B1680970) plug treated with triethylamine.[13]

  • Extraction & Purification: Dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle

All palladium-catalyzed cross-coupling reactions proceed through a similar series of steps involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[15][16]

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_add R-Pd(II)L_n-X pd0->pd2_add Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' (Coupled Product) byproduct M-X react1 R-X (this compound) react2 R'-M (Organometallic Reagent)

Caption: A simplified diagram of the Pd(0)/Pd(II) catalytic cycle.

References

Technical Support Center: Navigating Furan Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted polymerization of furan (B31954) and its derivatives during your chemical reactions.

Furan and its derivatives are invaluable building blocks in organic synthesis and drug development. However, their inherent reactivity, particularly their propensity to polymerize under common reaction conditions, can lead to decreased yields, complex purification challenges, and, in some cases, complete reaction failure. This guide is designed to provide practical solutions to these common issues.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering targeted questions and actionable solutions.

Issue 1: Rapid Darkening of the Reaction Mixture and Formation of Insoluble Material

Question: My reaction mixture containing a furan derivative turned dark brown or black shortly after adding reagents, and a solid precipitate formed. What is happening, and how can I prevent it?

Answer: This is a classic indication of furan polymerization, which is primarily initiated by acids or radical species. Here are the likely causes and recommended solutions:

  • Acid Contamination: Furan is extremely sensitive to acid-catalyzed polymerization.[1] Your glassware or reagents might have acidic residues.

    • Solution: Thoroughly wash all glassware and dry it in an oven. For particularly sensitive reactions, rinse glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by deionized water and oven drying. Use freshly opened or purified reagents.

  • Radical Formation: The presence of peroxides in the furan starting material, exposure to atmospheric oxygen, or high temperatures can trigger radical polymerization.[2]

    • Solution: Purify the furan derivative by distillation immediately before use to remove any peroxides.[2] It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2] Consider adding a radical inhibitor to the reaction mixture.

  • High Reaction Temperature: Elevated temperatures significantly accelerate the rate of polymerization.[1]

    • Solution: Conduct the reaction at the lowest effective temperature. If the reaction is exothermic, ensure efficient cooling and add reagents slowly to maintain temperature control.

Issue 2: Low Yield of the Desired Product, Especially in Diels-Alder Reactions

Question: I am performing a Diels-Alder reaction with a furan derivative, but the yield of the desired cycloadduct is consistently low, and I observe significant amounts of starting material and polymeric residue. What can I do to improve the outcome?

Answer: Low yields in furan Diels-Alder reactions can be due to the reversibility of the reaction and competing polymerization pathways.[3] Here are some strategies to improve your yield:

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction and polymerization.[3]

    • Solution: Carefully screen a range of temperatures to find the optimal balance between reaction rate and product stability. In some cases, running the reaction at a lower temperature for a longer period can be beneficial.

  • Catalyst Choice: For reactions that require a catalyst, the choice of catalyst is critical. Strong Lewis acids can aggressively promote polymerization.[4]

    • Solution: Opt for milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or consider using a heterogeneous acid catalyst that can be easily removed from the reaction mixture.[5]

  • Solvent Effects: The choice of solvent can influence both the rate of the desired reaction and the extent of polymerization.

    • Solution: Polar aprotic solvents can have a stabilizing effect.[6] In some cases, alcohols like methanol (B129727) can suppress polymerization by stabilizing reactive intermediates that could otherwise initiate polymerization.[6]

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify furan derivatives before use to prevent polymerization?

A1: Purification of furan derivatives, especially furan itself, is highly recommended before use. Distillation is a common and effective method. For thermally sensitive compounds, vacuum distillation is preferred.[7]

Q2: What are some common radical inhibitors, and at what concentration should they be used?

A2: Butylated hydroxytoluene (BHT) and hydroquinone (B1673460) are common radical inhibitors.[2] Typically, a small amount (e.g., 0.1 wt%) is added to the furan derivative before distillation or storage.

Q3: My reaction is very slow at low temperatures, but increasing the temperature leads to polymerization. How can I accelerate the desired reaction selectively?

A3: This is a common challenge. Besides optimizing the catalyst and solvent, consider increasing the concentration of the reactants if the reaction kinetics allow.[2] This can sometimes increase the rate of the desired bimolecular reaction relative to the polymerization side reaction.

Data Presentation

The following tables summarize key quantitative data to aid in your experimental design.

Table 1: Effect of Solvent on Furan Conversion and Polymerization

SolventCatalystTemperature (°C)Furan Conversion (%)Benzofuran (B130515) Yield (%)Polymer Yield (%)Reference
WaterAmberlyst 70170~100<1>90[6]
MethanolAmberlyst 70170~100~40~10[6]
DMSOAmberlyst 70170~5<1Negligible[6]

Table 2: Effectiveness of Furan Derivatives as Radical Polymerization Inhibitors

The following data shows the relative effectiveness of various furan derivatives in inhibiting the radical polymerization of vinyl acetate. A higher inhibition effect indicates a better inhibitor.

Furan DerivativeRelative Inhibition EffectReference
FurfurylidenacetoneHighest[8][9]
FurylacroleinHigh[8][9]
Furanacrylic acidModerate[8][9]
FurylacrylmorpholinamideLower[8][9]

Experimental Protocols

Protocol 1: Purification of Furan by Distillation

Objective: To remove peroxides and other non-volatile impurities from furan.

Materials:

  • Crude furan

  • Radical inhibitor (e.g., BHT or hydroquinone)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Add a small amount of a radical inhibitor (e.g., 0.1 g of BHT per 100 mL of furan) to the crude furan in the distillation flask.[2]

  • Add a few boiling chips to the flask.

  • Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Gently heat the furan using a heating mantle.

  • Collect the fraction that boils at the correct temperature (furan's boiling point is approximately 31-32 °C at atmospheric pressure).[10]

  • Store the purified furan under an inert atmosphere in a dark, cool place and use it as soon as possible.[2]

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

Objective: To exclude oxygen and moisture from a reaction involving a sensitive furan derivative.

Materials:

  • Flame-dried or oven-dried glassware (e.g., three-neck round-bottom flask)

  • Rubber septa

  • Inert gas source (nitrogen or argon) with a manifold or balloon setup

  • Syringes and needles

  • Anhydrous solvents and reagents

Procedure:

  • Assemble the flame-dried glassware while it is still hot and immediately place it under a positive pressure of inert gas.

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Add anhydrous solvent to the reaction flask via a syringe.

  • Add the furan derivative and other reagents sequentially via syringe. If adding a solid, do so under a positive flow of inert gas.

  • Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon or a bubbler connected to the reaction setup.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to preventing the polymerization of furan derivatives.

Acid_Catalyzed_Polymerization Furan Furan Derivative Protonation Protonation (Acid Catalyst) Furan->Protonation H+ Carbocation Reactive Carbocationic Intermediate Protonation->Carbocation Polymerization Polymerization Carbocation->Polymerization + Furan Polymer Insoluble Polymer Polymerization->Polymer

Caption: Acid-catalyzed polymerization pathway of furan derivatives.

Troubleshooting_Workflow Start Polymerization Observed (Darkening, Precipitation) Check_Acid Check for Acid Contamination? Start->Check_Acid Check_Air Reaction Open to Air/Oxygen? Check_Acid->Check_Air No Clean_Glassware Use Clean, Dry Glassware & Purified Reagents Check_Acid->Clean_Glassware Yes Check_Temp Reaction Temperature Too High? Check_Air->Check_Temp No Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Air->Inert_Atmosphere Yes Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Successful_Reaction Successful Reaction Check_Temp->Successful_Reaction No Clean_Glassware->Successful_Reaction Add_Inhibitor Consider Radical Inhibitor (e.g., BHT) Inert_Atmosphere->Add_Inhibitor Lower_Temp->Successful_Reaction Add_Inhibitor->Successful_Reaction

Caption: Troubleshooting workflow for furan polymerization issues.

References

Managing the acid sensitivity of the furan ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the acid sensitivity of the furan (B31954) ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving furan-containing molecules.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is decomposing under acidic conditions. What is happening and how can I prevent it?

A1: Furan rings are susceptible to acid-catalyzed degradation, which typically involves protonation of the ring, leading to ring-opening or polymerization.[1][2][3][4] The formation of dark, tarry substances is a common indicator of polymerization.[4] Several factors influence the stability of the furan ring in acidic media.

Troubleshooting Steps:

  • Catalyst Choice: Strong acids like concentrated sulfuric acid (H₂SO₄) can aggressively promote degradation.[4] Consider using milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids.[4][5]

  • Temperature Control: Higher temperatures accelerate the rate of decomposition and polymerization.[4][5] Running the reaction at the lowest effective temperature can significantly improve the yield of the desired product.[5]

  • Anhydrous Conditions: The presence of water can facilitate ring-opening reactions.[4][6] Ensure that all solvents and reagents are thoroughly dried before use.[4][5]

  • Reaction Time: Minimize the exposure of the furan product to acidic conditions by monitoring the reaction closely and stopping it as soon as the starting material is consumed.[4]

  • Substituent Effects: Electron-donating groups on the furan ring can increase its acid sensitivity, while electron-withdrawing groups tend to confer greater stability.[7]

Q2: I am observing a low yield in my reaction to synthesize a furan derivative. What are the potential causes and how can I optimize the reaction?

A2: Low yields in furan synthesis can be attributed to incomplete reactions, degradation of starting materials or the product, and the formation of side products.[4] Furan rings are particularly sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening.[4]

Below is a troubleshooting workflow to diagnose and address low yield issues.

Troubleshooting Low Yield start Low/No Furan Product check_sm 1. Check Starting Material Purity start->check_sm sub_sm Impure or Degraded? check_sm->sub_sm check_conditions 2. Evaluate Reaction Conditions sub_conditions Harsh Conditions? check_conditions->sub_conditions check_workup 3. Analyze Workup & Purification sub_workup Product Loss? check_workup->sub_workup sub_sm->check_conditions No sol_sm Purify Starting Material sub_sm->sol_sm Yes sub_conditions->check_workup No sol_conditions Modify Conditions: - Milder Acid - Lower Temperature - Anhydrous Solvent sub_conditions->sol_conditions Yes sol_workup Optimize Purification: - Neutralize Acid - Use Neutral Alumina (B75360)/Silica (B1680970) - Vacuum Distillation sub_workup->sol_workup Yes end_goal Improved Yield sub_workup->end_goal No sol_sm->end_goal sol_conditions->end_goal sol_workup->end_goal

Troubleshooting workflow for low yields in furan synthesis.

Q3: How does the substitution pattern on the furan ring affect its stability in acid?

A3: The nature and position of substituents significantly influence the furan ring's reactivity and stability under acidic conditions.[8]

  • Electron-Releasing Groups (-CH₃, -OCH₃, -OH): These groups increase the electron density of the furan ring, making it more susceptible to protonation and subsequent ring-opening or polymerization.[7]

  • Electron-Withdrawing Groups (-CHO, -COR, -CO₂H, -NO₂): These groups decrease the electron density of the furan ring, which generally enhances its stability in the presence of acids.[7]

Substituent TypeEffect on Furan RingAcid Stability
Electron-ReleasingIncreases electron densityDecreased
Electron-WithdrawingDecreases electron densityIncreased
Table 1. Effect of substituents on the acid stability of the furan ring.

Q4: Can I use protecting groups to prevent furan ring degradation during an acid-catalyzed reaction elsewhere in my molecule?

A4: While the furan ring itself can be challenging to protect directly due to its aromatic nature and acid sensitivity, a common strategy is to temporarily convert the furan into a less sensitive intermediate. For instance, a furan can be used as a masked carboxylic acid.[9] The furan ring is later regenerated under specific conditions.

Another approach is to protect other functional groups in the molecule to avoid the need for harsh acidic conditions that would degrade the furan ring.[10][11] The choice of protecting group is critical and must be stable under the reaction conditions while being removable under conditions that do not harm the furan ring.[11]

Troubleshooting Guides

Guide 1: Managing Polymerization During Furan Synthesis

Issue: Formation of a dark, tar-like substance during an acid-catalyzed reaction.[4]

Root Cause: Polymerization of the furan starting material or product, often initiated by protonation.[4][7]

Solutions:

ParameterStandard Condition (Problematic)Recommended ModificationRationale
Acid Catalyst Conc. H₂SO₄, HClp-TsOH, Lewis Acids (e.g., BF₃·OEt₂)[4][7]Milder acids are less likely to induce rapid polymerization.
Temperature > 100 °CRoom Temperature to 50 °CLower temperatures reduce the rate of polymerization.[4]
Solvent Protic/AqueousAnhydrous, non-protic (e.g., Toluene (B28343), CH₂Cl₂)[4]Water can participate in ring-opening, leading to polymerizable intermediates.[4]
Reaction Time Prolonged (e.g., > 24 hours)Monitor by TLC/GC and quench upon completionMinimizes exposure of the product to harsh conditions.[4]
Table 2. Recommended modifications to reaction conditions to prevent polymerization.

Experimental Protocol: Paal-Knorr Furan Synthesis with Minimized Polymerization

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).

  • Solvent: Add anhydrous toluene to dissolve the starting material.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 eq).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography using neutral alumina or silica gel treated with triethylamine (B128534) to prevent degradation of the furan product.[4]

Paal_Knorr_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 1,4-Dicarbonyl in Anhydrous Toluene Add_Catalyst Add p-TsOH Start->Add_Catalyst Heat Heat to 80°C Add_Catalyst->Heat Monitor Monitor by TLC/GC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with EtOAc Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Purify on Neutral Silica/Alumina Dry->Purify Product Pure Furan Derivative Purify->Product

Experimental workflow for Paal-Knorr synthesis with minimized side reactions.
Guide 2: Understanding the Mechanism of Acid-Catalyzed Ring Opening

Issue: A fundamental understanding of why furan rings open in acidic media is crucial for designing stable molecules and reaction conditions.

Mechanism:

The acid-catalyzed ring opening of furan in an aqueous solution proceeds through several key steps.[1][2][3]

  • Protonation: The process is initiated by the protonation of the furan ring. Protonation at the α-carbon (C2 or C5) is energetically more favorable than at the β-carbon (C3 or C4).[1][2][3] This is often the rate-limiting step.[1][2]

  • Nucleophilic Attack: A nucleophile, typically a water molecule from the solvent, attacks the protonated furan.[1][2][3]

  • Furanol Intermediate: This attack leads to the formation of a furanol intermediate (e.g., 2,5-dihydro-2-furanol).[1][2][3]

  • Ring Opening: Subsequent protonation of the ring oxygen in the furanol intermediate facilitates the opening of the five-membered ring, resulting in the formation of an unsaturated dicarbonyl compound, such as 4-hydroxy-2-butenal.[1][2][3]

Acid_Catalyzed_Ring_Opening Furan Furan Ring Protonated_Furan Protonated Furan (α-position) Furan->Protonated_Furan + H⁺ (Rate-Limiting) Furanol_Intermediate Furanol Intermediate Protonated_Furan->Furanol_Intermediate + H₂O (Nucleophilic Attack) Ring_Opened_Product Ring-Opened Product (e.g., 4-hydroxy-2-butenal) Furanol_Intermediate->Ring_Opened_Product + H⁺ (Ring Opening)

Simplified mechanism of acid-catalyzed furan ring opening.

References

Technical Support Center: Characterization of Impurities in 3-Bromofuran Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting impurities encountered in 3-Bromofuran samples. The following question-and-answer format directly addresses specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

A1: Impurities in this compound can originate from several sources throughout the synthesis and storage process. These include:

  • Synthesis Byproducts: Side reactions during the synthesis of this compound can lead to the formation of related brominated furans, such as di- and tri-brominated furans, or isomers like 2-bromofuran.[1][2] The specific byproducts will depend on the synthetic route employed.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual starting materials and reagents in the final product.

  • Degradation Products: this compound can degrade over time, especially when exposed to light, air, or heat. This degradation can lead to the formation of colored impurities and polymeric resins.[3] It is often a colorless to light yellow liquid, with the yellow tint suggesting the presence of minor impurities.[3][4]

  • Reagent- and Solvent-Related Impurities: Impurities present in the reagents and solvents used during synthesis and purification can be carried through to the final product.

Q2: My this compound sample has a yellow to brownish color. What could be the cause?

A2: Pure this compound is a colorless liquid.[3][4] A yellow to brownish discoloration is a common indicator of impurities, which are often degradation products formed upon exposure to light and air.[3] Over time, this compound can darken and eventually form resinous materials.[3] To minimize degradation, it is recommended to store this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C). Some commercial sources provide this compound stabilized with calcium carbonate.[4]

Q3: What analytical techniques are most suitable for characterizing impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of impurities in this compound samples. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information that aids in the identification of unknown compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation of less volatile impurities and for quantifying the purity of the main component. A UV detector is commonly used for furan-containing compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the main component and any significant impurities. By comparing the spectra of the sample to a reference spectrum of pure this compound, the presence of impurities can be detected and their structures can often be determined.

Q4: Are there any specific challenges to be aware of when analyzing this compound and its impurities?

A4: Yes, there are a few challenges to consider:

  • Thermal Lability: Furan (B31954) compounds can be thermally sensitive. During GC analysis, high inlet or column temperatures can potentially cause degradation of this compound or its impurities, leading to inaccurate results.

  • Reactivity: The bromine atom on the furan ring can be reactive, potentially leading to interactions with active sites in the analytical system (e.g., silanol (B1196071) groups in a GC liner or on an HPLC column), which can cause peak tailing and poor peak shape.

  • Co-elution: Structurally similar impurities, such as isomers, may co-elute in both GC and HPLC, making their individual quantification challenging without proper method optimization.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing) for this compound 1. Active sites in the GC inlet liner or column.2. Column contamination.1. Use a deactivated inlet liner. Consider trimming the first few centimeters of the column.2. Bake out the column according to the manufacturer's instructions. If contamination persists, the column may need to be replaced.
Inconsistent peak areas or retention times 1. Leaks in the GC system (e.g., septum, fittings).2. Inconsistent injection volume.1. Perform a leak check of the GC system.2. Ensure the autosampler syringe is functioning correctly and is free of air bubbles.
Presence of unexpected peaks (ghost peaks) 1. Carryover from a previous injection.2. Contamination of the carrier gas or gas lines.1. Run a blank solvent injection to check for carryover. Clean the syringe and inlet if necessary.2. Ensure high-purity carrier gas and check gas traps.
No peaks or very small peaks 1. Syringe issue (e.g., clogged, not drawing sample).2. Incorrect instrument parameters.1. Visually inspect the syringe during injection. Replace if necessary.2. Verify all GC-MS method parameters (temperatures, flow rates, etc.).
HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak tailing for this compound 1. Secondary interactions with residual silanol groups on the column.2. Mobile phase pH is not optimal.1. Use a modern, end-capped C18 or a phenyl-hexyl column. Consider adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase (if compatible with your detection method).2. Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4).
Broad peaks 1. Large injection volume or high sample concentration.2. Extra-column volume.1. Reduce the injection volume or dilute the sample.2. Ensure that the tubing between the injector, column, and detector is as short and narrow as possible.
Drifting baseline 1. Column not equilibrated.2. Contaminated mobile phase or column.1. Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.2. Prepare fresh mobile phase. Flush the column with a strong solvent.
Split peaks 1. Column void or channeling.2. Sample solvent incompatible with the mobile phase.1. Replace the column.2. Dissolve the sample in the mobile phase or a weaker solvent.

Data Presentation

Table 1: Typical Impurities in this compound Synthesis
Impurity Name Structure Typical Source Typical Concentration Range (%)
2-BromofuranIsomerSynthesis Byproduct0.1 - 1.0
3,4-DibromofuranOver-brominationSynthesis Byproduct0.1 - 2.0
FuranStarting MaterialUnreacted Starting Material< 0.5
Polymeric Resins-DegradationVariable

Note: The typical concentration ranges are illustrative and can vary significantly depending on the synthesis method, purification, and storage conditions.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling of this compound
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Protocol 2: HPLC Method for Purity Determination of this compound
  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound sample in the initial mobile phase composition (30:70 acetonitrile:water).

Mandatory Visualization

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample This compound Sample Preparation Sample Preparation (Dilution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS Volatile Impurities HPLC HPLC-UV Analysis Preparation->HPLC Purity & Non-volatile Impurities NMR NMR Spectroscopy Preparation->NMR Structure Verification Identification Impurity Identification GCMS->Identification Quantification Purity Quantification HPLC->Quantification Structure Structural Elucidation NMR->Structure Report Impurity Profile Report Identification->Report Quantification->Report Structure->Report

Caption: Workflow for the characterization of impurities in this compound.

Troubleshooting_Peak_Tailing_GC Start Peak Tailing Observed in GC CheckLiner Check Inlet Liner for Activity Start->CheckLiner TrimColumn Trim First 5-10 cm of Column CheckLiner->TrimColumn Liner is Deactivated Resolved Problem Resolved CheckLiner->Resolved Liner was Active Bakeout Bake Out Column TrimColumn->Bakeout Tailing Persists TrimColumn->Resolved Tailing Improved ReplaceColumn Replace Column Bakeout->ReplaceColumn Tailing Persists Bakeout->Resolved Tailing Improved ReplaceColumn->Resolved

Caption: Troubleshooting guide for peak tailing in GC analysis.

References

Technical Support Center: Removal of Residual Palladium from 3-Bromofuran Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium from the reaction products of 3-Bromofuran.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my this compound product?

A1: Residual palladium, even in trace amounts, can interfere with downstream synthetic steps by catalyzing unwanted side reactions.[1] For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs), typically around 10 ppm for palladium, due to potential toxicity.[2]

Q2: What are the common sources of palladium contamination in my reaction?

A2: Palladium contamination typically originates from the catalyst used in cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions, which are common methods for functionalizing this compound.[2][3] The palladium can exist in various forms in the crude product, including soluble complexes and colloidal nanoparticles.

Q3: What are the main strategies for removing residual palladium?

A3: The primary methods for palladium removal include:

  • Scavenging: Using solid-supported or soluble agents (scavengers) that selectively bind to palladium, which is then removed by filtration.[4]

  • Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can be filtered off.

  • Chromatography: Passing the reaction mixture through a column of silica (B1680970) gel or other stationary phases to separate the product from the palladium species.[5]

  • Activated Carbon Treatment: Adsorbing the palladium onto the high surface area of activated carbon.[6]

  • Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.

Q4: Are there any specific considerations for this compound and its derivatives?

A4: Yes. The furan (B31954) ring is known to be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization. Therefore, it is advisable to avoid palladium removal methods that require harsh acidic environments. This compound itself is a liquid at room temperature and is light-sensitive.[7] Purification methods should be chosen to accommodate these properties. For example, when using silica gel chromatography, it may be beneficial to use a deactivated (neutral) silica to prevent degradation of the furan moiety.

Troubleshooting Guide

Issue 1: My palladium scavenger is not effectively removing the catalyst.
Potential Cause Solution
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the oxidation state of the palladium species. Thiol-based scavengers are generally effective for a range of palladium species.[8] Consider screening a small panel of scavengers (e.g., thiol, amine, phosphine-based) to find the most effective one for your specific reaction mixture.
Insufficient Amount of Scavenger Using too little scavenger will result in incomplete palladium removal. A common starting point is to use 5-10 equivalents of the scavenger relative to the palladium catalyst.
Suboptimal Reaction Conditions Scavenging efficiency is influenced by time, temperature, and solvent. While many scavengers work at room temperature, gentle heating (e.g., 35-50 °C) can sometimes improve performance and kinetics. Ensure sufficient reaction time (often several hours to overnight) for the scavenger to bind the palladium.
Poor Mass Transfer Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in the solution. Ensure vigorous stirring of the reaction mixture during the scavenging process.
Issue 2: I am losing my this compound product during the purification process.
Potential Cause Solution
Non-specific Binding to Adsorbent Activated carbon and some scavenger resins can adsorb the desired product along with the palladium. Reduce the amount of adsorbent to the minimum required for effective palladium removal. Trying different solvents can also minimize product binding.
Product Volatility This compound has a relatively low boiling point (102.5-102.6 °C).[7] During solvent removal, product loss can occur. Use a rotary evaporator with controlled temperature and pressure to minimize evaporation of the product.
Degradation on Silica Gel The acidic nature of standard silica gel can potentially degrade the furan ring. Use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent during column chromatography.

Palladium Scavenger Efficiency Data

The following table summarizes the performance of various common palladium scavengers. The efficiency can be highly dependent on the specific substrate, solvent, and the nature of the palladium species.

Scavenger TypeFunctional GroupTypical Loading (equiv. vs. Pd)Typical ConditionsInitial Pd (ppm)Final Pd (ppm)
SiliaMetS® Thiol Thiol50 wt% vs. product35 °C, 17 h1,3002
MP-TMT Triazine-thiol5Room Temp, overnight33,000<200
MP-TMT Triazine-thiol5Room Temp, overnight500-800<10
Isocyanide Resin Isocyanide---<5
Activated Carbon -2g / 10mL solutionRoom Temp, 16 h~1000~130

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Scavenger (e.g., SiliaMetS® Thiol)
  • Reaction Work-up: After the completion of the this compound coupling reaction, perform a standard aqueous work-up to remove any water-soluble byproducts.

  • Solvent Exchange: If the reaction solvent is not suitable for scavenging, remove it under reduced pressure and dissolve the crude product in a suitable solvent like THF or toluene.

  • Scavenger Addition: Add the thiol-based scavenger (typically 5-10 equivalents relative to the initial palladium catalyst loading) to the solution of the crude product.

  • Scavenging: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 35-40 °C) for 4-24 hours. Monitor the palladium levels periodically if possible.

  • Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal using 2,4,6-Trimercapto-s-triazine (TMT)
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, ethyl acetate).

  • TMT Addition: Add a solution of TMT (typically as its trisodium (B8492382) salt) in water to the organic solution. The amount of TMT should be in stoichiometric excess to the residual palladium.

  • Precipitation: Stir the biphasic mixture vigorously for several hours. The palladium-TMT complex will precipitate as a solid.

  • Filtration: Filter the mixture to remove the precipitated palladium complex.

  • Phase Separation: Separate the organic and aqueous layers of the filtrate.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the palladium-free product.

Protocol 3: Palladium Removal using Activated Carbon
  • Solution Preparation: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Adsorption: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be cautious as fine carbon particles can pass through standard filter paper.

  • Concentration: Remove the solvent from the filtrate under reduced pressure. Note: This method may lead to some product loss due to non-specific adsorption.[6] It is advisable to perform a small-scale test first to assess product recovery.

Visualizations

experimental_workflow start Crude this compound Reaction Product workup Aqueous Work-up start->workup solvent_exchange Solvent Exchange (if necessary) workup->solvent_exchange add_scavenger Add Palladium Scavenger solvent_exchange->add_scavenger scavenging Stir (Time, Temp.) add_scavenger->scavenging filtration Filter to Remove Scavenger scavenging->filtration concentration Solvent Removal filtration->concentration end Purified Product concentration->end

Caption: Experimental workflow for palladium removal.

decision_tree start High Residual Pd? scavenger Use Scavenger (e.g., Thiol, TMT) start->scavenger Yes chromatography Column Chromatography start->chromatography No activated_carbon Consider Activated Carbon (check for product loss) scavenger->activated_carbon If still high product_stability Product Stable to Silica Gel? chromatography->product_stability crystallization Attempt Crystallization chromatography->crystallization If impure neutral_silica Use Neutral Silica or add Base product_stability->neutral_silica No standard_silica Use Standard Silica product_stability->standard_silica Yes

Caption: Decision tree for selecting a purification method.

References

Stability issues of 3-Bromofuran under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromofuran. The information focuses on the stability challenges encountered under acidic and basic conditions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a colorless to light yellow liquid that is considered stable under normal temperatures and pressures when stored correctly.[1] However, it is known to darken upon standing and can eventually resinify, indicating inherent instability.[2] For this reason, it is often supplied stabilized with calcium carbonate and should be stored at low temperatures (-20°C) in a tightly sealed container, protected from light.[1]

Q2: How should I store this compound to minimize degradation?

A2: To ensure maximum shelf-life, store this compound at -20°C in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3] The container should be tightly closed to prevent exposure to air and moisture.[3] For long-term storage, covering the compound with an alkaline solution of hydroquinone (B1673460) has been suggested, with redistillation before use.[2]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[3] It is also known to be sensitive to strong acids, which can cause decomposition and polymerization.[4] While it is used in reactions with strong organolithium bases, these are typically performed under carefully controlled, anhydrous conditions at very low temperatures.

Troubleshooting Guides

Issue 1: Reaction mixture turns dark or forms a tar-like substance under acidic conditions.
  • Possible Cause: You are likely observing acid-catalyzed polymerization of the furan (B31954) ring. Furans, especially those lacking electron-withdrawing groups, are highly susceptible to polymerization in the presence of strong acids.[5]

  • Troubleshooting Steps:

    • Use Milder Acids: If possible, substitute strong acids (e.g., concentrated H₂SO₄) with milder alternatives like p-toluenesulfonic acid (p-TsOH) or Lewis acids.

    • Lower Reaction Temperature: Reducing the temperature can significantly decrease the rate of polymerization.

    • Ensure Anhydrous Conditions: The presence of water can promote furan ring-opening, which can lead to intermediates that readily polymerize.[3][5] Ensure all solvents and reagents are thoroughly dried before use.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.

Issue 2: Low or no yield in a reaction involving this compound under acidic conditions.
  • Possible Cause: The furan ring of your this compound or product may be undergoing acid-catalyzed ring-opening. This is a known decomposition pathway for furans in acidic aqueous media, leading to the formation of 1,4-dicarbonyl compounds.[4] Brominated furans are particularly sensitive to acidic conditions.

  • Troubleshooting Steps:

    • pH Control: If aqueous conditions are necessary, buffer the solution to maintain a neutral or slightly acidic pH. Avoid strong mineral acids.

    • Solvent Choice: Whenever possible, use a non-protic, anhydrous solvent to prevent hydrolysis.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • Work-up Procedure: Neutralize any acid used in the reaction during the work-up as quickly as possible. A wash with a mild base like saturated sodium bicarbonate solution is recommended.[5]

Issue 3: Unexpected side products when using strong bases like n-BuLi or LDA.
  • Possible Cause: While this compound is often used with strong bases, side reactions can occur if conditions are not optimal. These can include unexpected deprotonation, metal-halogen exchange at the wrong site, or reaction with the solvent.

  • Troubleshooting Steps:

    • Strict Temperature Control: Reactions with organolithium reagents should be conducted at very low temperatures (typically -78 °C) to control reactivity and prevent side reactions.

    • Reagent Choice:

      • For deprotonation at the C2 position, Lithium diisopropylamide (LDA) is the preferred reagent.[4]

      • For metal-halogen exchange at the C3 position to generate a 3-lithiofuran species, n-butyllithium (n-BuLi) is typically used.[4]

    • Solvent Reactivity: Be aware that organolithium reagents can react with ethereal solvents like THF, especially at temperatures above -60°C.

    • Order of Addition: Adding the organolithium reagent slowly to the solution of this compound can help to minimize side reactions.

Issue 4: Decomposition of this compound in the presence of aqueous bases (e.g., NaOH, KOH).
  • Possible Cause: There is limited specific data on the stability of this compound in aqueous basic solutions. While one synthetic procedure involves its formation in the presence of hot aqueous KOH, it is immediately distilled.[6] In general, hydrolysis of aryl halides is difficult and often requires harsh conditions unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound.[7][8] However, degradation under these conditions cannot be ruled out.

  • Troubleshooting Steps:

    • Avoid Prolonged Exposure: If possible, minimize the time this compound is in contact with aqueous bases, especially at elevated temperatures.

    • Use Milder Bases: Consider using weaker, non-nucleophilic bases if only a proton scavenger is needed.

    • Phase-Transfer Catalysis: For reactions requiring a basic aqueous phase and an organic phase containing this compound, a phase-transfer catalyst may allow for the use of milder conditions and shorter reaction times.

    • Monitor for Byproducts: If you suspect decomposition, analyze the reaction mixture for potential hydrolysis or ring-opened products.

Data Summary

ConditionObserved IssuesPotential ProductsMitigation Strategies
Acidic (especially with H₂O) Ring-opening, Polymerization (dark tar formation)1,4-dicarbonyl compounds, Polyfuran resinUse mild/Lewis acids, anhydrous solvents, low temperature, short reaction times.
Strong Non-nucleophilic Bases (e.g., LDA, n-BuLi) Controlled reaction (deprotonation, metal-halogen exchange)2-lithio-3-bromofuran, 3-lithiofuranStrict low-temperature control (-78 °C), correct reagent choice, anhydrous conditions.
Aqueous Bases (e.g., NaOH, KOH) Data is limited; potential for slow hydrolysis or decomposition under harsh conditions.3-hydroxyfuran (unstable), ring-opened productsAvoid prolonged heating, use milder bases where possible.
Storage (Light, Air, Room Temp) Darkening of color, ResinificationOligomers/PolymersStore at -20°C, protect from light and air, use stabilizer (e.g., CaCO₃).

Experimental Protocols

Key Experiment: Metal-Halogen Exchange of this compound

This protocol describes a general procedure for generating 3-lithiofuran, a common intermediate in the synthesis of 3-substituted furans.

Objective: To perform a metal-halogen exchange on this compound to generate 3-lithiofuran for subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes. The formation of 3-lithiofuran is now complete.

  • Add a solution of the chosen electrophile (1.1 eq) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for the time required for the specific electrophile (typically 1-3 hours, monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Acidic_Decomposition_Pathway This compound This compound Protonation Protonation (H⁺, H₂O) This compound->Protonation Polymerization Polymerization This compound->Polymerization H⁺ Furanol_Intermediate Furanol Intermediate Protonation->Furanol_Intermediate Ring_Opening Ring Opening Furanol_Intermediate->Ring_Opening Dicarbonyl_Product 1,4-Dicarbonyl Product Ring_Opening->Dicarbonyl_Product Tar Tar/Resin Polymerization->Tar

Caption: Potential decomposition pathways of this compound under acidic conditions.

Basic_Condition_Workflow cluster_controlled Controlled Synthetic Reactions cluster_troubleshooting Potential Issues (Limited Data) 3-Bromofuran_Synth This compound LDA LDA, THF -78°C 3-Bromofuran_Synth->LDA BuLi n-BuLi, THF -78°C 3-Bromofuran_Synth->BuLi Deprotonation C2 Deprotonation LDA->Deprotonation Metal_Halogen Metal-Halogen Exchange BuLi->Metal_Halogen 3-Bromofuran_Decomp This compound Aq_Base Aqueous Base (e.g., NaOH, heat) 3-Bromofuran_Decomp->Aq_Base Decomposition Decomposition? (Hydrolysis/Ring Opening) Aq_Base->Decomposition

Caption: Reactivity of this compound under different basic conditions.

References

Technical Support Center: Handling Air and Moisture-Sensitive 3-Bromofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling air and moisture-sensitive reactions involving 3-bromofuran. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Q1: My this compound reaction (e.g., Suzuki, Stille coupling) is not proceeding, or the yield is very low. What are the likely causes?

A1: Failure of this compound cross-coupling reactions is often due to the deactivation of the catalyst and/or decomposition of reagents due to the presence of air and moisture. Here are the primary troubleshooting steps:

  • Inadequate Inert Atmosphere: The palladium catalysts used in these reactions are sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Ensure your reaction is set up under a robust inert atmosphere (argon or nitrogen).[1]

  • Contaminated Solvents or Reagents: Solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen.[2][3][4] Moisture can hydrolyze organometallic reagents and interfere with the catalytic cycle.

  • Impure this compound: this compound can darken and resinify on standing.[5] It is recommended to purify it by steam distillation and dry it over fresh CaO before use.[5]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For electron-rich substrates like this compound, bulky, electron-rich ligands can promote the desired cross-coupling over side reactions.[6]

Q2: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?

A2: Debromination, or hydrodebromination, is a common side reaction where the bromine atom is replaced by a hydrogen atom, leading to furan (B31954) as a byproduct.[6] This reduces the yield of your desired product. To minimize debromination:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination of the desired product and suppress the formation of palladium-hydride species that lead to debromination.[6]

  • Base Selection: The strength and type of base can influence the reaction outcome. Weaker bases are often preferred to minimize debromination.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of debromination more significantly than the rate of the desired coupling.[6]

  • Solvent Choice: The polarity of the solvent can affect the stability of reaction intermediates. Experiment with different anhydrous, degassed solvents to find the optimal conditions for your specific reaction.[6]

Q3: My reaction mixture turned black, and the reaction stalled. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," typically indicates the decomposition of the palladium catalyst.[7] This is a common sign that your reaction conditions are not sufficiently inert.

  • Review Your Inert Gas Technique: Ensure all glassware was properly dried and purged with inert gas.[8][9][10] Check for leaks in your system. A continuous positive pressure of inert gas should be maintained throughout the reaction.[8][11]

  • Solvent Degassing: The solvent is a primary source of dissolved oxygen.[3] Ensure you have used a rigorous degassing method such as freeze-pump-thaw.[3][11][12]

  • Reagent Purity: Impurities in your reagents can also contribute to catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its reactions sensitive to air and moisture?

A1: this compound is a heterocyclic building block used in organic synthesis.[5][13] Like many organohalides used in cross-coupling reactions, the catalytic cycles involving this compound rely on palladium catalysts in a low oxidation state (typically Pd(0)). These catalysts are readily oxidized by air, rendering them inactive.[1] Furthermore, many of the organometallic reagents used in conjunction with this compound (e.g., organoboranes in Suzuki coupling, organostannanes in Stille coupling) are sensitive to moisture.[11][14]

Q2: What is the proper way to store and handle this compound?

A2: this compound is a colorless to light yellow liquid that can darken and resinify over time.[5][15] It is typically stabilized with calcium carbonate.[5][16] For long-term storage, it can be kept under an alkaline solution of hydroquinone (B1673460) and redistilled when needed.[5] It is recommended to store it at -20°C.[13][15]

Q3: What are the key differences between using a Schlenk line and a glovebox for this compound reactions?

A3: Both Schlenk lines and gloveboxes are used to create an inert atmosphere for air-sensitive reactions.[1][9][10]

  • Glovebox: Provides a completely enclosed inert environment, which is ideal for manipulating solid reagents and preparing reaction mixtures without exposure to air or moisture.[17][18]

  • Schlenk Line: Uses a dual manifold of inert gas and vacuum to manipulate reagents in specialized glassware.[1] It is a versatile and common technique for running reactions under an inert atmosphere.[1]

The choice between the two often depends on the scale of the reaction and the specific manipulations required. For weighing and transferring highly sensitive solid reagents, a glovebox is often preferred.[17]

Q4: How do I properly degas my solvents for a this compound reaction?

A4: There are several methods for degassing solvents, with varying levels of effectiveness:[4]

  • Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[3][11][12]

  • Purging with Inert Gas: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen. This method is less effective than freeze-pump-thaw but can be suitable for some applications.[3][4][11]

  • Sonication under Vacuum: Repeatedly sonicating the solvent under a light vacuum and refilling with an inert gas is another effective method.[3][11]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Solvent Water Content < 50 ppmTo prevent hydrolysis of sensitive reagents and intermediates.
Oxygen Level < 1 ppmTo avoid oxidation and deactivation of the palladium catalyst.
Inert Gas Argon or NitrogenArgon is denser and provides a better blanket, but nitrogen is more economical.[1]
Glassware Preparation Oven-dried at 125-140°CTo remove adsorbed moisture from glassware surfaces.[8][11]
Inert Gas Pressure Slight positive pressureTo prevent air from entering the reaction vessel.[8][11]

Experimental Protocols

Protocol 1: General Setup for an Air-Sensitive this compound Reaction using a Schlenk Line

  • Glassware Preparation: Dry all glassware, including the reaction flask, condenser, and magnetic stir bar, in an oven at 140°C for at least 4 hours.[8]

  • Assembly: Quickly assemble the hot glassware under a stream of inert gas (argon or nitrogen) and connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the flask using the vacuum manifold of the Schlenk line and then refill it with inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere.[3][12]

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe.[11]

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil or mercury bubbler.[8][11]

Protocol 2: Freeze-Pump-Thaw Degassing of a Solvent

  • Preparation: Place the solvent in a Schlenk flask with a stir bar. The flask should not be more than half full.

  • Freezing: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.[3][11]

  • Pumping: With the solvent still frozen, open the flask to the vacuum line for several minutes to remove gases from the headspace.[3][11]

  • Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath, allowing the solvent to thaw completely.[3][11]

  • Repeat: Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.[11]

  • Storage: After the final cycle, backfill the flask with inert gas. The degassed solvent can be stored under a positive pressure of inert gas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction A Oven-dry Glassware (140°C, 4h) C Assemble Hot Glassware under Inert Gas Flow A->C B Degas Solvents (Freeze-Pump-Thaw) F Add Reagents (this compound, Catalyst, etc.) via Syringe/Positive Pressure B->F D Connect to Schlenk Line C->D E Perform 3x Evacuate-Refill Cycles D->E E->F G Run Reaction under Positive Inert Gas Pressure F->G H Work-up and Purification G->H

Caption: Workflow for setting up an air-sensitive this compound reaction.

troubleshooting_logic Start Low/No Yield in This compound Reaction Q1 Is the reaction mixture black? Start->Q1 A1_Yes Catalyst Decomposition Likely. Review Inert Atmosphere Technique and Solvent Degassing. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is debromination observed? A1_No->Q2 A2_Yes Optimize Reaction: - Use bulky, electron-rich ligands - Use a weaker base - Lower reaction temperature Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Was this compound purified? A2_No->Q3 A3_No Purify this compound (e.g., steam distillation) and re-run reaction. Q3->A3_No No A3_Yes Consider other factors: - Reagent stoichiometry - Reaction time and temperature Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for this compound reactions.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Bromofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting the NMR spectra of 3-bromofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the unsubstituted this compound ring?

A1: The bromine atom at the C-3 position significantly influences the electronic environment of the furan (B31954) ring. In an unsubstituted this compound, the protons and carbons resonate at distinct chemical shifts. The protons at the 2- and 5-positions (H-2, H-5) are typically found further downfield compared to the H-4 proton due to the influence of the adjacent oxygen atom and the bromine substituent.[1] For the ¹³C spectrum, the carbon atoms directly bonded to the electronegative oxygen (C-2, C-5) and bromine (C-3) show characteristic downfield shifts.[2]

Q2: My signals in the aromatic region are overlapping. What are the initial steps to resolve them?

A2: Peak overlap in the aromatic region is a common challenge. A systematic approach is recommended, starting with simple adjustments before progressing to more advanced techniques.[3][4]

  • Change the NMR Solvent : The chemical shift of protons can be highly sensitive to the solvent.[3][5] Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the positions of overlapping signals and improve resolution.[3][5]

  • Vary the Temperature : For molecules with conformational flexibility, acquiring spectra at different temperatures can help separate overlapping signals.[3]

  • Use a Higher Field Spectrometer : If available, using a spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often resolving overlap.

Q3: How can I definitively assign the H-2, H-4, and H-5 protons of a this compound derivative?

A3: Distinguishing between the furan ring protons requires analyzing coupling constants (J-values) and employing 2D NMR techniques.

  • Coupling Constants : The coupling patterns provide a fingerprint of the substitution pattern.[1] Typical coupling constants for the furan ring are approximately J₂₃ ≈ 1.75 Hz, J₃₄ ≈ 3.27 Hz, J₂₄ ≈ 0.81 Hz, and J₂₅ ≈ 1.49 Hz.[1] In a 3-bromo derivative, you would expect to see coupling between H-2 and H-4/H-5, and between H-4 and H-5. The absence of J₂₃ and J₃₄ coupling involving the C-3 position is key.

  • 2D COSY (Correlation Spectroscopy) : A COSY spectrum shows correlations between protons that are spin-coupled.[3] You will see cross-peaks connecting H-4 to H-5, and smaller cross-peaks for the long-range couplings between H-2 and H-4/H-5. This is often the most direct way to confirm which protons are adjacent.

  • 2D NOESY/ROESY : Through-space correlations can help. For example, a substituent at C-2 would show a NOE correlation to the H-5 proton if it is sterically close.

Q4: When should I use advanced 2D NMR techniques like HSQC and HMBC?

A4: When ¹H NMR alone is insufficient to resolve ambiguities, 2D heteronuclear experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence) : Use HSQC to correlate each proton directly to the carbon it is attached to.[3] This is invaluable for assigning the carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Use HMBC to see correlations between protons and carbons over two to three bonds. This is critical for piecing together the molecular skeleton. For example, the H-2 proton will show an HMBC correlation to C-3, C-4, and any carbon on a substituent attached to C-2. This technique is powerful for confirming substitution patterns and assigning quaternary carbons.

Q5: My spectrum has very broad peaks. What are the potential causes and solutions?

A5: Peak broadening can arise from several factors.[5]

  • Poor Shimming : The magnetic field may not be homogenous. Re-shimming the spectrometer is the first step.[1]

  • Low Solubility/Sample Heterogeneity : If your compound is not fully dissolved, it can lead to broad lines. Try using a different, more suitable solvent or gently warming the sample.

  • Paramagnetic Impurities : Trace amounts of paramagnetic metals can cause significant broadening. Purifying the sample further or using a chelating agent can help.

  • Chemical Exchange : If the molecule is undergoing a chemical exchange process (e.g., rotamers) on the NMR timescale, peaks can broaden.[5] Acquiring the spectrum at a different temperature (higher or lower) can sharpen the peaks by moving out of the intermediate exchange regime.

Troubleshooting Guides

Data Presentation: NMR Spectral Data for this compound

The following tables summarize typical NMR data for the parent this compound molecule. Note that these values can shift depending on the solvent and other substituents on the ring.

Table 1: ¹H NMR Data for this compound in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~7.45tJ₂₄ ≈ 1.0, J₂₅ ≈ 1.8
H-4~6.30ddJ₄₅ ≈ 2.0, J₂₄ ≈ 1.0
H-5~7.40tJ₄₅ ≈ 2.0, J₂₅ ≈ 1.8

Data synthesized from typical furan values and substituent effects.[1]

Table 2: ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-2~144.5
C-3~98.0
C-4~111.0
C-5~140.0

Data estimated based on substituent effects on the furan ring.[2][6]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation :

    • Accurately weigh 1-5 mg of the purified this compound derivative.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup :

    • Insert the NMR tube into the spectrometer's probe.[1]

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[1]

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, which improves resolution and peak shape.[1]

  • Data Acquisition :

    • Use a standard single-pulse experiment for ¹H NMR.

    • Set the number of scans (typically 8 to 16 for sufficient signal-to-noise).[1]

    • Use a relaxation delay of 1-2 seconds for qualitative analysis.[1]

    • Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the spectrum.

Protocol 2: 2D COSY Experiment for Resolving ¹H-¹H Couplings
  • Setup : Begin with a properly prepared and shimmed sample as in Protocol 1.

  • Acquisition :

    • Select a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).[3]

    • Acquire the 2D spectrum. The experiment time will be longer than a standard ¹H experiment.

  • Interpretation :

    • The resulting 2D map shows the 1D spectrum along the diagonal.

    • Off-diagonal "cross-peaks" connect signals from protons that are spin-coupled. Use these correlations to trace the connectivity between protons in the furan ring and its substituents.

Visualized Workflows

workflow start Start: Purified This compound Derivative h1_nmr Acquire ¹H NMR Spectrum start->h1_nmr analyze_h1 Analyze ¹H Data: - Chemical Shift - Integration - Multiplicity (J-Coupling) h1_nmr->analyze_h1 is_complex Is Spectrum Complex or Ambiguous? analyze_h1->is_complex c13_nmr Acquire ¹³C NMR & DEPT is_complex->c13_nmr Yes structure_elucidation Combine All Data for Final Structure Elucidation is_complex->structure_elucidation No two_d_nmr Acquire 2D NMR: - COSY - HSQC - HMBC c13_nmr->two_d_nmr assign_protons Assign Protons (¹H, COSY) two_d_nmr->assign_protons assign_carbons Assign Carbons (HSQC, HMBC) assign_protons->assign_carbons assign_carbons->structure_elucidation finish End: Confirmed Structure structure_elucidation->finish

Caption: Workflow for NMR-based structure elucidation of this compound derivatives.

troubleshooting start Problem: Peak Overlap in Aromatic Region change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d₆) start->change_solvent resolved1 Resolved change_solvent->resolved1 Success not_resolved1 Not Resolved change_solvent->not_resolved1 Failure change_temp Vary acquisition temperature not_resolved1->change_temp resolved2 Resolved change_temp->resolved2 Success not_resolved2 Not Resolved change_temp->not_resolved2 Failure two_d_nmr Acquire 2D NMR (COSY, HSQC) to resolve via correlation not_resolved2->two_d_nmr resolved3 Resolved two_d_nmr->resolved3

Caption: Decision tree for troubleshooting peak overlap in NMR spectra.

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Efficiency of 3-Bromofuran and 3-Iodofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like furan (B31954) is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. When working with 3-halofurans, the choice between a bromo or iodo substituent can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of 3-bromofuran and 3-iodofuran in cross-coupling reactions, supported by experimental data and detailed protocols.

Executive Summary: Reactivity and Efficiency

The fundamental difference in cross-coupling efficiency between 3-iodofuran and this compound stems from the disparity in carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the stronger carbon-bromine (C-Br) bond. This inherent chemical property generally translates to higher reactivity and milder reaction conditions for 3-iodofuran compared to its bromo-analogue.

General Reactivity Trend: C-I > C-Br > C-Cl

This established trend allows for chemoselective functionalization in dihalogenated systems, where the iodo-group can be selectively coupled while leaving the bromo-group intact for subsequent transformations.[1] While this compound is a viable and often more readily available substrate, its coupling reactions may necessitate higher temperatures, longer reaction times, or more specialized catalyst systems to achieve comparable yields to 3-iodofuran.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of this compound and 3-iodofuran in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The data presented is collated from studies on structurally similar substrates to provide a representative comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C(sp²)–C(sp²) bonds. In this context, 3-iodofuran derivatives generally exhibit higher reactivity, leading to excellent yields under standard conditions. While 3-bromofurans are also effective coupling partners, achieving high yields may require more forcing conditions.

Parameter3-Iodofuran DerivativeThis compound Derivative
Substrate 3-Iodo-2-(methylthio)benzo[b]furan2,4-Dibromofuran (B1626847) (coupling at C2)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃K₂CO₃ (2M aq.)
Solvent DMF/H₂O1,4-Dioxane (B91453)
Temperature 100 °C80 °C
Time Not specified, likely shorter3-5 hours
Yield 97%85-95% (mono-arylation)
Reference [2][3]

Note: The data is for structurally related compounds and serves for comparative illustration.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a halide and a terminal alkyne. The higher reactivity of the C-I bond is particularly advantageous here, often allowing the reaction to proceed at room temperature. In contrast, couplings with this compound typically require elevated temperatures.

Parameter3-Iodofuran DerivativeThis compound Derivative
Substrate 3-Iodobenzo[b]furans2-(Bromo-furan-3-yl)-1-tosylpyrrolidine
Catalyst PdCl₂(PPh₃)₂ (0.05 equiv)PdCl₂(PPh₃)₂ (0.05 equiv)
Co-catalyst CuICuI
Base Et₃N or di-isopropyl amineTriethylamine (2.0 equiv)
Solvent THFTHF
Temperature Room Temperature to 60 °C50-60 °C
Time 2-8 hours2-8 hours
Yield Generally highDependent on substrate
Reference [4][5]

Note: The data is for structurally related compounds and serves for comparative illustration.

Heck Coupling

The Heck reaction couples the aryl halide with an alkene. Similar to other palladium-catalyzed couplings, aryl iodides are generally more reactive than aryl bromides.[6] This can lead to higher yields and potentially fewer side reactions when using 3-iodofuran.

Parameter3-Iodofuran DerivativeThis compound Derivative
Substrate General Aryl Iodide2-(Bromo-furan-3-yl)-1-tosylpyrrolidine
Catalyst Pd(OAc)₂ (0.01 equiv)Pd(OAc)₂ (0.01 equiv)
Ligand P(o-tolyl)₃ (0.02 equiv)P(o-tolyl)₃ (0.02 equiv)
Base TriethylamineTriethylamine
Solvent DMFDMF
Temperature 100-120 °C100-120 °C
Time 12-24 hours12-24 hours
Yield Generally highDependent on substrate
Reference [7][5]

Note: The data is for structurally related compounds and serves for comparative illustration.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for Suzuki-Miyaura and Sonogashira couplings.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromofuran Derivative

This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of brominated furans.[3]

Materials:

  • 2,4-Dibromofuran (1.0 mmol)

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 2 M aqueous potassium carbonate (K₂CO₃) solution (1.0 mL)

  • 1,4-Dioxane (5 mL)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a pressure tube, add 2,4-dibromofuran (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add 1,4-dioxane (5 mL) to the tube.

  • Add the 2 M aqueous K₂CO₃ solution (1.0 mL).

  • Seal the pressure tube and heat the reaction mixture to 80 °C under an argon atmosphere for 3-5 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of an Iodofuran Derivative

This protocol is adapted from general procedures for Sonogashira couplings of aryl iodides.[8]

Materials:

  • 3-Iodofuran derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flask equipped with a magnetic stir bar, add the 3-iodofuran derivative, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent and the amine base. Stir for 5-10 minutes.

  • Slowly add the terminal alkyne via syringe.

  • Stir the reaction at the desired temperature (room temperature to 65 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent like ethyl acetate (B1210297) and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (3-Halofuran) PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar ArB Ar'B(OH)₂ ArB->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halofuran, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

In the cross-coupling of 3-halofurans, 3-iodofuran is generally the more reactive and efficient substrate compared to this compound. This is attributed to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with 3-iodofuran often proceed under milder conditions, with shorter reaction times and higher yields.

However, the choice of halide is also dictated by practical considerations such as the cost and availability of the starting material, and the desired synthetic strategy. For sequential couplings, the differential reactivity of C-I and C-Br bonds can be a powerful tool for selective functionalization. Ultimately, the optimal choice will depend on the specific molecular target and the overall synthetic plan. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific cross-coupling needs.

References

Reactivity Face-Off: 2-Bromofuran vs. 3-Bromofuran in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, brominated furans serve as versatile building blocks for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. Among these, 2-bromofuran (B1272941) and 3-bromofuran are common isomers, yet their reactivity profiles differ significantly, influencing their utility in various synthetic transformations. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal isomer for their synthetic strategy.

The fundamental difference in reactivity between 2-bromofuran and this compound stems from the electronic properties of the furan (B31954) ring. The oxygen heteroatom influences the electron density, making the α-positions (C2 and C5) more electron-rich and the protons at these positions more acidic than those at the β-positions (C3 and C4). This inherent electronic bias dictates the regioselectivity and rate of many reactions.

Comparative Reactivity in Key Transformations

The differential reactivity is most pronounced in two critical classes of reactions widely used in organic synthesis: metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange

Metal-halogen exchange, typically performed with organolithium reagents like n-butyllithium (n-BuLi) at low temperatures, is a cornerstone for generating potent nucleophiles. In this reaction, 2-bromofuran demonstrates superior reactivity. The proton at the C2 position of furan is more acidic, leading to a more stable organolithium intermediate.

Experimental evidence shows that 3-lithiofuran, when generated from this compound via metal-halogen exchange at -78 °C, will isomerize to the thermodynamically more stable 2-lithiofuran (B141411) if the temperature is allowed to rise above -40 °C.[1] This "halogen dance" underscores the greater stability of the C2-lithiated species, making 2-bromofuran a more reliable precursor for subsequent reactions with electrophiles. Selective lithiation at the C2 position of this compound can be achieved using specific bases like lithium diisopropylamide (LDA), but this requires careful control of conditions to prevent rearrangement.[1][2]

G cluster_2bromo 2-Bromofuran cluster_3bromo This compound 2-Bromofuran 2-Bromofuran 2-Lithiofuran 2-Lithiofuran 2-Bromofuran->2-Lithiofuran n-BuLi, -78 °C (Stable Intermediate) This compound This compound 3-Lithiofuran 3-Lithiofuran This compound->3-Lithiofuran n-BuLi, -78 °C (Less Stable) 3-Lithiofuran->2-Lithiofuran Isomerization (T > -40 °C)

Caption: Lithiation stability of bromofuran isomers.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings, the C-Br bond at the C2 position is more reactive than at the C3 position. This is attributed to the greater electrophilicity and ease of oxidative addition of the palladium catalyst to the C-Br bond at the position alpha to the heteroatom.[3][4]

Direct comparative studies highlight this difference. For instance, in a Suzuki coupling reaction with identical partners and conditions, 2-bromofuran provides a higher yield than this compound.

Quantitative Data Summary

The following tables summarize the performance of 2-bromofuran and this compound in representative cross-coupling reactions.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromofuranPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O803-551[5]
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O803-545[5]

Conditions are generalized from typical procedures. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for Lithiation and Quenching

This protocol details the generation of a furyl lithium species followed by reaction with an electrophile, such as N,N-dimethylformamide (DMF).

Materials:

  • Bromofuran isomer (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes)

  • Electrophile (e.g., Anhydrous DMF, 1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Set up a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Under a positive flow of nitrogen, add the bromofuran isomer followed by anhydrous THF (to achieve a concentration of ~0.3 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes.

  • Slowly add n-BuLi dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[6]

  • In a separate flame-dried flask, prepare a solution of the electrophile (e.g., DMF) in anhydrous THF.

  • Add the electrophile solution dropwise to the lithiated furan solution at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature.

  • Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Start Start Setup Setup Flame-Dried Flask under N2 Start->Setup AddReactants Add Bromofuran & Anhydrous THF Setup->AddReactants Cool Cool to -78 °C AddReactants->Cool AddBuLi Add n-BuLi Dropwise Cool->AddBuLi StirLithiation Stir for 30-60 min at -78 °C AddBuLi->StirLithiation AddElectrophile Add Electrophile Solution at -78 °C StirLithiation->AddElectrophile Warm Warm to RT AddElectrophile->Warm Quench Quench with aq. NH4Cl Warm->Quench Extract Work-up & Purification Quench->Extract Product Product Extract->Product

Caption: Experimental workflow for lithiation-quenching.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized method for the palladium-catalyzed coupling of a bromofuran with an arylboronic acid.

Materials:

  • Bromofuran isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous Na₂SO₄

Procedure:

  • To a pressure tube or Schlenk flask, add the bromofuran isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 3-12 hours).[8]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.

G Pd(0) Pd(0)L2 OxAdd Oxidative Addition Pd(0)->OxAdd R-X Pd(II) R-Pd(II)-X L2 OxAdd->Pd(II) Transmetal Transmetalation (R'-B(OH)2, Base) Pd(II)->Transmetal Pd(II)R R-Pd(II)-R' L2 Transmetal->Pd(II)R RedElim Reductive Elimination Pd(II)R->RedElim RedElim->Pd(0) Product R-R' RedElim->Product

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The choice between 2-bromofuran and this compound is dictated by the desired synthetic outcome and the reaction type. For transformations relying on the generation of an organometallic intermediate or participation in palladium-catalyzed cross-coupling, 2-bromofuran is the more reactive and generally higher-yielding substrate . Its C2-bromo position facilitates faster oxidative addition and forms a more stable lithiated intermediate. While this compound can be a valuable precursor for accessing 3-substituted furans, its lower reactivity often necessitates more forcing conditions or specialized reagents to achieve comparable results. Researchers should consider these reactivity differences to optimize synthetic routes, improve yields, and minimize side reactions.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Bromofuran Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Bromofuran, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and safety. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of each method is supported by experimental data drawn from studies on furan (B31954) derivatives and other brominated compounds, providing a robust framework for method selection and validation.

Data Presentation: A Comparative Analysis

The selection of an analytical method for this compound quantification is a balance between required sensitivity, precision, and the nature of the sample matrix. The following tables summarize the key performance parameters for GC-MS, HPLC, and qNMR, offering a clear comparison to aid in your decision-making process.

Table 1: Comparison of Performance Characteristics for this compound Analytical Methods

Validation ParameterGC-MS-Based MethodsHPLC-Based MethodsqNMR-Based Methods
Linearity (r²) > 0.99≥ 0.999[1]Not applicable (Direct proportionality)
Limit of Detection (LOD) 0.01 - 0.63 µmol/L[2]< 0.04 µg/mL[1]Dependent on concentration and instrument
Limit of Quantification (LOQ) 0.04 - 1.12 µmol/L[2]< 0.12 µg/mL[1]Dependent on concentration and instrument
Accuracy (Recovery %) 98.7 ± 11.3%[2]95.70% - 104.93%[1]Typically <2% deviation from the true value[3]
Precision (RSD %) Intraday: < 13.9%, Interday: < 11.0%[2]Intraday: ≤ 6.28%, Interday: ≤ 5.21%[1]< 2.0%[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for GC-MS, HPLC, and qNMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from validated methods for furan derivatives and other brominated compounds.[2]

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a known concentration.

  • Prepare a series of calibration standards by serial dilution of a stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 146, 148, 117).

3. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of this compound and plot the peak area against concentration. A correlation coefficient (r²) of >0.99 is desirable.

  • LOD and LOQ: Determined by the signal-to-noise ratio (S/N) method (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform spike and recovery experiments by adding known amounts of this compound to a blank matrix at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at the same concentration on the same day and on different days, respectively.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the analysis of bromophenolic compounds.[1]

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.

  • Prepare calibration standards by diluting a stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

  • Detector: Photodiode Array (PDA) or UV detector set at an appropriate wavelength for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or trifluoroacetic acid) is often suitable. For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Linearity: A minimum of five concentrations are analyzed, and the peak area is plotted against concentration. An r² ≥ 0.999 is expected.[1]

  • LOD and LOQ: Determined based on the S/N ratio or the standard deviation of the y-intercepts of regression lines.

  • Accuracy: Assessed by recovery studies of spiked samples at low, medium, and high concentrations.

  • Precision: Evaluated by analyzing at least six replicates of a sample for repeatability and analyzing samples on different days with different analysts for intermediate precision.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general guideline for qNMR analysis.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure complete dissolution of both the sample and the internal standard.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_sample) * Purity_standard Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • Weight = Mass

    • Purity = Purity of the standard

4. Validation Parameters:

  • Accuracy: qNMR is considered a primary ratio method, and with proper experimental setup, the deviation from the true value is typically less than 2%.[3]

  • Precision: The relative standard deviation is generally below 2.0%.[3]

  • Linearity: Not applicable in the traditional sense, as the signal intensity is directly proportional to the number of nuclei.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process for ensuring reliable and reproducible data.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev pre_validation Pre-Validation: System Suitability Testing method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation linearity Linearity & Range execute_validation->linearity accuracy Accuracy (Recovery) execute_validation->accuracy precision Precision (Repeatability & Intermediate Precision) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq specificity Specificity / Selectivity execute_validation->specificity robustness Robustness execute_validation->robustness data_analysis Data Analysis and Statistical Evaluation linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Catalytic Functionalization of 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the furan (B31954) scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among furan derivatives, 3-bromofuran serves as a versatile building block, offering multiple sites for the introduction of molecular complexity. The strategic functionalization of this precursor is often accomplished through transition metal catalysis, with palladium, nickel, copper, and rhodium complexes being the frontrunners. This guide provides a comparative overview of these catalytic systems for the functionalization of this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal catalyst for a desired transformation.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the outcome of the functionalization of this compound, dictating the position of substitution (regioselectivity), the efficiency of the reaction (yield), and the required reaction conditions. Below is a summary of quantitative data for different catalytic systems, showcasing their performance in various C-C and C-H bond-forming reactions.

Catalyst SystemReaction TypeCoupling PartnerBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ (10 mol%)C-H Arylation4-tert-butyl-bromobenzeneKOAc / DMA1501875 (2-aryl)[1]
Pd(OAc)₂ (10 mol%)C-H Diarylation4-tert-butyl-bromobenzene (excess)KOAc / DMA1501880 (2,5-diaryl)[1]
Nickel
NiCl₂(dppp) (catalytic)Kumada CouplingDecylmagnesium bromide2-MeTHFRT1~93 (3-decyl)[2]
Copper
CuI (catalytic)AmidationAmidesK₃PO₄ or K₂CO₃ / Solvent--11-99**[3]
Rhodium
[CpRhCl₂]₂ (catalytic)AlkenylationAlkenesAgSbF₆ / Solvent--Good yields***[4]

*Note: Data for Nickel-catalyzed Kumada coupling is based on the reaction with 3-bromothiophene (B43185) as a close analog to this compound. The yield for 3-decylthiophene (B1296728) is reported[2]. **Note: Data for Copper-catalyzed amidation is based on reactions with 2- and 3-substituted bromofurans and bromothiophenes, with a wide range of reported yields depending on the specific amide used[3]. ***Note: General conditions for Rhodium-catalyzed C-H functionalization with alkenes are described, typically affording good yields[4]. Specific data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for the functionalization of this compound using palladium, nickel, and copper catalysts, based on literature precedents.

Palladium-Catalyzed C-H Arylation of this compound

This protocol describes the direct arylation of the C-H bond at the C2 position of this compound[1].

Reagents and Materials:

  • This compound

  • Aryl bromide (e.g., 4-tert-butyl-bromobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and KOAc (2.0 mmol).

  • Add dry DMA (5 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 150 °C for 18 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-aryl-3-bromofuran.

Nickel-Catalyzed Kumada Coupling of 3-Bromothiophene (Analogous Protocol)

The following protocol is for the Kumada coupling of 3-bromothiophene, a close structural analog of this compound, and can be adapted as a starting point[2].

Reagents and Materials:

  • 3-Bromothiophene

  • Grignard reagent (e.g., decylmagnesium bromide)

  • [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (NiCl₂(dppp))

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Reaction flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare the Grignard reagent (decylmagnesium bromide, 1.2 equivalents) in 2-MeTHF.

  • In a separate flask under an inert atmosphere, add the NiCl₂(dppp) catalyst.

  • To the catalyst, add the solution of the Grignard reagent.

  • Add 3-bromothiophene (1.0 equivalent) to the reaction mixture at room temperature.

  • Stir the reaction for 1 hour.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of aqueous ammonium (B1175870) chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Copper-Catalyzed Amidation of Bromofurans (General Protocol)

This general procedure is based on the copper-catalyzed amidation of bromofurans and bromothiophenes[3].

Reagents and Materials:

  • Bromofuran (2- or 3-substituted)

  • Amide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (ligand)

  • Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., dioxane or toluene)

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the bromofuran (1.0 mmol), the amide (1.2 mmol), CuI (catalytic amount), and the base (K₃PO₄ or K₂CO₃, 2.0 mmol).

  • Add the solvent and the N,N'-dimethylethylenediamine ligand.

  • Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the catalytic functionalization of this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the catalytic cycle for a palladium-catalyzed C-H arylation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, Aryl Bromide, Pd(OAc)₂, and KOAc in Schlenk Tube inert Establish Inert Atmosphere (N₂ or Ar) start->inert solvent Add Dry DMA Solvent inert->solvent seal Seal Reaction Vessel solvent->seal heat Heat at 150°C for 18 hours seal->heat cool Cool to Room Temperature heat->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_node Isolated 2-Aryl-3-bromofuran purify->end_node

Experimental workflow for Pd-catalyzed C-H arylation.

catalytic_cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Pd(II)\nIntermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II)\nIntermediate C-H\nActivation C-H Activation Pd(II)\nIntermediate->C-H\nActivation This compound -HBr Palladacycle Palladacycle C-H\nActivation->Palladacycle Reductive\nElimination Reductive Elimination Palladacycle->Reductive\nElimination Reductive\nElimination->Pd(0) Product 2-Aryl-3-bromofuran Reductive\nElimination->Product

Palladium-catalyzed C-H arylation catalytic cycle.

Conclusion

The catalytic functionalization of this compound is a powerful strategy for the synthesis of complex organic molecules. Palladium catalysis, particularly for C-H arylation, is well-documented and provides a reliable method for introducing aryl groups at the C2 and C5 positions. While specific, comparative data for nickel, copper, and rhodium catalysts on this compound is less abundant in the current literature, the general reactivity patterns observed with analogous substrates suggest their significant potential. Nickel catalysts, such as in Kumada coupling, offer a cost-effective alternative for C-C bond formation. Copper catalysts are well-suited for C-N bond formation through Ullmann-type couplings. Rhodium catalysts excel in C-H functionalization reactions, including olefination. The choice of the optimal catalyst will depend on the desired transformation, functional group tolerance, and economic considerations. The provided protocols and data serve as a valuable starting point for researchers to develop and optimize their synthetic routes towards novel furan-containing compounds. Further research into the direct comparative performance of these catalysts on this compound is warranted to fully elucidate their relative merits.

References

The Bromine Advantage: Unveiling the Enhanced Biological Activity of 3-Bromofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms, particularly bromine, into a molecular scaffold is a well-established method for modulating biological activity. This guide provides a comparative analysis of 3-bromofuran derivatives and their non-brominated analogues, highlighting the significant impact of bromine substitution on their anticancer, antimicrobial, and biofilm-inhibiting properties. Through a synthesis of available experimental data, this document aims to provide an objective comparison to inform future drug discovery and development efforts.

The furan (B31954) ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds. Chemical modification of this ring system offers a powerful tool to fine-tune the pharmacological profile of these molecules. The introduction of a bromine atom at the 3-position of the furan ring has been shown in various studies to significantly enhance the biological potency of the parent compound. This guide will delve into the comparative data, detail the experimental methodologies used to ascertain these activities, and provide visual representations of key experimental workflows.

Comparative Analysis of Biological Activity

While direct side-by-side comparisons of this compound derivatives with their exact non-brominated analogues under identical experimental conditions are not always prevalent in the literature, a consistent trend emerges from various studies: the presence of bromine often leads to a marked increase in biological efficacy.

Anticancer Activity

Studies on related benzofuran (B130515) structures strongly suggest that bromination enhances cytotoxic effects against cancer cell lines. For instance, research on benzofuran derivatives has shown that bromoalkyl and bromoacetyl derivatives exhibit higher cytotoxicity compared to their non-brominated precursors.[1] One study highlighted that a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position demonstrated remarkable cytotoxic activity against leukemia cell lines (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells.[2] Although this is a benzofuran, it points to the potential of a bromo-substituent on a furanoid ring.

Table 1: Anticancer Cytotoxicity Data for a Brominated Benzofuran Derivative

CompoundCancer Cell LineIC50 (µM)
Benzofuran derivative with 3-bromomethyl groupK562 (Leukemia)5
HL60 (Leukemia)0.1

Note: Data is for a benzofuran derivative, highlighting the effect of bromination in a closely related scaffold. Direct comparative data for a simple this compound vs. furan on cancer cell lines is limited in the reviewed literature.

Antimicrobial and Biofilm Inhibition Activity

The impact of bromination is particularly pronounced in the antimicrobial and anti-biofilm activity of furanones, a class of compounds containing a furan ring. Brominated furanones, originally isolated from the marine alga Delisea pulchra, are potent inhibitors of biofilm formation in various pathogenic bacteria.[3][4]

One study systematically compared a series of brominated furanones with a non-brominated analogue for their ability to inhibit biofilm formation by Salmonella enterica serovar Typhimurium. The results clearly demonstrated that the presence of bromine was crucial for the inhibitory activity.

Table 2: Biofilm Inhibition by Brominated and Non-Brominated Furanones against S. enterica serovar Typhimurium

CompoundStructureBiofilm Inhibition IC50 (µM)
Brominated Furanone (Fur-1) (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone10 - 15
Non-brominated Analogue (Fur-12) Dihydro-3-hydroxy-2,5-furandioneNo activity observed

Data synthesized from a study on brominated furanones, which showcases the importance of the bromine substituent for anti-biofilm activity.[3]

This enhanced activity is often attributed to the ability of the bromine atom to increase the reactivity of the molecule, facilitating interactions with key biological targets.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the biological activities of this compound derivatives and their analogues.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivative and its non-brominated analogue) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after incubation is the MIC.

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth.

  • Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[5]

Biofilm Inhibition: Crystal Violet Assay

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

Principle: Biofilms are stained with crystal violet, and the amount of stain retained is proportional to the biofilm biomass.

Procedure:

  • Preparation of Cultures: Bacterial cultures are grown in a medium that promotes biofilm formation.

  • Compound Treatment: In a 96-well plate, serial dilutions of the test compounds are prepared in the growth medium.

  • Inoculation: A diluted overnight bacterial culture is added to each well.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., statically for 24-48 hours at an appropriate temperature).

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer, such as phosphate-buffered saline (PBS).

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Washing and Solubilization: Excess stain is removed by washing with water. The bound crystal violet is then solubilized by adding a solvent, such as 96% ethanol.

  • Absorbance Measurement: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of around 570-595 nm.

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated control.[2]

Visualizing the Processes

To better understand the experimental workflows and the structural relationship between the compared molecules, the following diagrams are provided.

G cluster_compounds Structural Comparison cluster_assays Biological Activity Assessment cluster_results Comparative Outcome Furan Furan Analogue Bromofuran This compound Derivative Furan->Bromofuran Bromination Anticancer Anticancer Assay (e.g., MTT) Furan->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Furan->Antimicrobial AntiBiofilm Anti-Biofilm Assay (e.g., Crystal Violet) Furan->AntiBiofilm Bromofuran->Anticancer Bromofuran->Antimicrobial Bromofuran->AntiBiofilm EnhancedActivity Enhanced Biological Activity MTT_Workflow start Seed cells in 96-well plate treat Treat with compounds (this compound derivative & Analogue) start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add solubilizing agent (DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze MIC_Workflow start Prepare serial dilutions of compounds in broth inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe for visible growth (turbidity) incubate->observe determine Determine the lowest concentration with no growth (MIC) observe->determine

References

A Comparative Spectroscopic Analysis of 3-Bromofuran and Other Halogenated Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 3-Bromofuran with other key halofurans, including 2-Bromofuran, 3-Chlorofuran, 2-Chlorofuran, 3-Iodofuran, and 2-Iodofuran. The information presented is collated from various spectroscopic databases and scientific literature to aid in the identification, characterization, and quality control of these important heterocyclic compounds.

Introduction

Halogenated furans are a class of heterocyclic compounds that serve as versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. The position and nature of the halogen substituent significantly influence the electronic properties and reactivity of the furan (B31954) ring. A thorough understanding of their spectroscopic characteristics is therefore essential for researchers working with these compounds. This guide focuses on a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and other selected halofurans. It is important to note that spectral data can vary slightly based on the experimental conditions, such as the solvent used and the spectrometer's field strength.

¹H NMR Spectroscopic Data

The ¹H NMR spectra of halofurans are characterized by signals in the aromatic region, typically between 6.0 and 7.5 ppm. The chemical shifts and coupling constants are diagnostic for the substitution pattern on the furan ring.

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)Solvent
This compound ~7.4-~6.4~7.4CDCl₃
2-Bromofuran -~6.4~6.3~7.4CDCl₃
3-Chlorofuran ~7.3-~6.3~7.4Acetone-d₆
2-Chlorofuran -~6.3~6.2~7.4Acetone-d₆
3-Iodofuran ~7.6-~6.3~7.2Data Not Available
2-Iodofuran -~6.7~6.3~7.5Data Not Available

Note: Data for iodo-substituted furans is limited and values are approximate based on predictive models and related structures.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the halofurans. The carbon atom directly attached to the halogen atom experiences a significant shift in its resonance.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Solvent
This compound ~144~100~111~140CDCl₃
2-Bromofuran ~120~112~112~144CDCl₃
3-Chlorofuran ~141~118~108~140Acetone-d₆
2-Chlorofuran ~148~108~112~144Acetone-d₆
3-Iodofuran ~148~70~119~145Data Not Available
2-Iodofuran ~85-90~115-118~110-113~145-148Predicted in CDCl₃[1]

Note: Data for iodo-substituted furans is limited and values for 2-Iodofuran are predicted.[1]

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in characteristic isotopic patterns for the molecular ion and fragment peaks.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
This compound C₄H₃BrO146.97148, 146 (M+), 117, 68, 39[2][3]
2-Bromofuran C₄H₃BrO146.97148, 146 (M+), 117, 68, 39
3-Chlorofuran C₄H₃ClO102.52104, 102 (M+), 73, 68, 39
2-Chlorofuran C₄H₃ClO102.52104, 102 (M+), 73, 68, 39[4]
3-Iodofuran C₄H₃IO193.97194 (M+), 127, 68, 39
2-Iodofuran C₄H₃IO193.97194 (M+), 127, 68, 39
Infrared (IR) Spectroscopic Data

The IR spectra of furan and its derivatives show characteristic absorption bands for C-H, C=C, and C-O bonds. The halogen substituent can influence the exact position of these bands.

CompoundC-H stretch (cm⁻¹)C=C stretch (cm⁻¹)C-O stretch (cm⁻¹)C-X stretch (cm⁻¹)
This compound ~3100-3150~1550-1600, ~1450-1500~1000-1250~500-700
2-Bromofuran ~3100-3150~1550-1600, ~1450-1500~1000-1250~500-700
3-Chlorofuran ~3100-3150~1550-1600, ~1450-1500~1000-1250~600-800
2-Chlorofuran ~3100-3150~1550-1600, ~1450-1500~1000-1250~600-800
3-Iodofuran Predicted: ~3100-3150[1]Predicted: ~1550-1600, ~1450-1500[1]~1000-1250~500-600
2-Iodofuran Data Not AvailableData Not AvailableData Not AvailableData Not Available
Ultraviolet-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy provides information on the electronic transitions within the furan ring. The absorption maximum (λmax) is sensitive to the nature and position of substituents. Generally, halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted furan (λmax ~208 nm). Specific experimental data for the listed halofurans is limited in publicly available databases. For furan and its derivatives, the absorption of UV radiation typically involves π→π* transitions within the conjugated system.[5] Increased conjugation generally leads to a bathochromic shift to longer wavelengths.[5]

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the halofuran sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean NMR tube.

  • Instrument Setup : The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition : For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like halofurans, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup : An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument software automatically subtracts the background spectrum.

  • Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like halofurans, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates the components before they enter the mass spectrometer.

  • Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating ions from the sample molecules.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the halofuran is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

  • Instrument Setup : A dual-beam UV-Vis spectrophotometer is commonly used.

  • Data Acquisition : A baseline is recorded with the cuvettes filled with the solvent. The spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Processing : The absorbance is plotted against the wavelength to obtain the UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a halofuran sample.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Halofuran Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Connectivity, Chemical Environment MS->Structure Molecular Weight, Fragmentation IR->Structure Functional Groups UVVis->Structure Conjugated System Purity Purity Assessment Structure->Purity Identity Compound Identification Structure->Identity

Caption: A logical workflow for the spectroscopic characterization of halofurans.

Conclusion

This guide provides a comparative overview of the key spectroscopic features of this compound and other related halofurans. The tabulated data and general experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug development. While comprehensive experimental data for all compounds, particularly the iodo-substituted furans, is not fully available in the public domain, the provided information offers a solid foundation for spectroscopic identification and characterization. Further experimental work is encouraged to fill the existing data gaps and enhance our understanding of these important heterocyclic molecules.

References

A Comparative Guide to the Synthetic Routes of 3-Bromofuran for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced field of drug development, the efficient synthesis of key intermediates is paramount. 3-Bromofuran, a versatile building block in the synthesis of a wide array of pharmaceutical compounds, is no exception. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic routes to this compound, offering a comparative look at their performance based on experimental data. Detailed methodologies are provided to allow for informed decisions in a laboratory setting.

Comparison of Synthetic Routes

The selection of an optimal synthetic pathway to this compound hinges on a variety of factors including the cost and availability of starting materials, reaction yield, process time, and the complexity of the procedure. The following table summarizes the key quantitative data for four prominent synthetic routes.

Route Starting Material(s) Key Reagents/Catalysts Reaction Time (approx.) Overall Yield (%) Estimated Cost per Gram of Product *Pros Cons
1. From 3,4-Dibromofuran (B150810) 3,4-Dibromofurann-Butyllithium2-4 hours~80%HighHigh yield, relatively short reaction time.Starting material is expensive; requires cryogenic conditions and handling of pyrophoric reagents.
2. Diels-Alder/Retro-Diels-Alder Furan (B31954), Maleic Anhydride (B1165640)BromineMulti-day~50-60%ModerateReadily available and inexpensive starting materials.Multi-step process with long reaction times; moderate overall yield.
3. Decarboxylation of 3-Furoic Acid 3-Furoic AcidSilver Oxide, Bromine6-8 hours~70%HighGood yield, avoids use of organolithium reagents.Use of stoichiometric silver oxide is costly; reaction can be sensitive to conditions.
4. Direct Bromination of Furan FuranN-Bromosuccinimide (NBS)4-6 hours30-40%LowInexpensive starting material and reagent; simple one-step procedure.Low yield and formation of multiple regioisomers, requiring difficult purification.

*Estimated costs are based on current market prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.

Logical Workflow of Synthetic Routes

The following diagram illustrates the different synthetic pathways to this compound, highlighting the key transformations.

G cluster_0 Starting Materials cluster_1 Synthetic Routes 3,4-Dibromofuran 3,4-Dibromofuran Route1 Route 1: Metal-Halogen Exchange 3,4-Dibromofuran->Route1 Furan_DA Furan Route2 Route 2: Diels-Alder/ Retro-Diels-Alder Furan_DA->Route2 Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Route2 3-Furoic_Acid 3-Furoic_Acid Route3 Route 3: Decarboxylative Bromination 3-Furoic_Acid->Route3 Furan_DB Furan Route4 Route 4: Direct Bromination Furan_DB->Route4 Product This compound Route1->Product Route2->Product Route3->Product Route4->Product

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Synthesis from 3,4-Dibromofuran via Metal-Halogen Exchange

This method involves the selective removal of one bromine atom from 3,4-dibromofuran using an organolithium reagent at low temperature.

  • Materials: 3,4-Dibromofuran, n-Butyllithium (in hexanes), Diethyl ether (anhydrous), Saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • A solution of 3,4-dibromofuran in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature at -78 °C.

    • The reaction mixture is stirred at -78 °C for 1 hour.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation to afford this compound.

Route 2: Diels-Alder/Retro-Diels-Alder Approach

This classic route utilizes a [4+2] cycloaddition between furan and maleic anhydride, followed by bromination and a retro-Diels-Alder reaction to yield the desired product.

  • Materials: Furan, Maleic anhydride, Ethyl acetate (B1210297), Bromine, Sodium bicarbonate solution, Diethyl ether.

  • Procedure:

    • Diels-Alder Adduct Formation: A solution of furan and maleic anhydride in ethyl acetate is stirred at room temperature for 24 hours. The resulting white precipitate (the exo-adduct) is collected by filtration and washed with cold ethyl acetate.

    • Bromination: The Diels-Alder adduct is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of bromine in the same solvent is added dropwise until a persistent orange color is observed. The reaction mixture is stirred for 2 hours at 0 °C.

    • Work-up: The reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • Retro-Diels-Alder Reaction: The crude brominated adduct is heated under vacuum (pyrolysis). The product, this compound, is collected in a cold trap. The collected liquid is then purified by distillation.

Route 3: Decarboxylative Bromination of 3-Furoic Acid

This method, a variation of the Hunsdiecker reaction, involves the silver salt of 3-furoic acid which is then treated with bromine.

  • Materials: 3-Furoic acid, Silver oxide, Bromine, Carbon tetrachloride (or another suitable solvent), Sodium thiosulfate (B1220275) solution.

  • Procedure:

    • Silver Salt Formation: 3-Furoic acid is dissolved in water, and a stoichiometric amount of silver oxide is added. The mixture is stirred in the dark until the formation of the silver salt is complete. The silver 3-furoate (B1236865) is collected by filtration, washed with water and acetone, and dried under vacuum.

    • Bromination-Decarboxylation: The dried silver 3-furoate is suspended in anhydrous carbon tetrachloride. A solution of bromine in carbon tetrachloride is added dropwise while stirring. The reaction is gently refluxed until the evolution of carbon dioxide ceases and the color of bromine disappears.

    • Work-up: The reaction mixture is cooled and filtered to remove silver bromide. The filtrate is washed with a sodium thiosulfate solution to remove any unreacted bromine, then with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Route 4: Direct Bromination of Furan

This is the most direct approach but often suffers from low selectivity and the formation of polybrominated byproducts.

  • Materials: Furan, N-Bromosuccinimide (NBS), Dichloromethane (B109758) (anhydrous).

  • Procedure:

    • A solution of furan in anhydrous dichloromethane is cooled to -20 °C.

    • N-Bromosuccinimide (1.0 equivalent) is added portion-wise over a period of 1 hour, maintaining the temperature below -15 °C.

    • The reaction mixture is stirred at -20 °C for an additional 2 hours.

    • The mixture is allowed to warm to room temperature and then washed with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is a mixture of brominated furans and requires careful purification by fractional distillation or column chromatography to isolate this compound.

Conclusion

The choice of a synthetic route for this compound is a critical decision that can significantly impact the efficiency and cost-effectiveness of a research or development project. For high-yield, small-scale syntheses where the cost of the starting material is not a primary concern, the metal-halogen exchange from 3,4-dibromofuran is an attractive option. When cost is a major driver and multi-step procedures are acceptable, the Diels-Alder/retro-Diels-Alder approach offers a viable alternative with readily available starting materials. The decarboxylative bromination of 3-furoic acid provides a good balance of yield and reagent handling safety, though the use of a silver salt adds to the cost. Finally, direct bromination of furan is the simplest in terms of procedure but is hampered by low yields and purification challenges, making it less suitable for most applications. By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to meet their specific needs.

A Comparative Guide to the Synthesis of 3-Substituted Furans: Modern Catalytic Approaches vs. the Classical Paal-Knorr Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the furan (B31954) moiety represents a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products and pharmaceuticals. The efficient and regioselective synthesis of substituted furans, particularly those with substitution at the 3-position, is a critical challenge in organic synthesis. This guide provides a head-to-head comparison of three modern catalytic methodologies against the time-honored Paal-Knorr synthesis for accessing 3-substituted furans, offering a clear perspective on their respective advantages and limitations through quantitative data and detailed experimental protocols.

This guide benchmarks the classical Paal-Knorr synthesis against three contemporary catalytic strategies: a Cobalt-catalyzed metalloradical cyclization, a Rhodium-catalyzed hydroformylation, and a Gold-catalyzed intramolecular cyclization. The selection of an optimal synthetic route is contingent on factors such as substrate availability, desired functional group tolerance, and reaction conditions.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key performance indicators for the four methodologies, providing a quantitative basis for comparison. The data highlights the evolution of synthetic strategies from harsh, classical methods to milder, more versatile catalytic approaches.

MethodStarting MaterialsCatalyst/ReagentGeneral ConditionsTypical Yield (%)Scope & Limitations
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsProtic or Lewis acids (e.g., p-TsOH, H₂SO₄)High temperatures (reflux)60-95%A robust and well-established method. Its primary limitation is the availability and preparation of the requisite 1,4-dicarbonyl precursors. The often harsh acidic conditions can be incompatible with sensitive functional groups.[1][2][3]
Co(II)-Catalyzed Metalloradical Cyclization Terminal alkynes, α-Diazocarbonyls[Co(P1)] (a Co(II)-porphyrin complex)80 °C, neutral conditions68-96%This method demonstrates excellent regioselectivity and a broad substrate scope, including challenging aliphatic and electron-deficient alkynes. It exhibits high functional group tolerance.[4][5]
Rh-Catalyzed Hydroformylation Substituted propargylic alcohols[Rh(OAc)₂]₂, PPh₃, CO/H₂Room temperature, 1000 psi (CO/H₂)70-85%This approach offers a regioselective synthesis under mild temperature conditions. It is particularly effective for preparing 3-aryl-substituted furans. The requirement for a high-pressure setup for syngas can be a limitation.
Au(I)-Catalyzed Intramolecular Cyclization 3-Alkyne-1,2-diols(Ph₃P)AuCl/AgNTf₂ or AgOTfRoom temperature85-98%This method is highly efficient, proceeding rapidly at room temperature with extremely low catalyst loadings (0.05-0.5 mol%). It provides excellent yields for a variety of substituted furans. The synthesis of the 3-alkyne-1,2-diol starting material is an additional consideration.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows and logical relationships of the discussed synthetic methods.

Synthetic_Workflow cluster_Modern Modern Catalytic Methods cluster_Classical Classical Method SM_Modern Simple Precursors (e.g., Alkynes, Alcohols) Catalyst Transition Metal Catalyst (Co, Rh, Au) Reaction_Modern Catalytic Cyclization/ Annulation SM_Modern->Reaction_Modern Catalyst->Reaction_Modern Mild Conditions Furan_Modern 3-Substituted Furan Reaction_Modern->Furan_Modern High Yield & Selectivity SM_Classical 1,4-Dicarbonyl Precursor Reagent_Classical Acid Catalyst (e.g., p-TsOH) Reaction_Classical Paal-Knorr Cyclization SM_Classical->Reaction_Classical Reagent_Classical->Reaction_Classical Harsh Conditions Furan_Classical 3-Substituted Furan Reaction_Classical->Furan_Classical

Caption: A comparison of modern catalytic versus classical synthetic workflows.

Decision_Pathway Start Choice of Synthetic Method for 3-Substituted Furan Q_Precursor Is the 1,4-dicarbonyl precursor readily available? Start->Q_Precursor PaalKnorr Paal-Knorr Synthesis Q_Precursor->PaalKnorr Yes Q_Conditions Are mild conditions and high functional group tolerance required? Q_Precursor->Q_Conditions No Q_Conditions->PaalKnorr No Modern Consider Modern Catalytic Methods Q_Conditions->Modern Yes Co_Method Co-Catalyzed Metalloradical Cyclization Modern->Co_Method Rh_Method Rh-Catalyzed Hydroformylation Modern->Rh_Method Au_Method Au-Catalyzed Cyclization Modern->Au_Method

Caption: Decision pathway for selecting a synthetic method.

Detailed Experimental Protocols

Paal-Knorr Synthesis of 3-Methylfuran

This protocol is a representative example of the classical Paal-Knorr synthesis.

  • Materials: 3-methyl-2,5-hexanedione (1,4-dicarbonyl precursor), p-toluenesulfonic acid (p-TsOH), Toluene.

  • Procedure:

    • To a solution of 3-methyl-2,5-hexanedione (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the reaction mixture to reflux, and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography on silica (B1680970) gel to yield 3-methylfuran.

Co(II)-Catalyzed Metalloradical Cyclization

This protocol is based on the work of Cui, Xu, et al. and demonstrates a modern approach to furan synthesis.[4]

  • Materials: Phenylacetylene (B144264) (alkyne), Ethyl 2-diazo-3-oxobutanoate (α-diazocarbonyl), [Co(P1)] catalyst, 1,2-Dichloroethane (DCE).

  • Procedure:

    • In a nitrogen-filled glovebox, add the [Co(P1)] catalyst (1 mol%) to a vial.

    • Add a solution of phenylacetylene (2.0 eq) in DCE, followed by a solution of ethyl 2-diazo-3-oxobutanoate (1.0 eq) in DCE.

    • Seal the vial and heat the reaction mixture at 80 °C.

    • Monitor the reaction by TLC until the diazo compound is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the corresponding 2,3,5-trisubstituted furan.

Rhodium-Catalyzed Hydroformylation of 1-Phenylprop-2-yn-1-ol

This protocol illustrates a mild, regioselective synthesis of 3-aryl furans.

  • Materials: 1-Phenylprop-2-yn-1-ol (propargylic alcohol), Rhodium(II) acetate dimer ([Rh(OAc)₂]₂), Triphenylphosphine (PPh₃), Dichloromethane, Syngas (1:1 mixture of CO and H₂).

  • Procedure:

    • In a high-pressure reactor, place a solution of 1-phenylprop-2-yn-1-ol (1.0 eq), [Rh(OAc)₂]₂ (1 mol%), and PPh₃ (4 mol%) in dichloromethane.

    • Pressurize the reactor with syngas to 1000 psi.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-phenylfuran.

Gold(I)-Catalyzed Intramolecular Cyclization of a 3-Alkyne-1,2-diol

This protocol highlights a highly efficient and atom-economical route to substituted furans.

  • Materials: 1-Phenyl-1-butyne-3,4-diol (3-alkyne-1,2-diol), (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl), Silver triflimide (AgNTf₂), Toluene.

  • Procedure:

    • To a solution of the 3-alkyne-1,2-diol (1.0 eq) in toluene, add (Ph₃P)AuCl (0.5 mol%) and AgNTf₂ (0.5 mol%).

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a short period (e.g., 10 minutes), as monitored by TLC.

    • Once the reaction is complete, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the desired substituted furan, which is often pure enough for subsequent use without further purification.

Conclusion

While the Paal-Knorr synthesis remains a valuable tool in the synthetic chemist's arsenal, particularly when the 1,4-dicarbonyl precursors are readily accessible, modern catalytic methods offer significant advantages in terms of mild reaction conditions, broader substrate scope, and enhanced functional group tolerance. The Cobalt-catalyzed metalloradical cyclization and the Gold-catalyzed intramolecular cyclization, in particular, represent highly efficient and versatile strategies for the synthesis of 3-substituted furans, providing access to complex molecular architectures under remarkably mild conditions. The Rhodium-catalyzed hydroformylation offers a complementary approach, especially for aryl-substituted furans. The choice of method will ultimately be guided by the specific synthetic target and the resources available.

References

In-Silico Prediction of 3-Bromofuran Derivative Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan (B31954) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The introduction of a bromine atom, as in 3-bromofuran and its derivatives, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, influencing its potential as a therapeutic agent.[4] This guide provides a comparative overview of in-silico methods for predicting the properties of this compound derivatives, supported by available experimental data and detailed methodologies.

Comparison of In-Silico Prediction Tools for ADMET Properties

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to minimize late-stage failures.[5] A variety of computational tools, many of which are freely available, can predict these properties with varying degrees of accuracy.[6] Here, we compare the predictions of key ADMET parameters for this compound and two of its derivatives using two popular free web-based tools: SwissADME and admetSAR.

Table 1: In-Silico ADMET Profile of this compound Derivatives

PropertyThis compound2-Acetyl-3-bromofuran3-Bromo-2-furoic acidIn-Silico Tool
Physicochemical Properties
Molecular Weight ( g/mol )146.97189.00190.97SwissADME, admetSAR
LogP (Octanol/Water)1.631.581.35SwissADME
Water Solubility (LogS)-1.94 (Soluble)-2.11 (Soluble)-1.77 (Soluble)SwissADME
Pharmacokinetics
GI AbsorptionHighHighHighSwissADME
BBB PermeantYesYesNoSwissADME
CYP2D6 InhibitorNoNoNoSwissADME, admetSAR
CYP3A4 InhibitorNoNoNoSwissADME, admetSAR
Toxicity
AMES ToxicityNoYesNoadmetSAR
CarcinogenicityNoNoNoadmetSAR
hERG I InhibitorNoNoNoSwissADME

Note: The data presented in this table are computationally predicted and have not been experimentally validated for all derivatives. These predictions serve as an initial screening tool.

Experimental Data for this compound

Experimental data for the parent compound, this compound, provides a crucial benchmark for validating in-silico predictions.

Table 2: Experimental Properties of this compound

PropertyExperimental ValueReference
Molecular FormulaC4H3BrO[4]
Molecular Weight146.971 g/mol [4]
Boiling Point102.5 to 102.6 °C[4]
Density1.6606 g/cm³ at 20 °C[4]
Refractive Index1.496 (lit.)[7]

Methodologies and Protocols

In-Silico ADMET Prediction Workflow

The following workflow outlines the general steps for predicting ADMET properties using web-based tools like SwissADME and admetSAR.[8][9]

ADMET Prediction Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Output Input_Molecule Input Molecule (SMILES or drawn structure) SwissADME SwissADME (www.swissadme.ch) Input_Molecule->SwissADME admetSAR admetSAR (lmmd.ecust.edu.cn/admetsar3/) Input_Molecule->admetSAR Physicochemical Physicochemical Properties (MW, LogP, Solubility) SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) SwissADME->Pharmacokinetics Toxicity Toxicity (AMES, Carcinogenicity, hERG inhibition) SwissADME->Toxicity admetSAR->Pharmacokinetics admetSAR->Toxicity

ADMET prediction workflow using online tools.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP).[10]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • The this compound derivative to be tested

  • Separatory funnel

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • A solution of the test compound is prepared in either water or n-octanol.

  • A known volume of this solution and the other solvent are added to a separatory funnel.

  • The funnel is shaken for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • The two phases are allowed to separate.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[11]

Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)

Assessing the potential for a compound to inhibit the hERG potassium channel is a critical step in cardiac safety assessment.[2][8] Automated patch-clamp systems provide a higher throughput method for this evaluation.[1]

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel

  • External and internal recording solutions

  • Test compound and positive control (e.g., E-4031)

  • Automated patch-clamp system (e.g., QPatch)

Procedure:

  • Cells are cultured and prepared for the assay.

  • The automated system performs whole-cell patch-clamp recordings.

  • A specific voltage protocol is applied to elicit hERG currents.

  • After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test compound.

  • The inhibition of the hERG current is measured at each concentration.

  • The IC50 value (the concentration at which 50% of the current is inhibited) is calculated.[8]

Signaling Pathways

Furan derivatives can interact with various biological pathways. A key consideration is their metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[3][12] Additionally, furan derivatives have been shown to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Cytochrome P450 Metabolism of Furan

The metabolism of furan, and likely its derivatives, is primarily mediated by CYP enzymes, particularly CYP2E1.[13] This process can lead to the formation of a reactive α,β-unsaturated dialdehyde, which can covalently bind to cellular macromolecules, leading to toxicity.[5][14]

CYP450 Metabolism of Furan Furan Furan Reactive_Metabolite cis-2-butene-1,4-dial (Reactive Metabolite) Furan->Reactive_Metabolite Oxidation by CYP2E1 CYP2E1 CYP2E1 Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Cellular_Macromolecules Covalent Binding Toxicity Toxicity Cellular_Macromolecules->Toxicity

Metabolic activation of furan by CYP2E1.

MAPK Signaling Pathway

The MAPK signaling cascade is a crucial pathway involved in regulating cell proliferation, differentiation, and apoptosis.[6][15] Some furan derivatives have been found to modulate this pathway, which can contribute to their biological effects.[1]

MAPK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response regulates

Simplified MAPK/ERK signaling pathway.

Conclusion

In-silico tools offer a rapid and cost-effective approach to profile the properties of this compound derivatives in the early stages of drug discovery. While these predictive models are invaluable for prioritizing compounds, experimental validation remains essential. This guide provides a framework for comparing in-silico predictions with established experimental protocols, enabling researchers to make more informed decisions in the development of novel furan-based therapeutics.

References

The Synthetic Chemist's Guide to Isotopic Labeling: A Comparison of Strategies for Furan-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating metabolic pathways, quantifying drug metabolites, and understanding reaction mechanisms. While a variety of precursors can be employed, this guide provides a comparative analysis of synthetic strategies for introducing isotopic labels into furan-containing molecules, with a conceptual focus on the use of 3-Bromofuran as a potential starting material versus alternative approaches.

While direct isotopic labeling studies utilizing this compound as a metabolic probe are not prevalent in the scientific literature, its role as a versatile synthetic intermediate makes it a relevant subject for comparison in the context of preparing isotopically labeled standards and active pharmaceutical ingredients.[1][2] This guide will explore hypothetical and documented synthetic routes, presenting a clear comparison of methodologies for researchers designing their own labeling strategies.

Comparison of Synthetic Labeling Strategies

The choice of a synthetic strategy for isotopic labeling depends on several factors, including the desired position of the label, the availability and cost of labeled starting materials, and the overall efficiency of the synthetic route. Below, we compare two general approaches for synthesizing an isotopically labeled furan-containing target molecule: a de novo synthesis that builds the labeled furan (B31954) ring from acyclic precursors, and a functionalization approach that starts with a pre-formed, labeled furan ring.

Parameter Strategy 1: De Novo Furan Synthesis (e.g., Paal-Knorr) Strategy 2: Functionalization of a Labeled Furan Precursor Strategy 3: Late-Stage Isotopic Exchange
Starting Materials Acyclic labeled precursors (e.g., labeled 1,4-dicarbonyls)Isotopically labeled furan or bromofuran (e.g., [¹³C₄]furan, deuterated furan)Unlabeled furan-containing molecule
Label Position Can be precisely placed within the furan ring or on substituents depending on the precursor.Label is incorporated throughout the furan ring.Typically limited to exchangeable protons (deuterium labeling).
Versatility High. Adaptable to a wide range of substituted furans.[3]Moderate. Depends on the availability of the specific labeled furan precursor.Low. Only applicable for introducing deuterium (B1214612) at specific positions.
Cost-Effectiveness Can be cost-effective if simple labeled precursors are available.Can be expensive due to the cost of labeled heterocyclic starting materials.Often highly cost-effective, using inexpensive deuterium sources like D₂O.[4]
Overall Yield Variable, depending on the complexity of the target molecule.Can be high-yielding, especially with efficient cross-coupling reactions.Yields can be high, but may require optimization to achieve high isotopic incorporation.

Experimental Protocols

Protocol 1: De Novo Synthesis of a Labeled Furan Derivative via Paal-Knorr Synthesis

This protocol describes a general method for synthesizing a substituted furan with an isotopic label incorporated from an acyclic precursor.

  • Synthesis of Labeled 1,4-Dicarbonyl Compound:

    • Begin with a commercially available, isotopically labeled starting material (e.g., [¹³C₂]acetyl chloride).

    • Utilize standard organic chemistry reactions (e.g., Grignard reaction, oxidation) to construct the 1,4-dicarbonyl backbone with the isotopic label in the desired position.

  • Cyclization Reaction:

    • Dissolve the labeled 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, acetic acid).

    • Add a dehydrating agent or catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

    • Heat the reaction mixture under reflux until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure, isotopically labeled furan derivative.

  • Characterization:

    • Confirm the structure and isotopic incorporation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Synthesis of a Labeled Furan Derivative via Functionalization of [¹³C₄]Furan

This protocol outlines a method using a pre-labeled furan ring. The synthesis of [¹³C₄]furan has been reported and can be achieved in five steps from commercially available [¹³C₃]propargyl alcohol and [¹³C]paraformaldehyde.[5][6]

  • Bromination of [¹³C₄]Furan:

    • Dissolve [¹³C₄]furan in a suitable solvent (e.g., tetrahydrofuran) and cool to -78 °C.

    • Add a solution of bromine in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by gas chromatography-mass spectrometry (GC-MS).

    • Quench the reaction with a solution of sodium thiosulfate.

  • Cross-Coupling Reaction (e.g., Suzuki Coupling):

    • To a solution of the brominated [¹³C₄]furan in a suitable solvent system (e.g., toluene/ethanol/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

    • Heat the mixture under an inert atmosphere (e.g., argon) until TLC or GC-MS indicates the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction mixture and partition between water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Characterization:

    • Verify the final structure and the retention of the isotopic label using MS and NMR spectroscopy.

Visualizing Synthetic Pathways

The following diagrams illustrate the conceptual workflows for the synthesis of isotopically labeled furan-containing molecules.

cluster_0 Strategy 1: De Novo Synthesis A Labeled Acyclic Precursor B 1,4-Dicarbonyl Synthesis A->B Chemical Synthesis C Paal-Knorr Cyclization B->C Acid Catalyst D Labeled Furan Product C->D

Caption: Workflow for de novo synthesis of a labeled furan.

cluster_1 Strategy 2: Functionalization E Labeled Furan (e.g., [13C4]Furan) F Halogenation (e.g., Bromination) E->F Br2 G Cross-Coupling (e.g., Suzuki) F->G Boronic Acid, Pd Catalyst H Labeled Furan Product G->H

Caption: Workflow for functionalization of a pre-labeled furan.

Application in Strigolactone Synthesis

A practical example of isotopic labeling of furan-containing natural products is in the synthesis of strigolactones. These plant hormones contain a furanone D-ring. Studies have reported the synthesis of stable isotopically labeled D-ring analogues for use in biological studies.[7] One reported facile protocol prepares three kinds of stable, isotopically labeled D-ring analogues which are then coupled to the ABC-ring to produce the final isotope-labeled strigolactone derivatives.[7] This approach highlights the strategy of synthesizing a labeled building block which is then incorporated into a more complex molecule.

cluster_2 Strigolactone Synthesis I Labeled D-Ring Precursor Synthesis K Coupling Reaction I->K J ABC-Ring Synthesis J->K L Isotopically Labeled Strigolactone K->L

Caption: General strategy for labeled strigolactone synthesis.

Conclusion

The selection of an appropriate isotopic labeling strategy is crucial for the successful outcome of research in drug discovery and metabolic studies. While this compound is a valuable synthon, its direct use in metabolic labeling is not established. However, the conceptual comparison of synthetic strategies—de novo ring formation versus functionalization of a pre-labeled core—provides a framework for researchers to design efficient syntheses of isotopically labeled furan-containing molecules. The choice between these methods will depend on the specific research goals, the desired labeling pattern, and the availability of starting materials. The protocols and workflows presented in this guide offer a starting point for the synthesis and characterization of these important research tools.

References

A Mechanistic Deep Dive: Comparing Cross-Coupling, Lithiation, and Cycloaddition Reactions of 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Synthetic Transformations of 3-Bromofuran with Supporting Experimental Insights.

This compound is a versatile heterocyclic building block, offering multiple reaction pathways for the synthesis of complex substituted furans, which are prevalent motifs in pharmaceuticals and natural products. The strategic functionalization of the furan (B31954) core at the C2, C3, and C5 positions is pivotal in medicinal chemistry and materials science. This guide provides a comparative analysis of three major classes of reactions involving this compound: palladium-catalyzed cross-coupling, lithiation-trapping, and cycloaddition reactions. We present a mechanistic overview, comparative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal synthetic route.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura vs. Negishi

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. When applied to this compound, both Suzuki-Miyaura and Negishi couplings are effective for introducing aryl, heteroaryl, or vinyl substituents at the 3-position. The choice between these methods often depends on the nature of the coupling partner, functional group tolerance, and the availability of starting materials.

Mechanistic Overview

Both the Suzuki-Miyaura and Negishi couplings proceed through a similar catalytic cycle involving a palladium(0) active species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron (Suzuki) or organozinc (Negishi) reagent is transferred to the palladium center. This is often the rate-determining step and is influenced by the choice of base (in Suzuki coupling) and the nature of the organometallic reagent.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.

Cross_Coupling_Mechanisms cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling Pd(0) Pd(0) Oxidative_Addition_S Oxidative Addition Pd(0)->Oxidative_Addition_S this compound Pd(II)_Intermediate_S Pd(II)_Intermediate_S Oxidative_Addition_S->Pd(II)_Intermediate_S [3-Furyl-Pd(II)-Br] Transmetalation_S Transmetalation Pd(II)_Intermediate_S->Transmetalation_S R-B(OR)2 Base Pd(II)_Diorgano_S Pd(II)_Diorgano_S Transmetalation_S->Pd(II)_Diorgano_S [3-Furyl-Pd(II)-R] Reductive_Elimination_S Reductive Elimination Pd(II)_Diorgano_S->Reductive_Elimination_S Reductive_Elimination_S->Pd(0) 3-R-Furan Pd(0)N Pd(0)N Oxidative_Addition_N Oxidative Addition Pd(0)N->Oxidative_Addition_N this compound Pd(II)_Intermediate_N Pd(II)_Intermediate_N Oxidative_Addition_N->Pd(II)_Intermediate_N [3-Furyl-Pd(II)-Br] Transmetalation_N Transmetalation Pd(II)_Intermediate_N->Transmetalation_N R-ZnX Pd(II)_Diorgano_N Pd(II)_Diorgano_N Transmetalation_N->Pd(II)_Diorgano_N [3-Furyl-Pd(II)-R] Reductive_Elimination_N Reductive Elimination Pd(II)_Diorgano_N->Reductive_Elimination_N Reductive_Elimination_N->Pd(0)N 3-R-Furan Lithiation_Trapping_Mechanism cluster_pathwayA Halogen-Metal Exchange cluster_pathwayB Deprotonation This compound This compound 3-Lithiofuran 3-Lithiofuran This compound->3-Lithiofuran n-BuLi -78 °C 2-Lithio-3-bromofuran 2-Lithio-3-bromofuran This compound->2-Lithio-3-bromofuran LDA -78 °C 3-Substituted_Furan 3-Substituted Furan 3-Lithiofuran->3-Substituted_Furan E+ 2-Lithiofuran 2-Lithiofuran (more stable) 3-Lithiofuran->2-Lithiofuran > -40 °C (Isomerization) 2-Substituted-3-bromofuran 2-Substituted-3-bromofuran 2-Lithio-3-bromofuran->2-Substituted-3-bromofuran E+ 2-Substituted_Furan 2-Substituted Furan 2-Lithiofuran->2-Substituted_Furan E+ Diels_Alder_Reaction This compound This compound Transition_State Cyclic Transition State This compound->Transition_State Dienophile Dienophile Dienophile->Transition_State Cycloadduct Oxabicycloheptene Derivative Transition_State->Cycloadduct

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 3-Bromofuran, a versatile intermediate in organic synthesis, is classified as a highly flammable liquid and an irritant, necessitating strict adherence to disposal protocols.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as eye shields, face shields, and gloves.[2] Work should be conducted in a well-ventilated area, and all sources of ignition must be eliminated due to the compound's high flammability.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, essential for its proper handling and transportation for disposal.

PropertyValueCitation(s)
UN NumberUN1993[3]
Proper Shipping NameFlammable liquid, n.o.s. (this compound)[3]
Hazard Class3 (Flammable liquids)[2][3]
Packing GroupII[3]
Flash Point3 °C / 37.4 °F (closed cup)[2][3]
Boiling Point103 °C / 217.4 °F @ 750 mmHg[3]
Density1.635 g/mL at 25 °C[2]
Storage Temperature-20°C[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] The following procedure outlines the necessary steps for its safe management and disposal.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound."

  • Do not mix this compound waste with other chemical waste streams to avoid potentially dangerous reactions and to facilitate proper disposal.[4]

2. Container Selection and Labeling:

  • Use a suitable, leak-proof container that is compatible with this compound. The original container is often a good choice.[4][5]

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4][6]

3. Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[7]

  • Keep the container tightly closed except when adding waste.[4][6]

  • Ensure the storage area is away from heat, sparks, and open flames.[3]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide them with the necessary information, including the chemical name, quantity, and hazard classification.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date.

Important Note: Under no circumstances should this compound be disposed of down the drain.[3] Its properties as a flammable and potentially environmentally harmful chemical prohibit this practice.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Accumulation Phase cluster_2 Disposal Phase cluster_3 Prohibited Action A Identify this compound Waste B Select Appropriate & Labeled Container A->B Segregate from other wastes C Store in Designated Cool, Ventilated Area B->C D Keep Container Tightly Closed C->D E Contact EHS or Licensed Disposal Vendor D->E F Provide Waste Information E->F G Schedule and Complete Pickup F->G H Maintain Disposal Records G->H I DO NOT Dispose Down Drain

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety officers for specific guidance.

References

Essential Safety and Operational Guide for Handling 3-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Bromofuran are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the handling of this versatile intermediate.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₄H₃BrO
Molecular Weight 146.97 g/mol
Appearance Colorless to light yellow-brown liquid[1][2]
Boiling Point 102-104 °C[2]
Density 1.635 - 1.6606 g/mL at 20-25 °C[2][3][4]
Flash Point 3 °C (37.4 °F) - closed cup
Storage Temperature -20°C is recommended[1][2]
Solubility Soluble in organic solvents like chloroform (B151607) and ethyl acetate; insoluble in water[1][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][5][6][7] Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Minimum Recommended PPE:

  • Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are necessary.[8][9]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory.[9] For tasks with a higher risk of exposure, "bunny suit" coveralls can provide full-body protection.[10]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated fume hood. If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[5]

Experimental Protocols: Safe Handling and Disposal

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is free of ignition sources (e.g., open flames, hot plates, and spark-producing equipment).[1][5]

    • Assemble all necessary equipment and reagents before handling this compound.

    • Don the appropriate personal protective equipment as outlined above.

  • Handling:

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][5] Use only non-sparking tools.[1][5]

    • Carefully open the container of this compound inside the fume hood.

    • Measure and transfer the required amount of the chemical. Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with this compound.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water after handling.

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and its waste must comply with all local, state, and federal regulations.[11] This chemical should never be disposed of down the drain or in regular trash.[11]

  • Waste Segregation:

    • Establish a dedicated and clearly labeled hazardous waste container for this compound and related waste (e.g., contaminated consumables).[11]

    • Keep this waste stream separate from other chemical wastes to prevent accidental reactions.

  • Container Management:

    • The waste container must be made of a material compatible with this compound and kept tightly sealed when not in use.[11]

    • Store the waste container in a designated, well-ventilated, and secure area away from ignition sources.

  • Spill Management:

    • In the event of a spill, evacuate the area and remove all ignition sources.

    • Absorb the spill with a non-combustible material (e.g., sand or earth). Do not use combustible materials like paper towels.[11]

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling post_handling Post-Handling handling->post_handling spill Spill Response handling->spill disposal Waste Disposal post_handling->disposal end End disposal->end spill->disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.